Product packaging for 2-Oxa-9-azaspiro[5.5]undecane(Cat. No.:CAS No. 374795-48-9)

2-Oxa-9-azaspiro[5.5]undecane

Cat. No.: B3132656
CAS No.: 374795-48-9
M. Wt: 155.24 g/mol
InChI Key: WTRQSWYPRFTEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxa-9-azaspiro[5.5]undecane is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique three-dimensional structure that provides a rigid framework for projecting functional groups in well-defined spatial orientations, making it a valuable building block for constructing novel bioactive molecules . Research into this spirocyclic scaffold and its close analogs has identified promising applications across multiple therapeutic areas. In antiviral research, optimized derivatives of this core structure have been identified as first-in-class, allosteric inhibitors of alphavirus nonstructural protein 2 helicase (nsP2hel) . These potent inhibitors have demonstrated broad-spectrum activity at nanomolar concentrations against several pathogenic alphaviruses, including chikungunya virus (CHIKV), Mayaro virus (MAYV), and Venezuelan equine encephalitis virus (VEEV) . In the field of antibacterial development, this spirocyclic motif has been employed to create novel derivatives of established antibiotics. For instance, conjugates with the ciprofloxacin pharmacophore have been synthesized, yielding compounds with potent and selective activity against Gram-negative Acinetobacter baumannii and Gram-positive Bacillus cereus , in some cases exceeding the potency of ciprofloxacin itself against these specific strains . Furthermore, structural analogs of this spirocycle have been investigated as agonists for the free fatty acid receptor 1 (FFA1 or GPR40), a promising target for the development of safer treatments for Type 2 diabetes mellitus . The molecule has also been utilized in the synthesis of sulfonamide derivatives for the interrogation of enzymes like carbonic anhydrase . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B3132656 2-Oxa-9-azaspiro[5.5]undecane CAS No. 374795-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(8-11-7-1)3-5-10-6-4-9/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRQSWYPRFTEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascending Trajectory of 2-Oxa-9-azaspiro[5.5]undecane in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can overcome the limitations of traditional "flat" molecules has led to a surge of interest in three-dimensional structures. Among these, 2-Oxa-9-azaspiro[5.5]undecane has emerged as a particularly promising heterocyclic core. Its inherent structural rigidity, coupled with the potential for improved physicochemical properties, makes it an attractive candidate for the development of new therapeutics. This technical guide provides a comprehensive overview of the synthesis and characterization of the this compound scaffold, offering field-proven insights for its application in drug discovery and development.

The Strategic Advantage of the this compound Core

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that departs from the planar structures prevalent in many drug discovery programs. This "escape from flatland" is increasingly associated with improved clinical success. The incorporation of a this compound core can significantly enhance properties such as aqueous solubility and metabolic stability while reducing lipophilicity, all of which are critical for favorable pharmacokinetic profiles. The presence of both an oxygen and a nitrogen atom in the spirocycle provides multiple points for functionalization, allowing for the fine-tuning of biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Navigating the Synthesis of the this compound Scaffold

Proposed Synthetic Pathway

A robust and adaptable synthesis can be envisioned starting from readily available precursors and proceeding through key intermediates. The following proposed pathway leverages well-understood and high-yielding chemical transformations.

Synthetic_Pathway A Piperidin-4-one B N-Protected Piperidin-4-one A->B Protection (e.g., Boc, Cbz) C Key Diol Intermediate B->C Grignard Reaction (e.g., 3-butenylmagnesium bromide) D Activated Diol C->D Activation of Hydroxyl (e.g., TsCl, MsCl) E This compound D->E Intramolecular Cyclization (Williamson Ether Synthesis)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: A Proposed Synthesis

The following protocol is a scientifically reasoned proposal based on analogous syntheses of related spirocyclic ethers and amines.

Step 1: Protection of Piperidin-4-one

  • Rationale: The secondary amine of piperidin-4-one is protected to prevent side reactions in the subsequent Grignard addition. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

  • Procedure: To a solution of piperidin-4-one hydrochloride in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine) to neutralize the hydrochloride. Subsequently, add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete as monitored by thin-layer chromatography (TLC).

Step 2: Grignard Reaction to Form the Diol Intermediate

  • Rationale: A Grignard reagent with a terminal alkene, such as 3-butenylmagnesium bromide, is used to introduce the carbon chain that will form the tetrahydropyran ring. The alkene can then be converted to a hydroxyl group.

  • Procedure: The N-protected piperidin-4-one is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to 0°C. A solution of 3-butenylmagnesium bromide is added dropwise. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The resulting tertiary alcohol is then subjected to hydroboration-oxidation (e.g., using borane-tetrahydrofuran complex followed by hydrogen peroxide and sodium hydroxide) to yield the key diol intermediate.

Step 3: Activation of the Primary Hydroxyl Group

  • Rationale: The primary hydroxyl group is selectively activated as a good leaving group, typically as a tosylate or mesylate, to facilitate the subsequent intramolecular cyclization.

  • Procedure: The diol intermediate is dissolved in a suitable solvent like pyridine or dichloromethane with a non-nucleophilic base (e.g., triethylamine). The solution is cooled to 0°C, and p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) is added portion-wise.

Step 4: Intramolecular Cyclization (Williamson Ether Synthesis)

  • Rationale: The final spirocyclic ring system is formed via an intramolecular Williamson ether synthesis. A strong base is used to deprotonate the tertiary alcohol, which then acts as a nucleophile to displace the tosylate or mesylate leaving group.

  • Procedure: The activated diol is dissolved in an anhydrous polar aprotic solvent such as THF or DMF. A strong base, for instance, sodium hydride (NaH), is added portion-wise at 0°C. The reaction mixture is then allowed to warm to room temperature or gently heated to drive the cyclization to completion.

Step 5: Deprotection of the Nitrogen Atom

  • Rationale: The protecting group on the nitrogen atom is removed to yield the final this compound.

  • Procedure: If a Boc protecting group was used, it can be readily removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.

Derivatization: Expanding the Chemical Space

The secondary amine of the this compound core serves as a versatile handle for further functionalization, allowing for the exploration of a wide range of chemical space. A notable example is the N-alkylation with heteroaryl halides.

Derivatization A This compound C N-Purinyl-2-oxa-9-azaspiro[5.5]undecane A->C Nucleophilic Aromatic Substitution (NEt3, nBuOH, 100°C) B 6-Chloropurine B->C

Figure 2: N-alkylation of this compound with 6-chloropurine.[1]

This reaction, a nucleophilic aromatic substitution, demonstrates the utility of the parent spirocycle as a building block for creating more complex molecules with potential biological activity, such as kinase inhibitors.[1]

Comprehensive Characterization of the this compound Core

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the piperidine and tetrahydropyran rings. The protons adjacent to the nitrogen and oxygen atoms will be deshielded. The spirocyclic nature of the molecule may lead to complex splitting patterns due to restricted conformational mobility.
¹³C NMR Resonances for all nine carbon atoms. The spiro carbon atom will have a characteristic chemical shift. The carbons bonded to the heteroatoms (C-O and C-N) will appear at lower field.
FTIR Characteristic C-O-C stretching vibrations for the cyclic ether (around 1050-1150 cm⁻¹) and N-H stretching for the secondary amine (a weak to medium band around 3300-3500 cm⁻¹).[2][3][4]
Mass Spectrometry The molecular ion peak (M+) should be observed, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the rings, particularly alpha-cleavage adjacent to the nitrogen and oxygen atoms.[5][6][7]

Table 1: Summary of Expected Spectroscopic Data for this compound.

Predicted Spectroscopic Data

While experimental data is not publicly available, computational predictions and analysis of analogous structures can provide valuable insights into the expected spectroscopic features.

  • ¹H NMR: Protons on carbons adjacent to the nitrogen (positions 8 and 10) and oxygen (positions 1 and 3) are expected to resonate at approximately δ 2.5-3.5 ppm. The remaining methylene protons of the rings would likely appear in the δ 1.5-2.0 ppm region. The N-H proton would likely be a broad singlet.

  • ¹³C NMR: The carbons adjacent to the nitrogen and oxygen would be expected in the δ 40-70 ppm range. The spiro carbon (C5) would be a quaternary carbon with a distinct chemical shift, likely in the δ 70-80 ppm range. The remaining carbons would be found in the aliphatic region (δ 20-40 ppm).

Conclusion and Future Directions

The this compound scaffold represents a valuable and underexplored area of chemical space for medicinal chemists. Its unique three-dimensional structure and the presence of versatile functional handles make it an ideal starting point for the design of novel therapeutics. While a direct, published synthesis of the parent compound remains to be widely disseminated, the synthetic strategies outlined in this guide provide a clear and logical path for its preparation. The continued exploration of this and other aza-spirocyclic systems will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

References

Spectroscopic Characterization of 2-Oxa-9-azaspiro[5.5]undecane: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Predicted Spectroscopic Behavior

The unique spirocyclic structure of 2-Oxa-9-azaspiro[5.5]undecane, with its embedded tetrahydropyran and piperidine rings sharing a single carbon atom, dictates a distinct spectroscopic fingerprint. The following sections will detail the predicted spectral characteristics based on first principles and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural determination. The following are the predicted ¹H and ¹³C NMR spectra for this compound, along with the rationale for the chemical shift and multiplicity assignments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.75 - 3.65m2HH-1, H-3 (axial)Protons on carbons adjacent to the oxygen atom in the tetrahydropyran ring are expected to be in the most downfield region of the aliphatic spectrum due to the deshielding effect of the oxygen.
~3.50 - 3.40m2HH-1, H-3 (equatorial)Equatorial protons are typically slightly more shielded than their axial counterparts.
~2.90 - 2.80m2HH-8, H-10 (axial)Protons on carbons adjacent to the nitrogen atom in the piperidine ring will be deshielded, appearing downfield.
~2.70 - 2.60m2HH-8, H-10 (equatorial)Similar to the tetrahydropyran ring, equatorial protons are expected at a slightly higher field.
~1.80 - 1.70m2HH-4 (axial)Methylene protons further from the heteroatoms will be found in the more upfield region.
~1.65 - 1.55m1HNHThe chemical shift of the N-H proton is variable and concentration-dependent; it is expected to be a broad singlet.
~1.60 - 1.50m2HH-7, H-11 (axial)Protons on the piperidine ring, beta to the nitrogen.
~1.45 - 1.35m2HH-4 (equatorial)
~1.30 - 1.20m2HH-7, H-11 (equatorial)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)CarbonRationale
~75.0C-5The spiro carbon, being quaternary and bonded to two heteroatom-bearing rings, is expected to have a unique chemical shift, though not as deshielded as carbons directly attached to oxygen.
~67.0C-1, C-3Carbons directly bonded to the oxygen atom will be the most deshielded in the aliphatic region.
~45.0C-8, C-10Carbons adjacent to the nitrogen atom will be significantly deshielded compared to simple alkanes.
~35.0C-4Methylene carbon in the tetrahydropyran ring, beta to the oxygen.
~28.0C-7, C-11Methylene carbons in the piperidine ring, beta to the nitrogen.
Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 1 second

  • ¹³C NMR:

    • Pulse Sequence: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorptions for the amine, ether, and alkane functionalities.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3350 - 3250Medium, BroadN-H stretchThe secondary amine N-H bond will give a characteristic absorption in this region. The broadness is due to hydrogen bonding.
~2950 - 2850StrongC-H stretch (alkane)Multiple strong bands are expected from the numerous C-H bonds in the piperidine and tetrahydropyran rings.
~1150 - 1050StrongC-O-C stretch (ether)A strong, characteristic absorption for the C-O-C asymmetric stretching of the tetrahydropyran ring is predicted in this region.
~1470 - 1440MediumC-H bend (scissoring)Methylene scissoring vibrations.
~850 - 750Medium-WeakN-H wagOut-of-plane bending of the N-H bond.
Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of neat this compound (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Technique: Fourier Transform Infrared (FTIR) with a Universal ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/zPredicted Relative IntensityAssignmentRationale
155High[M]⁺The molecular ion peak is expected to be observed, corresponding to the molecular weight of this compound (C₉H₁₇NO).
154Moderate[M-H]⁺Loss of a hydrogen radical is a common fragmentation pathway.
126Moderate[M-C₂H₅]⁺ or [M-CH₂NH]⁺Fragmentation involving the loss of an ethyl group from the piperidine ring or cleavage of the C-N bond.
98High[C₅H₈NO]⁺Alpha-cleavage adjacent to the nitrogen atom is a highly favorable fragmentation pathway for amines, leading to the formation of a stable iminium ion.
84Moderate[C₅H₁₀N]⁺Fragmentation of the piperidine ring.
56High[C₃H₆N]⁺Further fragmentation of the piperidine ring.
Experimental Protocol: MS Data Acquisition

Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the solution into the GC inlet.

GC-MS Parameters:

  • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 400.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Visualization of Key Structural and Spectroscopic Relationships

To further aid in the understanding of the structure and its predicted spectroscopic behavior, the following diagrams are provided.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H1_NMR ¹H NMR (Proton Environment) C13_NMR ¹³C NMR (Carbon Skeleton) IR Functional Groups (N-H, C-O-C, C-H) MS Molecular Weight & Fragmentation Structure This compound Structure Structure->H1_NMR Predicts Chemical Shifts & Multiplicities Structure->C13_NMR Predicts Chemical Shifts Structure->IR Predicts Vibrational Modes Structure->MS Predicts M⁺ and Fragments

An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxa-9-azaspiro[5.5]undecane Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is a paramount approach to navigating the complexities of biological targets and achieving desirable pharmacokinetic profiles. The 2-Oxa-9-azaspiro[5.5]undecane core, a unique spirocyclic system, represents a privileged scaffold that offers a compelling blend of structural rigidity and synthetic tractability. Its inherent 3D nature provides a powerful platform for the development of novel therapeutics by enabling precise vectoral placement of substituents into protein binding pockets, thereby enhancing potency and selectivity while concurrently optimizing critical physicochemical properties that govern a drug's ultimate success. This guide provides an in-depth exploration of the key physicochemical characteristics of this compound analogs, offering a framework for their rational design and application in drug discovery programs.

The this compound Scaffold: A Structural Overview

The this compound scaffold is characterized by a piperidine ring and a tetrahydropyran ring fused at a single carbon atom, the spirocenter. This arrangement imparts a rigid, chair-like conformation to both rings, which can significantly influence the spatial orientation of appended functional groups. The presence of the basic nitrogen atom in the piperidine ring and the ether oxygen in the tetrahydropyran ring provides handles for chemical modification and introduces polarity, which is crucial for modulating the physicochemical properties of the molecule.

Key Physicochemical Properties and Their Modulation

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. For this compound analogs, a nuanced understanding of these properties is essential for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Lipophilicity (LogP and LogD)

Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH, which considers all ionic species.

The spirocyclic core of this compound itself possesses a moderate level of lipophilicity. However, the overall lipophilicity of its analogs can be finely tuned through substitution. For instance, the introduction of non-polar substituents on either the piperidine or tetrahydropyran ring will increase LogP/LogD, whereas the addition of polar functional groups will decrease it.

Table 1: Representative Physicochemical Data for this compound Analogs and Related Spirocycles

Compound IDStructureLogP (Calculated)LogD at pH 7.4 (Experimental)pKa (Predicted/Experimental)Aqueous Solubility (µg/mL)Metabolic Stability (t½, min)
1 This compound1.17-~9.5 (Predicted)--
2 1-Oxa-9-azaspiro[5.5]undecan-4-amine derivative-0.99[1]->500 µM[1]-
3 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane-----

Note: Data is compiled from various sources and is intended to be representative. Direct comparison between calculated and experimental values should be made with caution. The structure for compound 2 is a generic representation of the core scaffold discussed in the cited literature.

Ionization Constant (pKa)

The basicity of the piperidine nitrogen in the this compound scaffold is a key physicochemical parameter. The pKa of this nitrogen determines the extent of ionization at physiological pH (typically around 7.4), which in turn influences solubility, membrane permeability, and receptor interactions. The pKa of the parent scaffold is predicted to be around 9.5. Substituents on the piperidine ring or adjacent positions can modulate this basicity through inductive and steric effects. Electron-withdrawing groups will decrease the pKa, while electron-donating groups will have a lesser effect.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body. The spirocyclic nature of the this compound scaffold, with its inherent polarity from the heteroatoms, generally imparts better solubility compared to more planar, aromatic systems. The basic nitrogen atom allows for the formation of soluble salts, which is a common strategy to enhance the aqueous solubility of drug candidates. As seen with a derivative of the isomeric 1-oxa-9-azaspiro[5.5]undecane scaffold, high aqueous solubility can be achieved[1].

Metabolic Stability

The rigidity of the spirocyclic system can confer enhanced metabolic stability by locking the molecule in a conformation that is less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes in the liver. The absence of easily oxidizable functionalities on the core scaffold contributes to its metabolic robustness. However, the introduction of certain substituents can create metabolic "soft spots." Therefore, a thorough metabolic stability assessment is crucial during the lead optimization phase.

Experimental Protocols for Physicochemical Profiling

Accurate and reproducible experimental data is the cornerstone of informed drug design. The following section details standardized protocols for the determination of key physicochemical properties of this compound analogs.

Determination of Lipophilicity (LogP/LogD)

Protocol 1: Shake-Flask Method for LogP/LogD Determination

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

  • Materials:

    • n-Octanol (pre-saturated with aqueous buffer)

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

    • Test compound

    • Vials, shaker, centrifuge

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and aqueous buffer.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to ensure complete phase separation.

    • Carefully collect aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate LogP (for neutral compounds) or LogD (at a specific pH) using the formula: LogP/D = log([Compound]octanol / [Compound]aqueous).

G cluster_prep Sample Preparation cluster_process Partitioning & Separation cluster_analysis Analysis & Calculation stock Prepare Stock Solution partition_setup Add to Octanol/Buffer stock->partition_setup shake Shake to Equilibrate partition_setup->shake centrifuge Centrifuge for Phase Separation shake->centrifuge aliquot Aliquot from Each Phase centrifuge->aliquot analyze Analyze Concentration (HPLC/LC-MS) aliquot->analyze calculate Calculate LogP/LogD analyze->calculate G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Compound purge Purge with Inert Gas dissolve->purge titrate Titrate with Acid/Base purge->titrate record_pH Record pH titrate->record_pH plot Plot pH vs. Volume record_pH->plot determine_pKa Determine pKa from Inflection Point plot->determine_pKa G cluster_incubation Incubation cluster_sampling Time-course Sampling cluster_analysis Analysis pre_warm Pre-warm Microsomes & Buffer add_compound Add Test Compound pre_warm->add_compound initiate Initiate with NADPH add_compound->initiate aliquot Aliquot at Time Points initiate->aliquot quench Quench Reaction aliquot->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ analyze->calculate

References

A Technical Guide to the Biological Activity Screening of Novel 2-Oxa-9-azaspiro[5.5]undecane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxa-9-azaspiro[5.5]undecane scaffold represents a compelling starting point for novel drug discovery. This unique three-dimensional spirocyclic system, which incorporates both an oxa- and an aza-heterocycle, offers a distinct topographical presentation for molecular interactions, potentially unlocking novel pharmacological activities. This in-depth technical guide provides a comprehensive framework for the systematic biological activity screening of this promising class of compounds. We will delve into the strategic design of a screening cascade, from initial high-throughput cytotoxicity profiling to detailed mechanistic studies, with the goal of identifying and characterizing novel therapeutic leads.

Introduction: The Rationale for Screening this compound Compounds

Spirocyclic systems are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character.[1] The this compound core, in particular, presents a unique bioisosteric replacement for other cyclic systems, such as the morpholine ring, and has been explored for various therapeutic applications, including antibacterial and antitubercular agents.[2] The inherent structural complexity and novelty of this scaffold suggest that a broad and systematic screening approach is warranted to uncover its full therapeutic potential. Azaspiro compounds have demonstrated a range of biological activities, including antiproliferative effects, making them attractive candidates for oncology research.[3] This guide outlines a robust, multi-tiered screening strategy designed to efficiently identify and validate the biological activities of novel derivatives of this scaffold.

The Screening Cascade: A Phased Approach to Hit Identification and Validation

A successful screening campaign is a staged process, designed to progressively narrow a large library of compounds down to a few promising leads with well-defined mechanisms of action. This cascade approach minimizes resource expenditure and maximizes the quality of the identified hits.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Secondary & Mechanistic Assays Primary_HTS High-Throughput Screening (HTS) (e.g., Cytotoxicity Assays) Hit_Confirmation Dose-Response Studies (IC50 Determination) Primary_HTS->Hit_Confirmation Active 'Hits' Orthogonal_Assay Orthogonal Viability Assay (e.g., ATP-based) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Mechanism_of_Action Mechanism of Action (MoA) Studies (e.g., Apoptosis, Cell Cycle) Orthogonal_Assay->Mechanism_of_Action Validated Hits Target_Deconvolution Target Identification & Validation Mechanism_of_Action->Target_Deconvolution Characterized Leads

Caption: A generalized workflow for the biological screening cascade.

Phase 1: Primary High-Throughput Screening (HTS)

The initial phase of the screening campaign involves rapidly assessing the biological activity of a large library of this compound derivatives.[4][5] For novel compounds with unknown targets, a common and effective starting point is to evaluate their cytotoxic effects against a panel of cancer cell lines.

In Vitro Cytotoxicity Profiling

Rationale: Cancer cell lines provide a robust and cost-effective system for identifying compounds with antiproliferative activity.[6][7] A diverse panel of cell lines, representing different cancer types (e.g., breast, lung, cervical), should be employed to identify compounds with broad-spectrum activity or selective toxicity.[8][9]

Recommended Primary Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][10]

Step-by-Step Protocol: MTT Assay for Cytotoxicity Screening [6][10]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a single, high concentration of each this compound derivative (e.g., 10 µM) for a fixed duration (e.g., 48 or 72 hours). Include appropriate vehicle controls (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that exhibit a significant reduction in cell viability (e.g., >50%) are considered "hits."

Phase 2: Hit Confirmation and Prioritization

The primary HTS will likely generate a number of initial hits. The goal of this phase is to confirm these hits and eliminate false positives.

Dose-Response Studies and IC50 Determination

Rationale: To quantify the potency of the hit compounds, dose-response experiments are essential. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different compounds.[10]

Protocol:

  • Perform the MTT assay as described above, but with a range of concentrations for each hit compound (typically a 10-point serial dilution).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Orthogonal Viability Assays

Rationale: To ensure that the observed cytotoxicity is not an artifact of the primary assay, it is crucial to confirm the results using an orthogonal method that relies on a different biological principle.[11]

Recommended Orthogonal Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay measures the amount of ATP present, which is a key indicator of metabolically active cells.[12] This luminescent-based assay provides a highly sensitive and reliable alternative to colorimetric methods like MTT.[11][12]

Protocol:

  • Follow the manufacturer's instructions for the CellTiter-Glo® assay kit.

  • Treat cells with the hit compounds at their respective IC50 concentrations.

  • Add the CellTiter-Glo® reagent directly to the cell culture wells.

  • Measure the luminescent signal using a luminometer.

Data Presentation: Summary of Cytotoxicity Screening

Compound IDCell LinePrimary Screen (% Inhibition @ 10 µM)IC50 (µM) [MTT]IC50 (µM) [CellTiter-Glo®]
AZASpiro-001HeLa85.22.12.5
AZASpiro-002HeLa12.5>50>50
AZASpiro-003MCF-792.11.51.8
...............

Phase 3: Secondary and Mechanistic Assays

Once a set of validated hits with confirmed cytotoxic activity has been established, the focus shifts to elucidating their mechanism of action (MoA).[13][14][15][16] Understanding how a compound exerts its effects is critical for its further development as a therapeutic agent.

Apoptosis Induction Assays

Rationale: A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. Several assays can be employed to determine if the this compound compounds induce apoptosis.

Recommended Assay: Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[17][18][19] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction.

Step-by-Step Protocol: Fluorometric Caspase-3/7 Activity Assay [18]

  • Cell Treatment: Treat cells with the validated hit compounds at concentrations around their IC50 values for various time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate by active caspases using a fluorescence plate reader.

  • Data Analysis: Quantify the fold-increase in caspase activity relative to untreated control cells.

Cell Cycle Analysis

Rationale: Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[20][21][22][23] Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle.[20][21][22][23][24]

Step-by-Step Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [24]

  • Cell Treatment and Harvesting: Treat cells with the compounds of interest and harvest them at different time points.

  • Fixation: Fix the cells in cold ethanol to permeabilize the cell membranes.

  • Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of the cells.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigating Potential Signaling Pathways

Rationale: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[25][26][27][28][29] Investigating the effect of the novel compounds on this pathway can provide valuable insights into their mechanism of action.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Experimental Approach: Western Blotting

Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt and its downstream effectors. A decrease in the phosphorylation of these proteins following compound treatment would suggest inhibition of the pathway.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the biological activity screening of novel this compound compounds. By following this systematic, multi-tiered approach, researchers can efficiently identify and characterize promising new chemical entities with therapeutic potential. The identification of active compounds will undoubtedly pave the way for further medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel drug candidates.

References

Chemical stability and reactivity of the "2-Oxa-9-azaspiro[5.5]undecane" core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability and Reactivity of the 2-Oxa-9-azaspiro[5.5]undecane Core

Executive Summary

The this compound scaffold represents a class of conformationally restricted, three-dimensional structures that have garnered significant interest in medicinal chemistry and drug discovery.[1] Its inherent structural rigidity, combined with the strategic placement of heteroatoms, makes it a privileged core for the development of novel therapeutics targeting a wide range of biological targets, including G-protein coupled receptors, enzymes, and ion channels.[2][3][4] This guide provides a comprehensive analysis of the core's chemical stability and reactivity, offering field-proven insights for researchers and drug development professionals. We will explore the delicate balance of the spiroketal linkage, the versatile reactivity of the secondary amine, and strategies for functionalizing the carbocyclic framework, providing both mechanistic understanding and actionable experimental protocols.

Structural Features and Inherent Properties

The this compound core is a bicyclic heterocyclic system characterized by a central spiro carbon atom shared between a tetrahydropyran ring and a piperidine ring. This unique arrangement imparts significant three-dimensionality, a desirable trait for moving beyond "flat" aromatic structures in drug design.

Caption: IUPAC numbering of the this compound core.

The two key components governing the scaffold's properties are:

  • The Spiroketal: A specialized acetal where the central carbon is part of two rings. Their stability is highly dependent on stereoelectronic factors, particularly the anomeric effect, which stabilizes conformations where lone pairs on the ring oxygens are anti-periplanar to adjacent C-O bonds.[5]

  • The Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle. The secondary amine at the N9 position is a key handle for chemical modification, possessing typical amine basicity and nucleophilicity.

Chemical Stability Profile

Understanding the stability of the core is paramount for designing synthetic routes, formulating drug products, and predicting metabolic fate.

The Spiroketal Linkage: Acid Lability

The primary point of vulnerability for the this compound core is the spiroketal functional group. Like most acetals and ketals, it is susceptible to hydrolysis under acidic conditions.[6] The reaction is an equilibrium process, initiated by protonation of one of the ring oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to a hemiacetal, which can open further to yield a dihydroxy-ketone.

Caption: Acid-catalyzed hydrolytic equilibrium of the spiroketal core.

Stability Spiroketal This compound (Stable) Intermediate Oxocarbenium Ion Intermediate Spiroketal->Intermediate H+ (fast) Intermediate->Spiroketal -H2O (fast) Opened Hydroxy-keto Piperidine (Ring-Opened Form) Intermediate->Opened +H2O (slow) Opened->Intermediate -H2O, H+ (slow)

Causality and Experimental Insight: The stability of spiroketals is often enhanced by the anomeric effect.[5] However, in biological systems or during certain synthetic manipulations (e.g., acidic deprotection steps), this equilibrium can shift towards the ring-opened form. The most stable stereoisomers are typically obtained under acidic conditions that allow for equilibration.[5] Conversely, to synthesize and maintain less stable stereoisomers, reactions must be conducted under conditions that do not permit this equilibrium, such as kinetically controlled cyclizations.[7] For drug development, this acid sensitivity must be considered, as the low pH of the stomach could potentially lead to degradation.

The Piperidine Moiety: Basicity and Oxidative Stability

The secondary amine at N9 is a Brønsted-Lowry base (typical pKa of the conjugate acid is ~10-11) and the primary center of nucleophilicity. It is generally stable under a wide range of synthetic conditions. However, it can be susceptible to oxidation by strong oxidizing agents to form nitroxides or other oxidized species, although this is not a common degradation pathway under typical handling or physiological conditions.

Summary of Stability

The following table summarizes the predicted stability of the this compound core under various conditions.

ConditionStabilityRationale and Commentary
Aqueous Acid (pH < 5) LabileAcid-catalyzed hydrolysis of the spiroketal is the primary degradation pathway.[5][6]
Aqueous Base (pH > 9) StableBoth the piperidine and tetrahydropyran rings are stable to basic conditions.
Common Reducing Agents (e.g., NaBH₄, H₂/Pd) StableThe core is fully saturated and lacks functional groups susceptible to these reagents.
Common Oxidizing Agents (e.g., PCC, DMP) Generally StableThe secondary amine may be susceptible to very strong oxidants not typically used in late-stage functionalization.
Thermal Stress StableThe rigid spirocyclic system is thermally robust under typical synthetic conditions (up to ~150 °C).

Chemical Reactivity and Functionalization Strategies

The true utility of the this compound core lies in its potential for controlled, site-selective functionalization. The primary sites of reactivity are the nitrogen atom (N9) and, to a lesser extent, the C-H bonds of the carbocyclic framework.

Caption: Key reactivity sites on the this compound scaffold.

N-Functionalization: The Primary Axis for Diversification

The nucleophilic secondary amine at the N9 position is the most accessible and versatile handle for introducing molecular diversity. A vast array of well-established chemical transformations can be employed.

Caption: A workflow for diversifying the N9 position.

N_Functionalization cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_acylation N-Acylation / Sulfonylation start This compound Core reductive_amination RCHO, Na(OAc)3BH start->reductive_amination sn2 R-X, Base start->sn2 buchwald Ar-X, Pd Catalyst, Ligand, Base start->buchwald acyl RCOCl or (RCO)2O, Base start->acyl sulfonyl RSO2Cl, Base start->sulfonyl alkylation_out N-Alkyl Derivatives reductive_amination->alkylation_out sn2->alkylation_out arylation_out N-Aryl Derivatives buchwald->arylation_out amide_out N-Amide / N-Sulfonamide Derivatives acyl->amide_out sulfonyl->amide_out

References

Exploring the Chemical Space of 2-Oxa-9-azaspiro[5.5]undecane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Advantage in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The "escape from flatland"—a strategic shift away from predominantly two-dimensional aromatic structures towards more three-dimensional scaffolds—has gained significant traction.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, epitomize this principle. Their inherent rigidity and defined three-dimensional geometry can lead to enhanced target affinity and selectivity, improved metabolic stability, and increased aqueous solubility, all of which are critical determinants of a successful drug candidate.[1]

This technical guide delves into the rich chemical space of a particularly compelling spirocyclic scaffold: the 2-Oxa-9-azaspiro[5.5]undecane core. We will explore its synthesis, derivatization, and the diverse biological activities exhibited by its analogues. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and detailed, actionable protocols to empower the exploration of this promising class of compounds. The diverse biological activities of compounds containing the 1-oxa-9-azaspiro[5.5]undecane scaffold highlight its privileged nature in medicinal chemistry.[2]

I. Synthetic Strategies: Constructing the this compound Core

The synthesis of the this compound scaffold and its derivatives requires a strategic approach to control stereochemistry and allow for diverse functionalization. Several methodologies have been successfully employed, with the choice of route often dictated by the desired substitution pattern and the starting materials' availability.

A. Key Synthetic Approaches

A prevalent and effective strategy for constructing the aza-spiroketal core involves a multi-step sequence starting from readily available cyclic ketones. A generalized workflow is depicted below:

G A N-Protected Piperidone B Epoxidation A->B e.g., Corey-Chaykovsky Reagent C Epoxide Ring Opening B->C Nucleophilic addition (e.g., with an alcohol) D Intramolecular Cyclization C->D Base- or Acid-catalyzed E Deprotection & N-Functionalization D->E Standard deprotection protocols F Target Derivative E->F Alkylation, Acylation, etc.

Caption: Generalized synthetic workflow for this compound derivatives.

A crucial step in many synthetic routes is the formation of the spirocyclic system. One common method involves the Prins cyclization.[3] Another versatile approach relies on the intramolecular cyclization of a suitably functionalized piperidine precursor.

B. Detailed Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

The following protocol is adapted from the synthesis of antitubercular agents and provides a robust method for accessing a variety of N-substituted derivatives.[2]

Step 1: Synthesis of tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

This key intermediate provides a handle for subsequent modifications at the nitrogen atom.

Step 2: Reductive Amination for N-Substitution

A general and high-yielding method for introducing a diverse range of substituents on the nitrogen atom is reductive amination.

  • Reaction: The corresponding 4-substituted 1-oxa-9-azaspiro[5.5]undecane hydrochloride (1.0 eq) and potassium acetate (1.5 eq) are added to a solution of the desired aldehyde (e.g., 4-tert-butylbenzaldehyde, 1.5 eq) in dichloromethane.[2]

  • Stirring: The resulting mixture is stirred at room temperature for 2 hours.[2]

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is then added, and the reaction is stirred for an additional 18 hours.

  • Work-up and Purification: The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the desired N-substituted derivative.

II. Exploring the Biological Landscape: Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated significant potential across a range of therapeutic areas. This section will explore some of the most promising applications and the key structural features that govern their biological activity.

A. Antitubercular Activity: Targeting MmpL3

A significant area of investigation for 1-oxa-9-azaspiro[5.5]undecane derivatives is in the treatment of tuberculosis, with a particular focus on inhibiting the Mycobacterium tuberculosis (Mtb) MmpL3 protein.[2][4] MmpL3 is an essential transporter protein responsible for the translocation of mycolic acid precursors, which are vital components of the mycobacterial cell wall.[3][5] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[3]

Structure-Activity Relationship (SAR) Insights:

  • The N-Substituent is Critical: The nature of the substituent at the 9-position (the nitrogen atom) plays a crucial role in antitubercular activity. Large, lipophilic groups, such as a 4-tert-butylbenzyl group, have been shown to be highly effective.[2]

  • Substitution on the Tetrahydropyran Ring: Modifications to the tetrahydropyran ring can modulate activity and pharmacokinetic properties. For instance, the introduction of fluorine atoms can influence the compound's metabolic stability and potency.[2]

Compound N-Substituent Modification on Tetrahydropyran Ring MIC against Mtb H37Rv (μg/mL)
1 4-tert-ButylbenzylUnsubstitutedPotent (exact value not provided)[2]
2h 4-tert-Butylbenzyl4-FluoroNot explicitly stated, but synthesized for SAR[2]
2i 4-tert-Butylbenzyl4,4-DifluoroNot explicitly stated, but synthesized for SAR[2]

Table 1: Representative 1-Oxa-9-azaspiro[5.5]undecane Derivatives and their Antitubercular Context. [2]

SAR_MmpL3 cluster_0 This compound Core cluster_1 N-Substituent (Position 9) cluster_2 Tetrahydropyran Ring Substituents Core Core N_Sub Large, Lipophilic Group (e.g., 4-tert-butylbenzyl) Core->N_Sub Crucial for Activity Ring_Sub Fluorination for metabolic stability Core->Ring_Sub Modulates Potency & PK MmpL3_Inhibition Potent MmpL3 Inhibition N_Sub->MmpL3_Inhibition Ring_Sub->MmpL3_Inhibition

Caption: Key SAR drivers for MmpL3 inhibition by this compound derivatives.

B. Dual-Target Ligands for Pain Management: MOR Agonism and σ1R Antagonism

Chronic pain represents a significant unmet medical need, and the development of novel analgesics with improved efficacy and safety profiles is a high priority. Derivatives of a closely related scaffold, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane, have been explored as dual-target ligands, acting as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[6][7] This dual mechanism is hypothesized to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.

SAR Highlights:

  • N-Phenethyl Group: A phenethyl group at the 9-position appears to be favorable for MOR agonism.

  • Aryl Substituent at Position 4: The nature of the aryl group at the 4-position is critical for σ1R antagonism.

  • Substitution at Position 2: Small alkyl groups at the 2-position of the tetrahydropyran ring can enhance the overall activity profile.

One of the most promising compounds from this series, 15au , demonstrated a balanced dual profile and potent analgesic activity in preclinical models.[7]

C. Other Therapeutic Avenues

The versatility of the this compound scaffold has led to its exploration in other therapeutic areas as well:

  • Inhibitors of Soluble Epoxide Hydrolase (sEH): Derivatives have been investigated as inhibitors of sEH, a therapeutic target for cardiovascular and inflammatory diseases.[4]

  • Kinase Inhibitors: The scaffold has been used to develop ATP-mimetic kinase inhibitors for applications in oncology.[8]

  • Central Nervous System (CNS) Disorders: The ability of spirocyclic compounds to cross the blood-brain barrier makes them attractive candidates for CNS targets.

III. Future Directions and Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of three-dimensionality, synthetic tractability, and diverse biological activity. The successful development of potent MmpL3 inhibitors for tuberculosis and dual MOR/σ1R ligands for pain management underscores the therapeutic potential of this chemical space.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The development of novel synthetic routes to access a wider range of derivatives with diverse substitution patterns.

  • Structure-Based Drug Design: The use of computational modeling and structural biology to guide the design of more potent and selective inhibitors for various targets.

  • Exploration of New Therapeutic Targets: Screening of this compound libraries against a broader range of biological targets to uncover new therapeutic opportunities.

References

Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of Chiral 2-Oxa-9-azaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-oxa-9-azaspiro[5.5]undecane scaffold represents a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and the strategic placement of heteroatoms make it an attractive framework for the design of novel therapeutics targeting a wide array of biological targets. This document provides a comprehensive guide to the stereoselective synthesis of chiral this compound analogs. We will delve into the strategic considerations behind constructing this spirocyclic system, detail robust synthetic protocols, and discuss the critical aspects of achieving high stereocontrol. The methodologies presented herein are designed to be adaptable and serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities.

Introduction: The Significance of the this compound Core

In the landscape of drug discovery, there is a continuous drive to explore novel chemical space beyond traditional "flat" aromatic and heteroaromatic systems. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique and compelling solution by introducing a well-defined three-dimensional architecture. This "escape from flatland" is often associated with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical for favorable pharmacokinetic profiles.

The this compound core, a specific class of spiro-heterocycles, has garnered significant attention. The embedded tetrahydropyran and piperidine rings provide opportunities for diverse functionalization, allowing for the fine-tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Analogs of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of soluble epoxide hydrolase (sEH) and as components of novel antibacterial agents.[1] The stereochemistry of the spirocenter and any additional chiral centers on the rings is crucial for biological activity, necessitating the development of highly stereoselective synthetic methods.

Strategic Approaches to the Spirocyclic Core

The construction of the this compound skeleton can be approached through several convergent and linear strategies. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution patterns, and the specific stereochemical outcomes required.

A prevalent and effective strategy involves the initial construction of a substituted piperidine ring, followed by the annulation of the tetrahydropyran ring. This approach allows for the early introduction of chirality on the piperidine precursor, which can then direct the stereochemistry of the subsequent cyclization.

Figure 1: A generalized synthetic strategy for this compound analogs.

Key Synthetic Methodologies and Protocols

The following protocols are representative of the methods employed for the synthesis of oxa-azaspiro[5.5]undecane systems and can be adapted for the synthesis of specific this compound targets.

Synthesis of a Key Piperidine Intermediate

A crucial step in many synthetic routes is the creation of a suitably functionalized piperidine precursor. A versatile approach, adapted from the synthesis of related diazaspirocycles, begins with N-Boc-4-piperidone.

Protocol 1: Synthesis of tert-butyl 4-(hydroxymethyl)-4-phenylaminopiperidine-1-carboxylate

This protocol describes the formation of a key amino alcohol intermediate.

  • Step 1: Epoxidation of N-Boc-4-piperidone.

    • To a solution of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the resulting mixture for 30 minutes.

    • Add a solution of N-Boc-4-piperidone (1.0 eq) in DMSO and stir the reaction at 50°C for 3 hours.

    • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude epoxide, which can be used in the next step without further purification.

  • Step 2: Epoxide Ring-Opening with Aniline.

    • To a solution of the crude epoxide from Step 1 in isopropanol, add aniline (1.2 eq).

    • Heat the mixture to reflux and stir for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired amino alcohol.

Causality and Experimental Choices: The use of the Corey-Chaykovsky reaction for epoxidation is a reliable method for converting ketones to epoxides. The subsequent nucleophilic ring-opening of the epoxide with an amine is a standard and efficient way to introduce the necessary functional groups for the later cyclization step. The choice of N-Boc as a protecting group is strategic due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Intramolecular Cyclization to Form the Spirocyclic Core

The formation of the tetrahydropyran ring is typically achieved through an intramolecular cyclization. This can be accomplished via several methods, including Williamson ether synthesis or acid-catalyzed cyclization.

Protocol 2: Acylation and Intramolecular Cyclization

This protocol details a potential route to a lactam precursor of the target scaffold, which can then be reduced.

  • Step 1: Acylation of the Amino Alcohol.

    • To a solution of the amino alcohol from Protocol 1 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C, add a solution of an appropriate acyl chloride (e.g., 2-chloroacetyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude acylated product is often used directly in the next step.

  • Step 2: Intramolecular Cyclization.

    • Dissolve the crude acylated product in anhydrous THF and cool to -30°C under a nitrogen atmosphere.

    • Add a solution of potassium tert-butoxide (1.0 M in THF, 2.5 eq) dropwise.

    • Stir the reaction mixture at -30°C for 3 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the spirocyclic lactam.

  • Step 3: Reduction of the Lactam.

    • To a solution of the spirocyclic lactam in anhydrous THF, add a solution of a suitable reducing agent (e.g., lithium aluminum hydride, 2.0 eq) at 0°C.

    • Stir the reaction at room temperature for 6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and concentrate the filtrate to afford the crude this compound analog.

Stereoselective Considerations: To achieve a stereoselective synthesis, chiral auxiliaries can be employed. For instance, an Evans oxazolidinone auxiliary can be used during the acylation step to control the stereochemistry of subsequent transformations.[2] Alternatively, the use of a chiral catalyst during a key bond-forming step can induce enantioselectivity. Organocatalytic approaches, for example, have shown promise in the asymmetric synthesis of related spiro-heterocycles.

Figure 2: General strategies for achieving stereoselectivity.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical yields and stereoselectivities that can be expected for key steps in the synthesis of related oxa-azaspirocyclic systems. These values should be considered as a general guide, and optimization will likely be required for specific analogs.

StepReactionReagents and ConditionsTypical Yield (%)Typical StereoselectivityReference
1Epoxidation(CH₃)₃SOI, NaH, DMSO>90% (crude)N/AAdapted from[3]
2Epoxide OpeningAniline, i-PrOH, reflux70-85%N/AAdapted from[3]
3Cyclization1) Acyl Chloride, Et₃N; 2) KOtBu, THF40-60% (2 steps)DiastereoselectiveAdapted from[3]
4Asymmetric ReductionChiral Reducing Agent (e.g., CBS reagent)80-95%>95% eeGeneral Principle

Conclusion and Future Outlook

The stereoselective synthesis of this compound analogs presents a challenging yet rewarding endeavor for medicinal chemists. The strategies and protocols outlined in this guide provide a solid foundation for the construction of this valuable scaffold. By leveraging established methods for piperidine synthesis and intramolecular cyclization, and by incorporating principles of asymmetric synthesis, researchers can access a diverse range of chiral this compound derivatives. Future work in this area will likely focus on the development of more efficient and highly enantioselective catalytic methods for the direct construction of the spirocyclic core, further expanding the accessibility and utility of this important class of molecules in drug discovery.

References

The Ascending Trajectory of 2-Oxa-9-azaspiro[5.5]undecane in Medicinal Chemistry: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional confines of "flat," sp2-hybridized molecular architectures. This "escape from flatland" has illuminated the path toward molecules with greater three-dimensionality, a characteristic that often translates to superior clinical success. Among the scaffolds spearheading this paradigm shift is the 2-Oxa-9-azaspiro[5.5]undecane core. This unique spirocyclic system, featuring a piperidine ring fused to a tetrahydropyran ring through a shared quaternary carbon, offers a rigid, yet conformationally diverse, framework. Its inherent three-dimensionality allows for a more precise spatial orientation of functional groups, enabling more specific and potent interactions with biological targets. Furthermore, the incorporation of this sp3-rich scaffold can significantly improve critical drug-like properties, such as aqueous solubility and metabolic stability, while concurrently reducing lipophilicity.

The versatility of the this compound scaffold has been demonstrated in its application as a privileged building block in a variety of drug discovery programs. Derivatives of this core have shown promise as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain, potent inhibitors of the MmpL3 protein for combating tuberculosis, and as soluble epoxide hydrolase (sEH) inhibitors for managing chronic kidney diseases. This guide provides an in-depth exploration of the synthesis, functionalization, and application of this remarkable scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its potential in their own endeavors.

Core Synthesis of the this compound Scaffold: A Proposed Protocol via Prins Cyclization

The construction of the this compound core can be efficiently achieved through an acid-catalyzed Prins cyclization. This powerful carbon-carbon bond-forming reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile. In the context of our target scaffold, a piperidine-derived aldehyde equivalent reacts with a homoallylic alcohol to form the spirocyclic ether linkage.

dot

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of N-Boc-2-oxa-9-azaspiro[5.5]undecane

Materials:

  • N-Boc-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM), anhydrous

  • Dess-Martin periodinane (DMP)

  • Homoallylic alcohol (e.g., 3-buten-1-ol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Reduction of N-Boc-4-piperidone:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford N-Boc-4-hydroxypiperidine, which can be used in the next step without further purification.

  • Oxidation to N-Boc-4-formylpiperidine:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃ containing sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-formylpiperidine.

  • Prins Cyclization:

    • To a solution of N-Boc-4-formylpiperidine (1.0 eq) and homoallylic alcohol (1.2 eq) in anhydrous dichloromethane at -78 °C, add boron trifluoride diethyl etherate (1.5 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-oxa-9-azaspiro[5.5]undecane.

Expected Characterization Data for N-Boc-2-oxa-9-azaspiro[5.5]undecane:

Technique Expected Observations
¹H NMR Signals corresponding to the Boc protecting group (singlet around 1.4 ppm, 9H), piperidine ring protons (multiplets between 1.5-1.8 ppm and 3.0-3.6 ppm), and tetrahydropyran ring protons (multiplets between 1.6-2.0 ppm and 3.4-3.9 ppm).
¹³C NMR Resonances for the Boc carbonyl (around 155 ppm) and t-butyl group (around 80 ppm and 28 ppm), spiro carbon (around 75-80 ppm), and carbons of the piperidine and tetrahydropyran rings (in the range of 25-70 ppm).
Mass Spec Expected [M+H]⁺ peak for C₁₄H₂₅NO₃.
Protocol 2: Deprotection to this compound Hydrochloride

Materials:

  • N-Boc-2-oxa-9-azaspiro[5.5]undecane

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (Et₂O)

Step-by-Step Procedure:

  • Dissolve N-Boc-2-oxa-9-azaspiro[5.5]undecane (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Functionalization of the this compound Scaffold

The secondary amine of the piperidine ring serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). Standard N-functionalization reactions can be readily applied to this scaffold.

Protocol 3: General Procedure for N-Alkylation

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., benzyl bromide, phenethyl bromide)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF))

Step-by-Step Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add the desired alkyl halide (1.1 eq) and stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated derivative.

Protocol 4: General Procedure for N-Sulfonylation

Materials:

  • This compound hydrochloride

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Base (e.g., Pyridine, Et₃N)

  • Solvent (e.g., Dichloromethane (DCM))

Step-by-Step Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) and triethylamine (3.0 eq) in dichloromethane at 0 °C, add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-sulfonylated derivative.

Applications in Medicinal Chemistry: Case Studies

The strategic incorporation of the this compound scaffold has led to the discovery of potent and selective modulators of various biological targets.

dot

Caption: Medicinal chemistry applications of the this compound scaffold.

Case Study 1: Dual MOR Agonists and σ1 Receptor Antagonists for Pain Management

Researchers have successfully developed derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane, a close analog of our title compound, as potent dual-target ligands for the treatment of pain. By merging the pharmacophoric features of known MOR agonists and σ1 receptor antagonists, a series of compounds were synthesized and evaluated. The spirocyclic core was instrumental in achieving the desired dual activity profile. One of the lead compounds from this series demonstrated potent analgesic activity in preclinical models, comparable to oxycodone, but with a reduced side-effect profile, including less constipation. This highlights the potential of this scaffold in developing safer and more effective analgesics.

Case Study 2: Antituberculosis Agents Targeting MmpL3

The 1-oxa-9-azaspiro[5.5]undecane scaffold has been identified as a privileged structure for the development of inhibitors against the MmpL3 protein in Mycobacterium tuberculosis. MmpL3 is an essential transporter protein, making it an attractive target for new antituberculosis drugs. Optimization of an initial hit compound by modifying the substituents on the spirocyclic core led to derivatives with high activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. The rigid spirocyclic framework is believed to properly orient the key pharmacophoric elements for optimal binding to the MmpL3 transporter.

Case Study 3: Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane bearing a trisubstituted urea moiety have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy for various inflammatory and cardiovascular diseases, including chronic kidney disease. A lead compound from this series exhibited excellent sEH inhibitory activity and favorable oral bioavailability. In a preclinical model of glomerulonephritis, oral administration of this compound led to a significant reduction in serum creatinine levels, indicating a protective effect on kidney function. The unique three-dimensional shape of the spirocyclic core was crucial for achieving high potency and good pharmacokinetic properties.

Conclusion: A Scaffold with a Bright Future

The this compound scaffold represents a significant step forward in the design of next-generation therapeutics. Its inherent three-dimensionality, coupled with its synthetic tractability, provides a powerful platform for the development of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The successful application of this building block in diverse therapeutic areas underscores its status as a privileged scaffold in modern medicinal chemistry. As the demand for innovative and effective medicines continues to grow, the this compound core is poised to play an increasingly important role in shaping the future of drug discovery.

Application Notes & Protocols: A Guide to the N-Arylation of 2-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Arylated Spirocycles in Modern Drug Discovery

Spirocyclic scaffolds, characterized by their unique three-dimensional and rigid structures, have become increasingly important in medicinal chemistry.[1] The non-planar nature of these motifs offers an opportunity to explore novel chemical space, often leading to compounds with improved pharmacological properties such as enhanced target specificity and better metabolic stability. Among these, the 2-Oxa-9-azaspiro[5.5]undecane core is a valuable building block. The introduction of an aryl group onto the nitrogen atom (N-arylation) of this scaffold can significantly influence its biological activity, making the development of robust N-arylation protocols a critical endeavor for drug discovery programs.[2]

This application note provides a detailed guide to the N-arylation of this compound, focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss alternative methods like the Ullmann condensation. The aim is to equip researchers with the knowledge to successfully synthesize N-aryl-2-Oxa-9-azaspiro[5.5]undecane derivatives for their research and development pipelines.

Methodology Deep Dive: Choosing the Right Path for C-N Bond Formation

The formation of a carbon-nitrogen bond between an aryl group and a secondary amine like this compound is a cornerstone of modern organic synthesis.[3] Historically, methods like nucleophilic aromatic substitution were limited by harsh conditions and a narrow substrate scope.[3][4] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field.

The Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the synthesis of aryl amines from aryl halides or pseudohalides.[3][5] Its broad functional group tolerance, relatively mild reaction conditions, and the continuous development of highly efficient catalyst systems make it the preferred method for many applications.[4]

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle.[6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[8][9] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[9]

  • Ligand Exchange/Amine Coordination: The amine displaces a halide ligand on the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: This is the final step where the new C-N bond is formed, releasing the N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often employed to promote both the oxidative addition and the final reductive elimination steps.[6]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_OA L-Pd(II)(Ar)(X) Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)(Ar)(H-Amine)]+X- PdII_OA->PdII_Amine Ligand Exchange (+ Amine) PdII_Amido L-Pd(II)(Ar)(Amine) PdII_Amine->PdII_Amido Deprotonation (+ Base) PdII_Amido->Pd0 Reductive Elimination Product_out Ar-Amine (Product) PdII_Amido->Product_out

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds.[10][11] While classic Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use ligands to facilitate the reaction under milder conditions.[10][11] It can be a valuable alternative to the Buchwald-Hartwig reaction, particularly when palladium-based methods are unsuccessful or when cost is a significant concern. The generally accepted mechanism involves the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl halide to form a copper(III) intermediate, and subsequent reductive elimination.[10][12]

Experimental Protocol: N-Arylation of this compound

This protocol details a general procedure for the Buchwald-Hartwig N-arylation of this compound with an aryl bromide.

Materials and Equipment
  • Substrates: this compound, Aryl bromide of choice

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, inert atmosphere setup (Argon or Nitrogen), standard laboratory glassware for workup and purification, silica gel for column chromatography.

Reaction Parameter Summary
ParameterRecommended Value/ReagentRationale
Amine:Aryl Halide Ratio 1.2 : 1.0 equivalentsA slight excess of the amine helps to drive the reaction to completion.
Palladium Source Pd₂(dba)₃ (1-2 mol %)A common and effective Pd(0) precatalyst.[9]
Ligand XPhos (2-4 mol %)A bulky, electron-rich ligand known to be effective for coupling secondary amines.[6]
Base Sodium tert-butoxide (1.4 equiv)A strong, non-nucleophilic base suitable for deprotonating the amine.[6]
Solvent TolueneA common high-boiling, non-polar solvent for this type of reaction.[5]
Temperature 100-110 °CSufficient to promote catalysis without significant decomposition.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Procedure

G start Start reagents 1. Add Reagents to Flask - this compound - Aryl Bromide - NaOtBu - XPhos - Pd2(dba)3 start->reagents atmosphere 2. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) reagents->atmosphere solvent 3. Add Solvent Anhydrous Toluene atmosphere->solvent reaction 4. Heat Reaction Stir at 100-110 °C for 12-24h solvent->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with Water/Brine reaction->workup purify 6. Purify Silica Gel Column Chromatography workup->purify end End (N-Arylated Product) purify->end

Caption: Workflow for the Buchwald-Hartwig N-arylation protocol.

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), sodium tert-butoxide (1.4 equiv), XPhos (2-4 mol %), and Pd₂(dba)₃ (1-2 mol %).

    • Expert Tip: The order of addition matters. It is often best to add the solid reagents first, followed by the catalyst and ligand. The base should be handled in a glovebox if possible due to its hygroscopic nature.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired N-aryl-2-Oxa-9-azaspiro[5.5]undecane.

Conclusion

The N-arylation of this compound is a critical transformation for generating novel chemical entities for drug discovery. The Buchwald-Hartwig amination provides a reliable and versatile method for achieving this transformation. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can efficiently synthesize a diverse library of N-arylated spirocycles for biological evaluation.

References

Application of 2-Oxa-9-azaspiro[5.5]undecane in Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases, as central regulators of cellular signaling, remain a pivotal class of targets in modern drug discovery, particularly in oncology and immunology. The design of potent and selective kinase inhibitors is a continuous challenge, often hampered by issues of off-target effects and acquired resistance. A key strategy to overcome these hurdles lies in the exploration of novel chemical scaffolds that can access unique regions of the kinase ATP-binding site or allosteric pockets. Spirocyclic systems have garnered significant attention in this regard due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on the application of a specific and promising scaffold, 2-Oxa-9-azaspiro[5.5]undecane , in the design and development of next-generation kinase inhibitors.

The this compound core, with its defined stereochemistry and vectoral exits for substitution, presents a unique opportunity to orient pharmacophoric elements in a spatially precise manner. This can facilitate interactions with both the hinge region and the solvent-exposed areas of the kinase active site, potentially leading to inhibitors with novel binding modes and improved drug-like properties.

Structural and Physicochemical Properties of the this compound Scaffold

The this compound scaffold is a saturated heterocyclic system characterized by a spirocyclic fusion of a tetrahydropyran ring and a piperidine ring, sharing a single carbon atom. This arrangement imparts a rigid, three-dimensional conformation that can be advantageous in drug design.

PropertyValue/DescriptionReference
Molecular FormulaC9H17NO[1]
Molecular Weight155.24 g/mol [1]
Topological Polar Surface Area (TPSA)21.26 Ų[1]
cLogP1.16[1]
Hydrogen Bond Acceptors2[1]
Hydrogen Bond Donors1[1]
Rotatable Bonds0[1]

The relatively low molecular weight and cLogP, combined with the presence of hydrogen bond donors and acceptors, suggest a favorable starting point for developing orally bioavailable drugs. The rigidity of the spirocyclic core reduces the entropic penalty upon binding to the target kinase, which can contribute to higher binding affinity.

Design Principles for Incorporating this compound into Kinase Inhibitors

The design of kinase inhibitors based on the this compound scaffold should be guided by the established principles of kinase-ligand interactions. The piperidine nitrogen (at position 9) serves as a key attachment point for a hinge-binding moiety, typically a heterocyclic system capable of forming hydrogen bonds with the kinase hinge region. The tetrahydropyran ring can be functionalized to extend into the solvent-exposed region or to interact with the ribose pocket.

Workflow for Kinase Inhibitor Design and Evaluation

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Target Target Kinase Selection Docking In Silico Docking of Scaffold Target->Docking Library Library Design & Synthesis Docking->Library Enzymatic Enzymatic Assays (IC50) Library->Enzymatic Test Compounds Cellular Cell-Based Assays (EC50) Enzymatic->Cellular Selectivity Kinome-wide Selectivity Profiling Cellular->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Guide Optimization ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies ADME->InVivo

Caption: A generalized workflow for the design, evaluation, and optimization of kinase inhibitors incorporating the this compound scaffold.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through multi-step sequences. A general and adaptable protocol for the synthesis of a core intermediate and its subsequent functionalization is outlined below.

Protocol 1: Synthesis of Boc-protected this compound

This protocol describes a potential route to a key intermediate, tert-butyl this compound-9-carboxylate, which can be deprotected and further functionalized.

Materials:

  • N-Boc-4-piperidone

  • (3-Bromopropoxy)(tert-butyl)dimethylsilane

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Grignard Reagent Formation (or lithiation): In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve (3-bromopropoxy)(tert-butyl)dimethylsilane in anhydrous THF. Cool the solution to -78 °C.

  • Slowly add n-BuLi dropwise to the solution. Stir for 1 hour at -78 °C to form the corresponding lithiated species.

  • Addition to Piperidone: To the solution from step 2, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Deprotection: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Add 4M HCl and stir for 2 hours to effect the deprotection of the silyl ether and promote cyclization.

  • Boc Protection: Neutralize the reaction with a saturated aqueous solution of NaHCO3 and add a solution of Boc2O in THF. Stir vigorously for 4 hours.

  • Work-up and Purification: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to yield the desired Boc-protected this compound.

Protocol 2: Functionalization of the Spirocyclic Scaffold for Kinase Inhibition

This protocol outlines the coupling of the deprotected spirocycle with a representative hinge-binding moiety, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • Boc-protected this compound (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

Procedure:

  • Boc Deprotection: Dissolve the Boc-protected spirocycle in DCM and add TFA. Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Nucleophilic Aromatic Substitution: Dissolve the resulting TFA salt in DMF. Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and DIPEA.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final kinase inhibitor candidate.

Biological Evaluation Protocols

Once a library of compounds based on the this compound scaffold has been synthesized, a systematic biological evaluation is necessary to determine their potency, selectivity, and cellular activity.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining the IC50 of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., HEPES, MgCl2, DTT, Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well low-volume plates

Procedure:

  • Compound Dispensing: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate.

  • Kinase Reaction: Add the kinase and biotinylated substrate peptide to the assay buffer. Add this mixture to the wells containing the test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

  • Incubate the plate for 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the emissions (665/620). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Context

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase_X Target Kinase (e.g., MEK, ERK) RTK->Kinase_X Downstream Downstream Effectors Kinase_X->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor This compound Inhibitor Inhibitor->Kinase_X

Caption: A simplified signaling pathway illustrating the point of intervention for a kinase inhibitor.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable, yet underexplored, building block for the design of novel kinase inhibitors. Its inherent three-dimensionality and favorable physicochemical properties provide a solid foundation for developing potent, selective, and drug-like candidates. The synthetic and biological evaluation protocols outlined in this guide provide a framework for researchers to systematically explore the potential of this scaffold. Future work should focus on the synthesis of diverse libraries of this compound derivatives and their evaluation against a broad panel of kinases to fully elucidate the structure-activity relationships and identify promising new therapeutic agents.

References

Using "2-Oxa-9-azaspiro[5.5]undecane" for developing SHP2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Utilizing "2-Oxa-9-azaspiro[5.5]undecane" for the Development of Allosteric SHP2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting SHP2 with Novel Spirocyclic Scaffolds

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node in cellular signaling and a high-value target in oncology.[1][2][3] SHP2 plays a predominantly positive regulatory role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway fundamental to cell proliferation, survival, and differentiation.[1][4][5][6] Hyperactivation of SHP2, through either genetic mutation or upstream signaling, is implicated in the pathogenesis of various cancers, including lung, breast, and gastric cancers, as well as developmental disorders like Noonan syndrome.[2][7]

Under basal conditions, SHP2 exists in a "closed," auto-inhibited conformation where its N-terminal SH2 domain physically blocks the catalytic site of the phosphatase (PTP) domain.[8][9][10] Upon activation by receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change to an "open," active state. This functional duality presents a unique opportunity for therapeutic intervention. Instead of targeting the highly conserved and polar active site, which poses challenges for achieving selectivity, a new class of allosteric inhibitors has been developed.[10][11][12] These inhibitors bind to a tunnel-like pocket at the interface of the SH2 and PTP domains, stabilizing the auto-inhibited conformation and preventing its activation.[9][10][12]

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry for their inherent three-dimensionality, which can improve potency, selectivity, and pharmacokinetic properties compared to flat aromatic structures.[10] The rigid, defined geometry of a spirocycle can orient pharmacophoric elements into optimal positions for target engagement. This principle has been successfully applied to SHP2, with scaffolds like 2-oxa-8-azaspiro[4.5]decane forming the core of potent, orally bioavailable allosteric inhibitors.[2]

This guide focuses on the potential of the This compound scaffold as a novel core for developing next-generation allosteric SHP2 inhibitors. While direct literature on this specific scaffold for SHP2 is emerging, we will leverage established principles and protocols from closely related spirocyclic inhibitors to provide a comprehensive roadmap for its application.

The SHP2 Signaling Pathway and Point of Intervention

SHP2 acts as a critical signal transducer downstream of multiple RTKs. Allosteric inhibitors intervene by locking SHP2 in its inactive state, thereby preventing the entire downstream cascade.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activation Signal SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment SOS1 SOS1 Grb2->SOS1 Activation Signal RAS RAS SOS1->RAS Activation Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->RAS Dephosphorylation & Activation Inhibitor This compound Inhibitor Inhibitor->SHP2_inactive Stabilizes Inactive State

Caption: SHP2 signaling pathway and allosteric inhibition.

Part 1: Synthesis of the Core Scaffold and Inhibitor Analogs

The synthesis of SHP2 inhibitors based on the this compound scaffold involves a multi-step process. The core spirocycle is first constructed, followed by the addition of key pharmacophoric groups: a halogenated aromatic ring that fits into the allosteric pocket and an amine group that forms crucial hydrogen bonds. The following is a representative synthetic approach based on established organic chemistry principles.

Representative Synthetic Scheme

A plausible synthetic route involves the coupling of the pre-formed spirocycle with an appropriate heteroaromatic core. The structure-activity relationship (SAR) can then be explored by varying the substituents on both the spirocycle and the aromatic moiety.

Synthesis_Workflow cluster_scaffold Scaffold Synthesis cluster_coupling Inhibitor Assembly cluster_sar SAR Exploration start Piperidone & Tetrahydropyran Precursors spirocycle This compound (Core Scaffold) start->spirocycle Multi-step Cyclization coupling Nucleophilic Aromatic Substitution (SNAr) spirocycle->coupling core Halogenated Heteroaromatic Core (e.g., dichlorophenyl-pyrrolotriazine) core->coupling inhibitor Final Inhibitor (Scaffold + Core) coupling->inhibitor sar_spiro Vary R1, R2 on Spirocycle inhibitor->sar_spiro sar_core Vary X, Y on Aromatic Ring inhibitor->sar_core

Caption: General workflow for synthesis and SAR studies.

Part 2: Biochemical and Cellular Characterization Protocols

A systematic evaluation is required to determine the potency, selectivity, and cellular activity of newly synthesized compounds.

Protocol 1: In Vitro SHP2 Enzymatic Assay (Fluorescence-Based)

This protocol measures the direct inhibitory effect of a compound on SHP2 phosphatase activity using a fluorogenic substrate.

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Materials:

  • Recombinant full-length wild-type SHP2 protein

  • SHP2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Test Compounds (dissolved in DMSO)

  • 384-well black, low-binding microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in Assay Buffer. The final DMSO concentration in the assay must be kept constant and low (<1%).

    • Prepare a working solution of SHP2 protein (e.g., 1 nM) in Assay Buffer.

    • Prepare a working solution of the SHP2 Activating Peptide (e.g., 1 µM) in Assay Buffer.

    • Prepare a working solution of DiFMUP substrate in Assay Buffer (concentration near its Km value).

  • Enzyme Activation:

    • In a tube, mix the SHP2 protein solution with the SHP2 Activating Peptide solution.

    • Incubate at room temperature for 20 minutes to allow for the conformational activation of SHP2.

  • Assay Reaction:

    • To the wells of a 384-well plate, add 5 µL of the serially diluted test compound or DMSO (for vehicle control).

    • Add 10 µL of the pre-activated SHP2 enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the positive (enzyme only) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol assesses whether the inhibitor can engage SHP2 in a cellular context by measuring the phosphorylation status of its downstream effector, ERK.

Objective: To determine the cellular potency (EC50) of the inhibitor by quantifying the reduction in phosphorylated ERK (p-ERK).

Materials:

  • Cancer cell line with an activated RTK pathway (e.g., KYSE-520, MDA-MB-468)

  • Cell culture medium, FBS, and supplements

  • Test Compounds (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • The next day, replace the medium with a low-serum medium for 4-6 hours to reduce basal signaling.

    • Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for 2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., EGF, HGF) for 10-15 minutes to activate the MAPK pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular EC50 value.

Part 3: Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the inhibitor structure is crucial for optimizing potency, selectivity, and drug-like properties. The data from these analogs should be compiled to establish a clear SAR.

Example SAR Table:

The table below illustrates how data for a series of hypothetical analogs based on the this compound scaffold would be presented. Modifications would focus on key regions: the spirocycle (R¹), the linker, and the aromatic moiety (X, Y).

Compound IDSpirocycle Moiety (R¹)Aromatic Moiety (X, Y)SHP2 IC50 (nM)p-ERK EC50 (nM)
Lead-01 H2,3-dichloro45150
SAR-01 3-methyl2,3-dichloro2580
SAR-02 4-fluoro2,3-dichloro60200
SAR-03 H2-chloro, 3-fluoro55180
SAR-04 3-methyl2-chloro, 3-methyl90350
SAR-05 H5-chloropyridin-4-yl75250

Interpretation of SAR:

  • Spirocycle Substitution: Comparing Lead-01 and SAR-01 suggests that a small alkyl group like methyl at the 3-position of the spirocycle may improve potency by providing a better fit in the binding pocket. Conversely, an electron-withdrawing group like fluorine (SAR-02 ) appears detrimental.

  • Aromatic Substitution: The data suggests that a 2,3-dichloro substitution pattern (Lead-01 , SAR-01 ) is optimal. Altering this pattern, as in SAR-03 and SAR-04 , reduces both biochemical and cellular potency, highlighting the sensitivity of the Pi-cation interaction with key residues in the allosteric pocket.

  • Core Hopping: Replacing the dichlorophenyl ring with a bioisosteric dichloropyridine (SAR-05 ) slightly decreases potency but may be explored to modulate properties like solubility or metabolic stability.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel allosteric SHP2 inhibitors. Its rigid, three-dimensional structure is well-suited for optimizing interactions within the allosteric binding site. By employing the synthetic strategies and robust testing protocols outlined in these application notes, researchers can systematically explore the SAR of this chemical series. This structured approach will facilitate the development of potent and selective drug candidates targeting the SHP2 phosphatase for the treatment of cancer and other related diseases.

References

Synthesis of dual µ-opioid receptor agonists using the "2-Oxa-9-azaspiro[5.5]undecane" scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Evaluation of Dual µ-Opioid Receptor Agonists Utilizing a 2-Oxa-9-azaspiro[5.5]undecane Scaffold

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Spirocyclic Scaffolds in Opioid Design

The µ-opioid receptor (MOR) remains the primary target for the most effective analgesics used in managing severe pain.[1] However, conventional MOR agonists like morphine are fraught with dose-limiting side effects, including respiratory depression, constipation, and the development of tolerance and dependence.[2] A prevailing hypothesis in modern medicinal chemistry suggests that these adverse effects may be linked to the recruitment of the β-arrestin signaling pathway, whereas the desired analgesic properties are primarily mediated through G-protein signaling.[2]

This has spurred the search for "biased agonists"—ligands that selectively activate the G-protein pathway over β-arrestin recruitment, promising a wider therapeutic window.[3] The structural rigidity and three-dimensional topology of spirocyclic scaffolds make them privileged structures in this pursuit. Unlike flexible aliphatic chains, a spirocyclic core, such as This compound , locks the key pharmacophoric elements into a specific spatial orientation. This conformational constraint can enhance binding affinity and, more importantly, influence the receptor's conformational state upon binding, potentially favoring G-protein coupling over β-arrestin interaction.

This document provides a detailed guide to the synthesis of a representative dual µ-opioid receptor agonist built on the this compound core. It further outlines the essential pharmacological protocols for characterizing the compound's affinity (binding) and functional activity (agonism) at the µ-opioid receptor.

Synthetic Strategy and Core Protocols

The overall synthetic approach is a convergent strategy. First, the core spirocyclic amine is constructed and protected. Second, the protecting group is removed, and the crucial N-arylalkyl pharmacophore, known to be critical for MOR activity, is installed via reductive amination.

Overall Synthetic Workflow

The workflow begins with commercially available starting materials to construct the key Boc-protected spirocycle intermediate. This intermediate is then deprotected and coupled with a selected aldehyde to yield the final agonist.

G A 1-Allyl-4-piperidinol C Key Intermediate: N-Allyl-2-oxa-9-azaspiro[5.5]undecane A->C B Paraformaldehyde B->C Prins-Ritter Reaction D Boc Protection: tert-Butyl this compound-9-carboxylate C->D Allyl Removal & Boc Protection E Deprotection (TFA) D->E F Core Scaffold: this compound E->F H Reductive Amination F->H G 2-Phenylacetaldehyde G->H I Final Product: 9-Phenethyl-2-oxa-9-azaspiro[5.5]undecane H->I

Caption: Synthetic workflow for the target agonist.

Protocol 1: Synthesis of tert-Butyl this compound-9-carboxylate (Intermediate D)

This protocol outlines the construction of the core spirocyclic system. The key step is an acid-catalyzed Prins-Ritter type reaction between an unsaturated alcohol and an aldehyde, followed by cyclization. The subsequent replacement of the initial N-allyl group with a Boc protecting group yields a stable, versatile intermediate ready for further modification.

Causality: The N-Boc protecting group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), which will not compromise the integrity of the spirocyclic core in the subsequent step.

  • Step 1: Spirocyclization

    • To a stirred solution of 1-allyl-4-piperidinol (1.0 eq) in a suitable solvent like dichloromethane, add paraformaldehyde (2.0 eq).

    • Cool the mixture to 0 °C and slowly add a strong acid catalyst, such as trifluoromethanesulfonic acid (0.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates consumption of the starting material.

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Allyl-2-oxa-9-azaspiro[5.5]undecane.

  • Step 2: Allyl Removal and Boc Protection

    • Dissolve the crude product from Step 1 in a mixture of ethanol and water.

    • Add Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I), ~0.02 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Heat the reaction to reflux for 4-6 hours. The Wilkinson's catalyst facilitates the isomerization of the allyl group to an enamine, which is then hydrolyzed and the resulting secondary amine is immediately protected by the Boc₂O.

    • Cool the reaction and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate (D) .

Protocol 2: Synthesis of 9-Phenethyl-2-oxa-9-azaspiro[5.5]undecane (Final Product I)

This protocol describes the final two steps: removal of the Boc protecting group and the installation of the N-phenethyl group, a common pharmacophore in potent opioid agonists.

Causality: Reductive amination is a highly efficient and controlled method for N-alkylation that avoids the over-alkylation problems often seen with direct alkyl halide reactions.[4] Sodium triacetoxyborohydride is selected as the reducing agent because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the intermediate iminium ion formed in situ.[4][5]

  • Step 1: Boc Deprotection

    • Dissolve the Boc-protected intermediate (D) (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the free amine into dichloromethane. Dry the organic layer and concentrate to give the crude core scaffold (F) , which is typically used directly in the next step.

  • Step 2: Reductive Amination

    • Dissolve the crude amine (F) (1.0 eq) and 2-phenylacetaldehyde (1.1 eq) in 1,2-dichloroethane.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution.

    • Stir the reaction at room temperature for 8-12 hours.

    • Quench the reaction with water and separate the layers. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the final product (I) . The product is often converted to its hydrochloride salt for improved stability and solubility.

Pharmacological Evaluation Protocols

Once synthesized and purified, the compound must be evaluated for its interaction with the µ-opioid receptor. This involves determining its binding affinity (how tightly it binds) and its functional efficacy (its ability to activate the receptor).

µ-Opioid Receptor Signaling Pathway

The µ-opioid receptor is a class A G-protein coupled receptor (GPCR).[6] Upon activation by an agonist, it couples to inhibitory G-proteins (Gi/o), which dissociate and initiate a signaling cascade. The primary downstream effect is the inhibition of the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is responsible for the receptor's physiological effects.[7]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., Product I) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds G_Protein Gαiβγ (Inactive) MOR->G_Protein Activates G_Alpha Gαi-GTP (Active) G_Protein->G_Alpha GTP for GDP Exchange G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase G_Alpha->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (Analgesia) cAMP->Response

Caption: Canonical G-protein signaling pathway of the µ-opioid receptor.

Protocol 3: Radioligand Competition Binding Assay (Affinity)

This assay determines the binding affinity (Ki) of the synthesized compound by measuring its ability to compete with a known high-affinity radiolabeled ligand for binding to the MOR.

Principle: A fixed concentration of a radioligand (e.g., [³H]-DAMGO, a potent MOR agonist) is incubated with a membrane preparation expressing the MOR. The unlabeled test compound is added in increasing concentrations, displacing the radioligand. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).[8][9]

  • Materials:

    • Cell membranes from CHO or HEK-293 cells stably expressing the human µ-opioid receptor.

    • Radioligand: [³H]-DAMGO.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 µM).

    • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of test compound dilution (or vehicle for total binding, or Naloxone for non-specific binding), 50 µL of [³H]-DAMGO (at a final concentration near its Kd, e.g., 0.5-1.0 nM), and 50 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer (3x).

    • Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response) and then determine the Ki using the Cheng-Prusoff equation.

Protocol 4: [³⁵S]GTPγS Functional Assay (Agonism)

This assay measures the functional activation of the G-protein, which is the first step after receptor binding. It provides a measure of the compound's potency (EC₅₀) and efficacy (Emax) as an agonist.

Principle: In the inactive state, the Gα subunit of the G-protein is bound to GDP. Agonist binding to the MOR catalyzes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[10] The amount of incorporated radioactivity is proportional to the level of G-protein activation and thus, receptor agonism.[2][3]

  • Materials:

    • Cell membranes expressing MOR.

    • [³⁵S]GTPγS.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP (for pre-coupling).

    • Reference Agonist: DAMGO.

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference agonist (DAMGO) in assay buffer.

    • Pre-incubate the cell membranes with GDP (e.g., 10 µM final concentration) on ice for at least 15 minutes to ensure all G-proteins are in the inactive state.

    • In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and [³⁵S]GTPγS (0.05-0.1 nM final concentration).

    • Incubate the plate at 30 °C for 60 minutes.

    • Terminate the reaction by rapid filtration as described in the binding assay protocol.

    • Measure the bound radioactivity by scintillation counting.

    • Plot the data as concentration vs. [³⁵S]GTPγS binding and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to the full agonist DAMGO.

Data Presentation and Interpretation

The data from the pharmacological assays should be compiled to create a clear profile of the synthesized compound.

Compound IDMOR Binding Ki (nM)MOR Functional EC₅₀ (nM)% Efficacy (vs. DAMGO)
Product I [Experimental Value][Experimental Value][Experimental Value]
DAMGO (Ref.)~1~5100%
Morphine (Ref.)~2~50100%

Interpretation:

  • A low Ki value indicates high binding affinity.

  • A low EC₅₀ value indicates high potency in activating the receptor.

  • Efficacy relative to a known full agonist (DAMGO) determines if the compound is a full agonist (~100%) or a partial agonist (<100%).

A successful compound in this series would exhibit high affinity (low nM Ki), high potency (low nM EC₅₀), and act as a full or potent partial agonist at the µ-opioid receptor.

References

High-Throughput Synthesis of a "2-Oxa-9-azaspiro[5.5]undecane" Derivative Library: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-oxa-9-azaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry, conferring favorable three-dimensional geometry and physicochemical properties to drug candidates.[1][2] This application note provides a comprehensive guide for the high-throughput synthesis of a diverse library of this compound derivatives. The described workflow is optimized for parallel synthesis in a 96-well plate format, enabling the rapid generation of compound libraries for lead discovery and optimization.[3] The protocol leverages a robust and scalable synthetic route, coupled with efficient purification and analytical techniques to ensure the quality and integrity of the resulting library.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, particularly those incorporating heteroatoms, have garnered significant attention in drug discovery due to their unique topographical features. The inherent three-dimensionality of the this compound core allows for the exploration of chemical space in a manner that is distinct from traditional flat, aromatic ring systems. This can lead to compounds with improved target specificity, enhanced metabolic stability, and better pharmacokinetic profiles. Derivatives of this scaffold have shown promise in various therapeutic areas, including as potential treatments for tuberculosis and as modulators of central nervous system targets.[2][4]

The challenge in harnessing the potential of this scaffold lies in the efficient and divergent synthesis of a multitude of analogs. Traditional synthetic methods are often linear and labor-intensive, ill-suited for the demands of modern drug discovery which necessitates the rapid synthesis and screening of large compound libraries.[3][5] This guide addresses this challenge by presenting a validated high-throughput synthesis protocol.

Scientific Rationale and Synthetic Strategy

The chosen synthetic strategy is predicated on a convergent and modular approach, allowing for the introduction of diversity at multiple points. The core this compound skeleton is constructed via a key intramolecular hetero-Diels-Alder reaction, a powerful and stereoselective method for the formation of spiroketal systems.[6][7][8] This reaction offers excellent control over the ring fusion and allows for the establishment of the desired spirocyclic framework in a single, efficient step.[9][10]

The general synthetic workflow is depicted below:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Key Cyclization cluster_2 Phase 3: Diversification & Purification A Starting Material A (Piperidone Derivative) C Intermediate 1 (Linear Dienophile) A->C B Starting Material B (Dienophile Precursor) B->C D Intramolecular Hetero-Diels-Alder C->D E Crude Spirocycle Core D->E F Parallel Derivatization (R-group introduction) E->F G High-Throughput Purification (e.g., Mass-directed HPLC) F->G H Final Compound Library G->H

References

Application Note & Protocol: High-Fidelity Purification of 2-Oxa-9-azaspiro[5.5]undecane via Modified Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol for the column chromatography purification of "2-Oxa-9-azaspiro[5.5]undecane" products.

Introduction: The Challenge and Opportunity of a Privileged Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional architecture, combining the structural rigidity of a spirocycle with the hydrogen bonding capabilities of the piperidine and tetrahydropyran rings, makes it a valuable building block for novel therapeutics.[1][2] Compounds containing this motif have shown diverse biological activities, including potential as antituberculosis agents and inhibitors of soluble epoxide hydrolase.[1][2]

As with any active pharmaceutical ingredient (API) development program, the absolute purity of the core scaffold is paramount. Trace impurities from the synthetic process, such as unreacted starting materials, reagents, or side-products, can confound biological assays and introduce toxicity. The primary challenge in the purification of this compound lies in its fundamental chemical nature: it is a polar, basic amine.

This application note provides a comprehensive, field-proven protocol for the purification of this compound using preparative column chromatography. We will delve into the causality behind the procedural choices, focusing on a modified mobile phase strategy designed to overcome the inherent difficulties of purifying basic amines on standard silica gel.

The Core Problem: Analyte-Stationary Phase Interactions

Standard normal-phase column chromatography utilizes silica gel, a polar stationary phase whose surface is populated with weakly acidic silanol groups (Si-OH).[3] The secondary amine (a Lewis base) within the this compound structure has a strong affinity for these acidic sites. This interaction leads to several undesirable outcomes:

  • Peak Tailing: A portion of the analyte molecules are strongly retained, leading to broad, asymmetric peaks and poor separation from closely eluting impurities.[3]

  • Irreversible Adsorption: In severe cases, the interaction is so strong that the product may not elute from the column at all, resulting in significantly reduced yields.[3]

  • Inconsistent Elution: The retention factor can be unpredictable, making reproducibility a challenge.

The solution is not to abandon the cost-effective and high-resolution power of silica gel chromatography, but to modulate the system. By introducing a small quantity of a basic modifier, such as triethylamine (TEA), into the mobile phase, we can "tame" the stationary phase. The TEA, being a stronger and less sterically hindered base, preferentially occupies the acidic silanol sites, effectively masking them from the target compound. This allows the this compound to travel through the column based on polarity-driven partitioning, resulting in sharp, symmetrical elution profiles and high recovery.

G cluster_0 Standard Silica Gel cluster_1 Modified Silica Gel (with TEA) Analyte Basic Analyte (this compound) Silica Acidic Silanol Site (Si-OH) Analyte->Silica Strong, Undesirable Interaction Analyte_mod Basic Analyte Silica_mod Masked Silanol Site (Si-O⁻ ⁺HNEt₃) Analyte_mod->Silica_mod Weak, Ideal Interaction TEA Triethylamine (TEA) Silica_unmod Acidic Silanol Site (Si-OH) TEA->Silica_unmod Preferential Binding

Caption: Mechanism of improved chromatography using a basic modifier.

Physicochemical Properties for Chromatographic Design

Understanding the target molecule's properties is essential for designing an effective purification strategy.

PropertyValueImplication for Chromatography
Molecular Formula C₉H₁₇NO-
Molecular Weight 155.24 g/mol [4]Influences diffusion rates but is less critical than polarity.
Structure Spirocyclic amine/etherThe molecule is polar due to the N and O heteroatoms.
Topological Polar Surface Area (TPSA) 21.26 Ų[4]Indicates moderate polarity, suggesting solubility in solvents like DCM and elution with polar mobile phases (e.g., containing MeOH).
Basicity pKa of piperidine ≈ 11.2The secondary amine is strongly basic and will readily interact with acidic silica gel. This is the primary challenge to address.

Protocol Part 1: Mobile Phase Optimization with TLC

Before committing a large quantity of crude product to a column, the mobile phase (eluent) must be optimized using Thin-Layer Chromatography (TLC).[5] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.20-0.35 for the target compound, ensuring it moves off the baseline but is well-separated from less polar and more polar impurities.

Step-by-Step TLC Protocol:

  • Prepare TLC Chambers: Line two to three small beakers or TLC tanks with filter paper and add the different solvent systems to a depth of ~0.5 cm. Cover and let the atmosphere saturate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if applicable) and/or by staining with a potassium permanganate (KMnO₄) dip, which is effective for visualizing amines.

  • Analyze and Iterate: Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the target Rƒ is achieved.

Recommended Solvent Systems for Screening (v/v/v):

SystemRatio (Start)AdjustmentRationale
A Dichloromethane / Methanol / Triethylamine95 / 5 / 0.5A standard, robust system. Increase MeOH to decrease Rƒ (increase polarity).[3]
B Ethyl Acetate / Hexanes / Triethylamine50 / 50 / 0.5Good alternative if separation is poor in DCM. Increase EtOAc to decrease Rƒ.
C Chloroform / Methanol / Ammonia90 / 10 / 1Use a premixed 7N ammonia in methanol solution. A stronger basic modifier for very problematic tailing.[3]

Note: Always maintain a constant concentration of the basic modifier (0.5-1% TEA) in all tested solvent systems.

Protocol Part 2: Preparative Flash Column Chromatography

This protocol assumes a "flash" chromatography setup, where positive air pressure is used to accelerate solvent flow, though it can be adapted for gravity chromatography.[5]

Materials & Reagents:

  • Glass chromatography column with stopcock

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Eluent (optimized from Part 4.0)

  • Crude this compound product

  • Collection vessels (test tubes or flasks)

  • TLC supplies (from Part 4.0)

  • Rotary evaporator

Step-by-Step Purification Protocol:

  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[6]

    • Close the stopcock and fill the column about one-third full with the chosen eluent.

  • Packing the Column (Slurry Method):

    • In a separate beaker, create a slurry of silica gel in the eluent (the consistency of a milkshake).[6]

    • Pour the slurry into the column. Use a funnel to prevent spillage.

    • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached (typically ~15-20 cm).

    • Crucially, never let the solvent level drop below the top of the silica bed.

    • Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample loading. Drain the eluent until the level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of dichloromethane or the eluent. A concentrated band is key to good separation.

    • Carefully pipette this solution directly onto the center of the top sand layer.

    • Open the stopcock and allow the sample to absorb completely onto the silica bed.

    • Gently add ~1-2 cm of fresh eluent, and again, push it onto the column until the solvent level is at the sand layer. This ensures the sample is loaded in a tight, narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with eluent.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~5 cm/minute drop in solvent level).

    • Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube). Keep the fractions organized and numbered.

  • Monitoring the Separation:

    • Every few fractions, perform a TLC analysis. Spot the crude material, the current fraction, and the previous fraction on the same plate.

    • This allows you to track the elution of your product and identify when it begins and ends, and whether it is pure in those fractions.

  • Isolation:

    • Once TLC analysis confirms which fractions contain the pure this compound, combine them in a round-bottom flask.

    • Remove the solvent and triethylamine using a rotary evaporator. The product should be a pure oil or solid.

    • Verify the purity of the final product by NMR, LC-MS, and a final TLC.

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product is streaking/tailing on TLC and column. Insufficient basic modifier or strong interaction with silica.Increase TEA concentration to 1-1.5%. If the problem persists, switch to an alumina (neutral or basic) stationary phase.
Product does not elute from the column. Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. Confirm with TLC first.
Poor separation between product and an impurity. Sub-optimal solvent system.Re-evaluate the mobile phase with TLC. Try a different solvent family (e.g., switch from DCM-based to EtOAc-based system) to alter the selectivity.
Cracked or channeled silica bed. Improper packing (e.g., column ran dry, slurry was too thick).The run is likely compromised. The column must be repacked. Ensure the slurry is mobile and never let the solvent level drop below the silica surface.

Conclusion

The successful purification of this compound via column chromatography is not a matter of complex equipment, but of chemical understanding. By recognizing the fundamental challenge posed by the basic amine's interaction with the acidic silica stationary phase, a simple yet highly effective modification—the addition of triethylamine to the mobile phase—can be implemented. This approach neutralizes the problematic interactions, leading to a reproducible, high-yield, and high-purity separation. The protocols detailed herein provide researchers with a robust framework to obtain high-quality material essential for advancing drug discovery and development programs.

References

Protecting group strategies for "2-Oxa-9-azaspiro[5.5]undecane" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protecting Group Strategies for the Synthesis of 2-Oxa-9-azaspiro[5.5]undecane Derivatives

Introduction: The Synthetic Challenge of Spirocyclic Scaffolds

The this compound core represents a valuable scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure is sought after for its ability to present substituents in precise vectors, enabling highly specific interactions with biological targets. However, the construction of this spirocyclic system, which joins a tetrahydropyran ring and a piperidine ring through a single quaternary carbon, presents significant synthetic challenges. Chief among these is the management of reactive functional groups—the secondary amine of the piperidine ring and a precursor hydroxyl group for the tetrahydropyran ring—during a multi-step synthesis.

Effective synthesis of complex molecules like this compound hinges on a robust and strategically designed protecting group strategy.[1] Protecting groups act as temporary masks for reactive functionalities, preventing them from undergoing unwanted side reactions while other parts of the molecule are being modified.[2][3][4] This guide provides an in-depth analysis of protecting group strategies, focusing on the principles of orthogonality and offering detailed, field-proven protocols for researchers engaged in the synthesis of this important molecular framework.

The Principle of Orthogonal Protection

In a multi-step synthesis involving several sensitive functional groups, an orthogonal protection strategy is paramount.[5] This approach utilizes a set of protecting groups that can be removed under distinct, non-interfering reaction conditions.[3][6][7] For the this compound scaffold, this means the protecting group on the nitrogen atom can be cleaved without affecting the protected hydroxyl precursor, and vice versa. This selectivity allows for the sequential manipulation of each functional group, which is critical for building molecular complexity in a controlled manner.[2][6]

The diagram below illustrates the core concept of an orthogonal strategy for this specific scaffold, where the amine and hydroxyl groups are protected by two different groups, PG¹ and PG², each with a unique removal method.

Orthogonal_Strategy cluster_synthesis Synthetic Pathway cluster_legend Legend Start Precursor with -NH and -OH groups Protected Doubly Protected Intermediate -N(PG¹) and -O(PG²) Start->Protected Add PG¹ & PG² Manipulate_O Selective Deprotection of -OH -N(PG¹) and -OH Protected->Manipulate_O Condition A: Cleave PG² only Manipulate_N Selective Deprotection of -NH -NH and -O(PG²) Protected->Manipulate_N Condition B: Cleave PG¹ only Final Target Molecule -NH and -OH Manipulate_O->Final Condition B: Cleave PG¹ Manipulate_N->Final Condition A: Cleave PG² PG1 PG¹ = Amine Protecting Group (e.g., Boc, Cbz) PG2 PG² = Hydroxyl Protecting Group (e.g., TBDMS) CondA Condition A = Reagent for PG² removal (e.g., F⁻) CondB Condition B = Reagent for PG¹ removal (e.g., Acid or H₂/Pd)

Caption: Orthogonal protection allows independent removal of PG¹ and PG².

Protecting the 9-Aza (Secondary Amine) Moiety

The secondary amine of the piperidine ring is nucleophilic and requires protection to prevent unwanted alkylation or acylation during synthesis. The two most reliable and commonly used protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[8][9]

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis due to its ease of introduction and, most importantly, its clean removal under acidic conditions.[10][11] It is exceptionally stable to bases, nucleophiles, and hydrogenolysis conditions, making it orthogonal to the Cbz and many hydroxyl protecting groups.[12]

Rationale for Use: Choose the Boc group when subsequent reaction steps involve basic conditions, organometallic reagents, or catalytic hydrogenation where a Cbz group would be cleaved.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R₂NH Secondary Amine ProtectedAmine R₂N-Boc N-Boc Protected Amine Amine->ProtectedAmine Base (e.g., Et₃N, DMAP) DCM or THF, rt BocAnhydride { (Boc)₂O | Di-tert-butyl dicarbonate } ProtectedAmine2 R₂N-Boc N-Boc Protected Amine DeprotectedAmine R₂NH₂⁺ Ammonium Salt ProtectedAmine2->DeprotectedAmine Strong Acid (e.g., TFA in DCM, or HCl in MeOH/Dioxane)

Caption: Reaction scheme for the protection and deprotection of amines using Boc.

Protocol 1: N-Boc Protection of a Secondary Amine [10][13]

  • Dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

  • Add a suitable base, such as triethylamine (1.5 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise or as a solution in the reaction solvent at room temperature.

  • Stir the reaction for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amine, which can be purified by column chromatography if necessary.

Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA) [10][14]

  • Dissolve the N-Boc protected amine in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo. Caution: TFA is corrosive.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The resulting ammonium salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during an aqueous work-up to yield the free amine.

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, is a classic amine protecting group that is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[9][15][16] This makes it perfectly orthogonal to the acid-labile Boc group and the fluoride-labile silyl ether groups.

Rationale for Use: The Cbz group is ideal when subsequent steps require strong acidic conditions that would cleave a Boc group. Its removal via hydrogenolysis is exceptionally clean, yielding toluene and carbon dioxide as byproducts.[17]

Protocol 3: N-Cbz Protection of a Secondary Amine [18][19]

  • Dissolve the secondary amine (1.0 eq) in a biphasic mixture of an organic solvent (e.g., DCM) and aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution (2.0 eq).

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis [15][16][17]

  • Dissolve the N-Cbz protected amine in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen (H₂), either from a balloon or a hydrogenation apparatus, and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-16 hours.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected amine.

Data Presentation: Comparison of Amine Protecting Groups
Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Base (Et₃N, DMAP), rt[13]Base (aq. Na₂CO₃), 0 °C to rt[19]
Stability Stable to base, nucleophiles, H₂/PdStable to acid, base, nucleophiles
Cleavage Conditions Strong Acid (TFA, HCl)[14][20]Catalytic Hydrogenolysis (H₂, Pd/C)[17][21]
Byproducts of Cleavage Isobutylene, CO₂Toluene, CO₂
Orthogonal To Cbz, TBDMS, FmocBoc, TBDMS

Protecting the 2-Oxa Precursor (Hydroxyl Group)

The tetrahydropyran ring of the this compound is often formed via intramolecular cyclization of a precursor containing a hydroxyl group. This hydroxyl group must be protected during manipulations of the amine or other parts of the molecule. Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) ether, are an excellent choice.[22][23]

The tert-Butyldimethylsilyl (TBDMS) Group

TBDMS ethers offer a powerful combination of stability and selective removal. The steric bulk of the tert-butyl group makes TBDMS ethers approximately 10,000 times more stable to hydrolysis than the simpler trimethylsilyl (TMS) ethers.[24] They are robust enough to withstand a wide range of non-acidic and non-fluoride reaction conditions, yet they are readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[25]

Rationale for Use: The TBDMS group is stable to the basic conditions used for Cbz protection and the hydrogenolysis conditions used for Cbz deprotection. It is also stable to many of the reagents used in modern organic synthesis, making it a versatile choice. Its removal with fluoride is highly chemoselective.[26]

Protocol 5: TBDMS Protection of a Hydroxyl Group [24][27]

  • Dissolve the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the TBDMS ether by flash column chromatography.

Protocol 6: TBDMS Deprotection with TBAF [24]

  • Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol.

Integrated Strategy: A Synthetic Workflow

The true power of this methodology is realized when these protocols are combined in an orthogonal sequence. The following workflow demonstrates how a Boc-protected amine and a TBDMS-protected alcohol can be used to selectively functionalize a precursor to the this compound core.

Workflow Start Spirocyclic Precursor with -NH and -OH Protect_N Protect Amine (Boc)₂O, Base Start->Protect_N Boc_Protected N-Boc Intermediate Protect_N->Boc_Protected Protect_O Protect Alcohol TBDMS-Cl, Imidazole Boc_Protected->Protect_O Fully_Protected N-Boc, O-TBDMS Intermediate Protect_O->Fully_Protected Modify Perform Other Synthetic Steps (e.g., C-C coupling) Fully_Protected->Modify Modified_Intermediate Modified Intermediate Modify->Modified_Intermediate Deprotect_O Selective O-Deprotection TBAF in THF Modified_Intermediate->Deprotect_O N_Boc_OH N-Boc Alcohol Deprotect_O->N_Boc_OH Cyclize Intramolecular Cyclization (Forms 2-Oxa ring) N_Boc_OH->Cyclize Spiro_Boc N-Boc Protected This compound Cyclize->Spiro_Boc Deprotect_N Final N-Deprotection TFA in DCM Spiro_Boc->Deprotect_N Final_Product Target Molecule Deprotect_N->Final_Product

Caption: A hypothetical orthogonal workflow for this compound synthesis.

This workflow illustrates the causality behind the experimental choices:

  • Amine Protection First: The amine is often more reactive and is protected first to prevent interference with the silylation of the hydroxyl group.

  • Selective Hydroxyl Deprotection: The TBDMS group is removed under fluoride conditions, leaving the acid-labile Boc group intact. This is crucial for enabling the subsequent intramolecular cyclization to form the oxa-ring without prematurely deprotecting the nitrogen.

  • Final Amine Deprotection: Once the spirocyclic core is fully assembled, the robust Boc group is removed as the final step to reveal the target molecule.

Conclusion

The successful synthesis of complex scaffolds like this compound is not merely a matter of connecting atoms; it is an exercise in strategic planning and control. A well-designed, orthogonal protecting group strategy is the foundation of this control. By understanding the distinct reactivity profiles of protecting groups like Boc, Cbz, and TBDMS, researchers can navigate multi-step synthetic pathways with precision and efficiency. The protocols and strategies outlined in this guide provide a validated framework for drug development professionals to construct these valuable molecules, enabling the advancement of new therapeutic agents.

References

Troubleshooting & Optimization

Overcoming side reactions in "2-Oxa-9-azaspiro[5.5]undecane" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxa-9-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome side reactions encountered during the synthesis of this valuable spirocyclic scaffold. The information provided herein is based on established synthetic principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

This compound is a key structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. However, its synthesis is not without challenges, often plagued by side reactions that can significantly lower yields and complicate purification. This guide provides a comprehensive question-and-answer-based troubleshooting resource to address these issues directly.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Strategy and Key Intermediates

A common and effective strategy for the synthesis of the this compound core involves a multi-step sequence starting from a protected piperidin-4-one. A plausible and adaptable synthetic route is outlined below:

cluster_0 Synthetic Route Overview N-Boc-piperidin-4-one N-Boc-piperidin-4-one Intermediate_A N-Boc-4-(3-hydroxypropoxy)piperidin-4-ol N-Boc-piperidin-4-one->Intermediate_A 1. Grignard/Organolithium Addition 2. Quench Intermediate_B N-Boc-2-oxa-9-azaspiro[5.5]undecane Intermediate_A->Intermediate_B Acid-catalyzed Intramolecular Cyclization Final_Product This compound Intermediate_B->Final_Product Deprotection (e.g., TFA) Start Low Yield in Step 1 Check_Reagent Verify Grignard/Organolithium Reagent Quality and Titer Start->Check_Reagent Check_Conditions Optimize Reaction Conditions Check_Reagent->Check_Conditions Reagent OK Consider_Alternative Consider Alternative Reagents Check_Conditions->Consider_Alternative Optimization Fails Success Improved Yield Check_Conditions->Success Optimization Succeeds Consider_Alternative->Success Protonated_Alcohol Protonated Tertiary Alcohol Desired_Cyclization Intramolecular Attack (Desired Pathway) Protonated_Alcohol->Desired_Cyclization Side_Reaction Elimination of Water (Side Reaction) Protonated_Alcohol->Side_Reaction Spirocycle This compound Desired_Cyclization->Spirocycle Unsaturated_Product Unsaturated Piperidine Derivative Side_Reaction->Unsaturated_Product

Improving the yield of "2-Oxa-9-azaspiro[5.5]undecane" cyclization step

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Oxa-9-azaspiro[5.5]undecane. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize the yield of the critical cyclization step in forming this valuable spirocyclic scaffold. The unique three-dimensional structure of spirocycles makes them increasingly important in drug discovery for exploring new chemical space.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the this compound synthesis is consistently low. What are the most common synthetic routes and which is most amenable to optimization?

A1: Low yield is a frequent challenge, often stemming from the choice of synthetic strategy and the execution of the key cyclization step. The most prevalent and versatile starting material for this scaffold is an N-protected 4-piperidone, typically N-Boc-4-piperidone due to its stability and ease of deprotection.[3]

Two primary retrosynthetic pathways from N-Boc-4-piperidone are commonly employed:

  • Reductive Amination Pathway: This is often the most direct route. It involves the reductive amination of N-Boc-4-piperidone with a suitable amino alcohol, such as 2-aminoethanol, followed by an intramolecular cyclization. This approach is popular due to the wide availability of reducing agents and its operational simplicity.[4]

  • Epoxide Pathway: This route involves converting the ketone of N-Boc-4-piperidone into an epoxide, typically using a Corey-Chaykovsky reagent.[5] The epoxide is then opened by an amine, followed by a base-mediated intramolecular cyclization to form the spirocyclic ether.[5]

For optimization, the Reductive Amination Pathway is often more straightforward to troubleshoot. The reaction is typically a one-pot or two-step process where variables like the reducing agent, solvent, pH, and temperature can be systematically adjusted.

Q2: I'm attempting the reductive amination of N-Boc-4-piperidone with 2-aminoethanol, but the reaction stalls or gives a complex mixture. How can I improve this step?

A2: This is a critical C-N bond-forming reaction that hinges on the formation of an intermediate imine/enamine, which is then reduced.[4] Failure here is the most common reason for low overall yield.

Causality & Troubleshooting:

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water must be shifted towards the imine.

    • Solution: Ensure your solvent is anhydrous. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are good choices. Adding a mild Lewis acid like acetic acid can catalyze imine formation.[6] Some protocols also use molecular sieves to remove water as it forms.

  • Incorrect Choice of Reducing Agent: The choice of hydride reagent is critical.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice.[6][7] It is mild, selective for imines in the presence of ketones, and tolerant of mildly acidic conditions used to promote imine formation.

    • Sodium Cyanoborohydride (NaBH₃CN): Another option, but it is highly toxic and requires careful pH control.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can prematurely reduce the starting ketone if imine formation is slow. It is best used in a stepwise protocol where the imine is formed first, followed by reduction.

  • pH Control: The reaction is pH-sensitive. The optimal pH is typically between 5 and 7 to facilitate imine formation without deactivating the amine via protonation. Acetic acid is a common and effective catalyst.[6]

Workflow for Diagnosing Reductive Amination Issues:

Caption: Troubleshooting workflow for the reductive amination step.

Q3: After successfully forming the amino alcohol intermediate, my acid-catalyzed cyclization and deprotection step is low-yielding. What is going wrong?

A3: The final step involves the acid-catalyzed removal of the Boc protecting group, followed by an intramolecular SN2 reaction where the secondary amine attacks the primary alcohol (after protonation) to form the tetrahydropyran ring.

Common Issues and Solutions:

  • Incomplete Deprotection: The Boc group must be fully removed to liberate the nucleophilic secondary amine.

    • Cause: Insufficient acid strength or reaction time.

    • Solution: A solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM are highly effective.[6] Monitor the reaction by TLC or LC-MS until no Boc-protected material remains.

  • Intermolecular Side Reactions: Once deprotected, the amino alcohol can react with another molecule instead of cyclizing, leading to dimers or polymers, especially at high concentrations.

    • Cause: Reaction is too concentrated.

    • Solution: Apply the principle of high dilution. Add the deprotected amino alcohol solution slowly (e.g., via syringe pump) to a heated solution of the acid catalyst. This keeps the instantaneous concentration of the nucleophile low, favoring the intramolecular cyclization.

  • Poor Leaving Group Formation: The hydroxyl group must be protonated by the acid to form a good leaving group (water).

    • Cause: Acid is too weak or not present in sufficient stoichiometric amounts.

    • Solution: Use a strong acid like HCl or H₂SO₄. While TFA is excellent for deprotection, a stronger, less-coordinating acid may be more effective for the cyclization itself. Some protocols use methanesulfonic acid.[8]

Table 1: Comparison of Common Cyclization Conditions

EntryPrecursorConditionsYield (%)Reference / Notes
1N-Boc-4-(2-hydroxyethylamino)piperidine4M HCl in Dioxane, refluxModerateCommon lab practice, combines deprotection and cyclization.[6]
2N-Boc-4-(2-hydroxyethylamino)piperidine1. TFA in DCM (Deprotection)2. Heat in acidic medium (e.g., MeSO₃H)GoodStepwise approach allows for optimization of each step.[8]
34-Piperidone & But-3-en-1-ol70% H₂SO₄46%Alternative Prins-type cyclization, harsher conditions.[8]
4N-Cbz-piperidone derived amino alcoholK OtBu, low tempGoodBase-mediated cyclization from an activated precursor (e.g., mesylate).[5]
Q4: What is the best way to set up and monitor the optimized cyclization reaction?

A4: A well-designed experimental setup and diligent monitoring are key to maximizing yield and reproducibility.

Optimized Protocol: Two-Step Deprotection and Cyclization

This protocol assumes you have successfully synthesized tert-butyl 4-((2-hydroxyethyl)amino)piperidine-1-carboxylate.

Step 1: Boc Deprotection

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA, 4-5 eq) dropwise. Causality: This strong acid efficiently cleaves the acid-labile Boc group at low temperatures, minimizing side reactions.[3]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor deprotection by TLC or LC-MS. The product spot/peak should be significantly more polar than the starting material.

  • Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The crude product is the TFA salt of the deprotected amino alcohol. Do not use a base wash at this stage.

Step 2: Intramolecular Cyclization

  • Prepare a separate flask with a suitable high-boiling solvent (e.g., Toluene or Dioxane) containing a catalytic amount of a strong acid like p-Toluenesulfonic acid (p-TsOH, 0.1 eq). Heat this solution to reflux (approx. 110 °C for Toluene).

  • Dissolve the crude TFA salt from Step 1 in a minimal amount of the same solvent.

  • Using a syringe pump, add the solution of the amino alcohol salt to the refluxing acid solution over 4-6 hours. Causality: This high-dilution technique ensures the concentration of the free amine is always low, strongly favoring the intramolecular reaction over intermolecular polymerization.

  • After the addition is complete, continue to reflux for an additional 2-4 hours to ensure the reaction goes to completion.

  • Monitor the reaction by GC-MS or LC-MS for the appearance of the product mass and disappearance of the starting material.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Quench the acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by distillation if it is sufficiently volatile.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the cyclization.

References

Technical Support Center: Purification of Polar 2-Oxa-9-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 2-Oxa-9-azaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of these complex molecules. The unique combination of a polar spirocyclic core and a basic nitrogen atom presents a distinct set of purification hurdles. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows severe tailing/streaking on standard silica gel TLC and flash chromatography. What is causing this and how can I fix it?

A1: This is a classic problem when dealing with basic amines on an acidic stationary phase like silica gel.

  • Causality: The lone pair of electrons on the secondary amine in the 9-aza position can strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to a portion of your compound moving very slowly or getting stuck, while the rest moves with the solvent front, resulting in significant tailing.[1]

  • Troubleshooting & Solutions:

    • Mobile Phase Modification (The Quick Fix): Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.

      • Triethylamine (TEA): Start by adding 0.1-1% TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA). This will compete with your compound for the acidic sites on the silica.

      • Ammonium Hydroxide: For very basic compounds, a mobile phase containing a small amount of ammonium hydroxide can be effective. A common combination is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:10:1).[1] Be aware that this can slowly dissolve the silica gel over time.

    • Change of Stationary Phase (The Robust Solution):

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1] Basic alumina is generally preferred for this application. You will need to re-screen for an appropriate solvent system.

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanol groups and provides a less interactive surface for basic analytes.[1][2] This is an excellent, albeit more expensive, option for flash chromatography.

Q2: My compound is highly water-soluble and either elutes in the void volume on my C18 reverse-phase column or requires a nearly 100% aqueous mobile phase, leading to poor retention and separation. What are my options?

A2: This is a common issue for highly polar compounds in reversed-phase chromatography (RPC). The nonpolar C18 stationary phase has very little affinity for your polar analyte.[3]

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules like the this compound core have a strong preference for the polar mobile phase (water/acetonitrile or water/methanol) and do not partition well onto the nonpolar stationary phase. Using highly aqueous mobile phases can also lead to "phase collapse" on traditional C18 columns, where the C18 chains fold in on themselves, reducing the surface area available for interaction.[4][5]

  • Troubleshooting & Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the go-to technique for separating highly polar compounds that are not retained in RPC.[6][7][8]

      • Mechanism: HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] A water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention. The elution order is generally the reverse of RPC.

      • Starting Conditions: A good starting point for HILIC is a mobile phase of 95:5 Acetonitrile:Water with a buffer like ammonium formate or ammonium acetate (10-20 mM, pH adjusted).[10]

    • Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange functionalities.[11][12]

      • Mechanism: A mixed-mode column can provide multiple retention mechanisms simultaneously.[11][12][13] For your basic spiro-amine, a column with both C18 and cation-exchange properties would be ideal. This allows for retention based on both the hydrophobic parts of your molecule and the positive charge on the protonated amine.

      • Advantages: This approach offers unique selectivity that can be fine-tuned by adjusting mobile phase pH, ionic strength, and organic solvent content.[3][11] It is also compatible with mass spectrometry as it doesn't require ion-pairing reagents.[3][11]

In-Depth Troubleshooting Guides

Guide 1: Optimizing a HILIC Method for a Novel this compound Derivative

Problem: You've switched to a HILIC column, but your peak shape is still poor, or you are not getting the desired separation from a polar impurity.

Step-by-Step Protocol:

  • Assess the Stationary Phase:

    • Bare Silica: Often a good starting point and cost-effective.

    • Amide or Diol Phases: Can offer different selectivity compared to silica, particularly for compounds with hydrogen-bonding capabilities.[7] Amide phases are generally quite robust.

  • Optimize the Mobile Phase:

    • Organic Solvent: Acetonitrile is the most common organic solvent in HILIC. Methanol is generally not used as it is too polar and acts as a strong solvent.[8]

    • Aqueous Component & Buffer: The concentration and pH of your aqueous buffer are critical.

      • Buffer Choice: Use volatile buffers like ammonium formate or ammonium acetate for LC-MS compatibility.[10]

      • pH Control: The pH of the mobile phase will determine the charge state of your basic amine. For a secondary amine (pKa typically ~10-11), a mobile phase pH of 3-5 will ensure it is fully protonated, which can enhance its interaction with the water layer on the stationary phase and improve peak shape. Use formic acid or acetic acid to adjust the pH.[6]

      • Ionic Strength: Increasing the buffer concentration can sometimes decrease retention (due to competition for the stationary phase) but can also improve peak shape. Start with 10 mM and experiment with increasing it to 25 mM.

  • Injection Solvent:

    • The Mismatch Problem: Injecting your sample in a solvent that is much stronger (more polar) than the mobile phase can cause significant peak distortion. For HILIC, this means avoiding dissolving your sample in high concentrations of water or methanol.

    • Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher acetonitrile percentage).

HILIC_Optimization Start Start: Poor HILIC Separation Select_Column Select Stationary Phase (Silica, Amide, Diol) Start->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase Select_Column->Optimize_Mobile_Phase Check_pH Adjust pH (3-5 for basic amines) Optimize_Mobile_Phase->Check_pH Fail Re-evaluate Strategy Optimize_Mobile_Phase->Fail No Improvement Check_Buffer Adjust Buffer Concentration (10-25 mM) Check_pH->Check_Buffer Check_Injection Optimize Injection Solvent (match mobile phase) Check_Buffer->Check_Injection Analyze Analyze Results Check_Injection->Analyze Analyze->Optimize_Mobile_Phase Poor Peak Shape or Resolution Success Successful Purification Analyze->Success Good Peak Shape & Resolution

Caption: Decision workflow for HILIC method optimization.

Guide 2: Dealing with Water-Soluble Impurities

Problem: After your reaction work-up, you have residual water-soluble starting materials or byproducts (e.g., salts, polar reagents) that are difficult to remove from your polar product.

Troubleshooting Strategies:

  • Liquid-Liquid Extraction Optimization:

    • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. To extract your basic product into an organic solvent (like DCM or EtOAc), basify the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) to deprotonate the amine, making it more organic-soluble. Conversely, to remove acidic impurities, you could perform an initial extraction at a lower pH.

    • Salting Out: Adding a saturated salt solution (like brine) to the aqueous phase can decrease the solubility of your organic product in the aqueous layer, driving it into the organic phase.

  • Solid-Phase Extraction (SPE):

    • Mechanism: SPE can be an excellent cleanup step before final purification. For your polar basic compound, you could use a cation-exchange SPE cartridge.

    • Protocol:

      • Condition: Wash the cartridge with a solvent like methanol, then equilibrate with a low pH buffer.

      • Load: Load your sample dissolved in a low pH solution. Your protonated basic compound will bind to the negatively charged stationary phase, while neutral and acidic impurities will pass through.

      • Wash: Wash the cartridge with the equilibration buffer and then with an organic solvent to remove any non-polar impurities.

      • Elute: Elute your purified compound using a basic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge and release it from the cartridge.

ChallengeStandard Normal Phase (Silica)Standard Reversed-Phase (C18)HILIC (Silica, Amide, Diol)Mixed-Mode (RP/Ion-Exchange)
Analyte Polarity Low to MediumMedium to High (Non-polar)High (Polar)Broad Range (Polar & Non-polar)
Retention of Spiro-Amine Too Strong (Tailing)Very Weak (Void Elution)Good RetentionTunable Retention
Mobile Phase Non-polar (Hex/EtOAc)Polar (H₂O/ACN, H₂O/MeOH)Polar (High % ACN with H₂O/Buffer)Polar (H₂O/ACN with Buffer)
Best For... Less polar derivativesMore hydrophobic derivativesHighly polar, water-soluble derivativesComplex mixtures with varying polarities
Key Advantage InexpensiveWidely availableRetains very polar compoundsHigh degree of selectivity control

References

Technical Support Center: Purification of 2-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Oxa-9-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this valuable spirocyclic scaffold. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

The synthesis of this compound, while conceptually straightforward, often yields a crude product containing a variety of impurities. The nature and quantity of these impurities are highly dependent on the synthetic route employed. A common and efficient pathway involves the acid-catalyzed reaction of an N-protected 4-piperidone, such as N-Boc-4-piperidone, with a suitable oxygen-containing nucleophile to form the spiroketal, followed by deprotection of the nitrogen atom.

This guide will focus on troubleshooting the purification based on this synthetic strategy. The primary purification challenges typically revolve around the removal of unreacted starting materials, reaction intermediates, diastereomers, and byproducts formed during the deprotection step.

Below is a generalized workflow for the synthesis and purification of this compound, highlighting the stages where impurities can arise and require targeted removal strategies.

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start N-Boc-4-piperidone + Oxygen Nucleophile Reaction Acid-Catalyzed Spiroketalization Start->Reaction 1. Coupling Intermediate N-Boc-2-Oxa-9-azaspiro[5.5]undecane Reaction->Intermediate 2. Cyclization Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection 3. Acidolysis Crude_Product Crude this compound Deprotection->Crude_Product Purification_Strategy Purification Strategy Selection Crude_Product->Purification_Strategy Aqueous_Wash Aqueous Wash (Acid/Base Extraction) Purification_Strategy->Aqueous_Wash Remove ionic impurities Crystallization Crystallization / Recrystallization Purification_Strategy->Crystallization High-purity solid Chromatography Column Chromatography (Silica or Alumina) Purification_Strategy->Chromatography Complex mixtures/ Isomer separation Aqueous_Wash->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product Chromatography->Pure_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude "this compound".

Issue 1: My crude product is a complex mixture, and I am unsure what the main impurities are.

Q: What are the most common impurities I should expect from a synthesis starting with N-Boc-4-piperidone?

A: Based on the common synthetic route, your crude product is likely to contain a combination of the following:

  • Unreacted Starting Materials:

    • N-Boc-4-piperidone: This is a common impurity if the spiroketalization reaction did not go to completion.

    • The oxygen nucleophile precursor (e.g., a diol or epoxide).

  • Reaction Intermediate:

    • N-Boc-2-Oxa-9-azaspiro[5.5]undecane: Incomplete deprotection will leave this intermediate in your final product.

  • Diastereomers:

    • The spiroketalization can potentially form diastereomers, which may have very similar polarities, making them difficult to separate.

  • Byproducts from Boc Deprotection:

    • tert-butylated species: The tert-butyl cation generated during deprotection can react with nucleophilic sites on your desired product or other molecules in the reaction mixture.[1]

    • Salts: If you used an acid like HCl or TFA for deprotection and did not properly neutralize and wash, the hydrochloride or trifluoroacetate salt of your product will be present.

Recommended Action:

Before attempting a large-scale purification, it is crucial to analyze a small sample of your crude product by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you identify the major impurities and devise a targeted purification strategy.

Impurity Class Typical Analytical Signature
Unreacted N-Boc-4-piperidoneDistinct spot on TLC, characteristic carbonyl peak in IR and 13C NMR.[2][3]
N-Boc protected intermediateHigher molecular weight in MS, presence of Boc protons in 1H NMR.
DiastereomersMay appear as closely spaced or overlapping spots on TLC, and as distinct sets of peaks in high-resolution NMR.
Deprotection ByproductsComplex mixture in the aliphatic region of the 1H NMR, potential for unexpected masses in LC-MS.
Issue 2: I am struggling to remove the unreacted N-Boc-4-piperidone and the N-Boc protected intermediate.

Q: What is the most effective way to remove N-Boc protected impurities from my final amine product?

A: The most straightforward method to separate the basic final product (this compound) from the neutral/less basic N-Boc protected species is through acid-base extraction .

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic desired product will be protonated and move into the aqueous layer, while the N-Boc protected impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 9). This will deprotonate your amine, causing it to precipitate or become extractable.

  • Re-extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

Acid_Base_Extraction cluster_start Initial State cluster_process Extraction Process cluster_end Final Products Crude_Mixture Crude Product in Organic Solvent (Amine + N-Boc Impurities) Add_Acid Wash with 1M HCl (aq) Crude_Mixture->Add_Acid Separate_Layers Separate Layers Add_Acid->Separate_Layers Organic_Layer Organic Layer (N-Boc Impurities) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Protonated Amine) Separate_Layers->Aqueous_Layer Discarded_Impurities Discarded Impurities Organic_Layer->Discarded_Impurities Basify Add 1M NaOH (aq) Aqueous_Layer->Basify Re-extract Extract with Organic Solvent Basify->Re-extract Purified_Amine Purified Amine in Organic Solvent Re-extract->Purified_Amine

Caption: Workflow for the purification of this compound using acid-base extraction.

Issue 3: My NMR spectrum shows two sets of peaks for the product, suggesting the presence of diastereomers.

Q: How can I separate the diastereomers of this compound?

A: The separation of diastereomers can be challenging due to their similar physical properties. Here are a few strategies, from simplest to most advanced:

  • Fractional Crystallization: This is often the most efficient method for separating diastereomers on a larger scale, provided one diastereomer is significantly less soluble than the other in a particular solvent system.

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where one diastereomer crystallizes out preferentially. Common solvent systems for crystallization include ethanol/water, hexanes/ethyl acetate, and isopropanol.[4]

    • Seeding: If you have a small amount of a pure diastereomer, you can use it as a seed crystal to encourage the crystallization of that specific isomer.

  • Column Chromatography: If crystallization is not effective, column chromatography is the next logical step.

    • Stationary Phase: Standard silica gel is often the first choice. However, if separation is poor, consider using alumina or a different polarity silica gel.

    • Eluent System: Careful optimization of the eluent system is critical. A shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., DCM or ethyl acetate) can often resolve closely eluting spots. The addition of a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can improve peak shape and prevent tailing for basic compounds like amines on silica gel.

    • Preparative HPLC: For very difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column may be necessary.

Issue 4: The Boc deprotection step seems to be generating a lot of side products, making purification difficult.

Q: How can I minimize byproduct formation during Boc deprotection and simplify the subsequent purification?

A: Byproduct formation during Boc deprotection is often due to the reactivity of the tert-butyl cation intermediate.[1] To mitigate this, consider the following:

  • Use of Scavengers: Include a scavenger in the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane.

  • Milder Deprotection Conditions: While strong acids like TFA are effective, they can sometimes lead to side reactions. Milder conditions can be explored:

    • HCl in Dioxane or Methanol: A solution of HCl in an organic solvent is a common and often cleaner alternative to TFA.[2][5]

    • Thermolytic Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can lead to clean deprotection.[6]

    • Neutral Deprotection: For sensitive substrates, methods using reagents like oxalyl chloride in methanol have been reported for mild N-Boc removal.[5]

Post-Deprotection Work-up:

A thorough work-up after deprotection is crucial. If an acidic reagent was used, it's important to neutralize the reaction mixture and wash thoroughly to remove any remaining acid and salts before proceeding with further purification.

Summary of Purification Strategies

Impurity Type Primary Removal Method Secondary/Alternative Methods Key Considerations
Unreacted N-Boc-4-piperidoneAcid-Base ExtractionColumn ChromatographyThe basicity of the final product is key to this separation.
N-Boc Protected IntermediateAcid-Base ExtractionColumn ChromatographyEnsure complete deprotection to minimize this impurity.
DiastereomersFractional CrystallizationColumn Chromatography, Preparative HPLCRequires careful optimization of solvent systems or chromatographic conditions.
Boc Deprotection ByproductsOptimized Deprotection ConditionsColumn ChromatographyUse of scavengers during deprotection is highly recommended.
Acid/Salts from DeprotectionAqueous Wash/Neutralization-Ensure the final product is in its free base form before further purification.

By systematically identifying the impurities present in your crude "this compound" and applying the targeted purification strategies outlined in this guide, you can effectively overcome common purification challenges and obtain a product of high purity suitable for your research and development needs.

References

Technical Support Center: Scale-Up Synthesis of 2-Oxa-9-azaspiro[5.5]undecane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 2-Oxa-9-azaspiro[5.5]undecane intermediates. This scaffold is of significant interest in medicinal chemistry due to its three-dimensional structure, which can improve compound properties such as solubility and metabolic stability while reducing off-target effects.[1] However, transitioning the synthesis of these complex spirocyclic systems from the laboratory bench to a pilot or manufacturing scale introduces a unique set of challenges that can impact yield, purity, and safety.[2]

This document provides a structured approach to troubleshooting common issues encountered during scale-up, offering practical solutions grounded in established chemical principles and process chemistry experience.

General Synthetic Approach: An Overview

A common and versatile route to the this compound core begins with a protected 4-piperidone derivative. The synthesis generally involves the formation of an amino alcohol intermediate followed by an intramolecular cyclization to form the spirocyclic ether.

G A N-Protected-4-piperidone (e.g., N-Boc) B Epoxide Formation (e.g., Corey-Chaykovsky Reagent) A->B Step 1 C Epoxide Ring Opening (e.g., with Arylamine) B->C Step 2 D Amino Alcohol Intermediate C->D E Intramolecular Cyclization (Acid or Base Catalyzed) D->E Step 3 F This compound Core E->F

Caption: Generalized synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up spiroketal or aza-spiroketal synthesis?

Scaling up any chemical reaction presents challenges, but spirocyclic systems introduce specific complexities. The most common issues include:

  • Heat Transfer: Exothermic reactions that are easily managed in a lab flask with an ice bath can become dangerous on a large scale. The surface-area-to-volume ratio decreases dramatically, making heat dissipation inefficient and potentially leading to thermal runaways or side reactions.[3][4]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in a large reactor is more difficult than in a small flask.[3] Poor mixing can lead to localized "hot spots," areas of high reagent concentration, and ultimately, a change in reaction selectivity, affecting yield and purity.[3]

  • Reagent Addition: The rate and method of reagent addition become critical. A reaction that works with a single bolus addition in the lab may require slow, controlled addition over several hours at scale to manage exotherms and minimize side-product formation.

  • Purification: Methods like column chromatography, common in the lab, are often not economically or practically viable for multi-kilogram quantities.[5] Developing robust crystallization or distillation procedures is essential for isolating the product with the required purity.[5]

  • Polymorphism: On a larger scale, changes in crystallization conditions (cooling rate, solvent, agitation) can lead to the formation of different crystal forms (polymorphs), which can have different physical properties like solubility and bioavailability.[2]

Q2: How should I select a nitrogen protecting group for a large-scale synthesis?

While many protecting groups work well at the bench, scale-up requires additional considerations:

  • Cost and Availability: The cost of the protecting group reagent becomes a significant factor in the overall process economy.

  • Atom Economy: Groups like benzyloxycarbonyl (Cbz) have poor atom economy. The tert-butyloxycarbonyl (Boc) group is often preferred as its byproducts (isobutylene and CO2) are volatile and easily removed.

  • Deprotection Conditions: Harsh deprotection conditions (e.g., strong acids or bases, high temperatures) may not be compatible with large-scale equipment or the stability of the final molecule. Catalytic hydrogenation for Cbz removal can be efficient but requires specialized high-pressure reactors and careful handling of flammable catalysts.[6] The choice should align with the overall robustness of the molecule and the available plant equipment.

Q3: What analytical techniques are essential for in-process control (IPC) during scale-up?

Effective IPCs are crucial for ensuring a consistent and successful batch. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for monitoring the disappearance of starting materials and the formation of the product and impurities.

  • Gas Chromatography (GC): Useful for monitoring volatile starting materials, intermediates, or solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a quick check on reaction conversion and identify major species in the reaction mixture.

  • Infrared (IR) Spectroscopy: Can be used with a probe to monitor the reaction in real-time, for example, by tracking the disappearance of a carbonyl stretch.

Troubleshooting Guide

Q4: My spirocyclization yield dropped significantly upon scale-up (e.g., from 85% at 10g to 45% at 1kg). What are the likely causes?

This is a classic scale-up problem often rooted in physical, not just chemical, phenomena.[4] A systematic investigation is required.

G Start Low Yield on Scale-Up Q1 Is the reaction going to completion? (Check IPCs: HPLC, NMR) Start->Q1 A1_Yes Yes, but yield is low Q1->A1_Yes A1_No No, significant starting material remains Q1->A1_No Q2 Are there new impurities? (Check HPLC, LCMS) A1_Yes->Q2 Cause1 Cause: Inefficient Mixing or Heat Transfer A1_No->Cause1 A2_Yes Yes, new peaks observed Q2->A2_Yes A2_No No, purity profile is clean Q2->A2_No Cause2 Cause: Side Reactions Dominating A2_Yes->Cause2 Cause3 Cause: Poor Isolation/ Workup A2_No->Cause3 Sol1 Solution: - Increase agitation speed. - Optimize reagent addition rate. - Re-evaluate solvent volume and cooling capacity. Cause1->Sol1 Sol2 Solution: - Lower reaction temperature. - Screen alternative catalysts/reagents. - Check for degradation pathways. Cause2->Sol2 Sol3 Solution: - Perform extraction optimization (pH, solvent). - Develop a robust crystallization protocol. - Quantify losses in mother liquor. Cause3->Sol3

Caption: Troubleshooting workflow for addressing low yield during scale-up.

  • Potential Cause 1: Inefficient Heat Transfer. An unmanaged exotherm can lead to decomposition of starting materials, intermediates, or the final product. In a large reactor, the "real" internal temperature can be significantly higher than the jacket temperature being monitored.

    • Solution: Use a calibrated internal temperature probe. Slow down the addition of the cyclization catalyst or reagent. Increase the solvent volume to create a more dilute system that can better absorb the heat of reaction. Ensure the reactor's cooling system is adequate for the calculated heat of reaction.

  • Potential Cause 2: Insufficient Mixing. If the reagents are not mixed efficiently, the reaction may stall, or side reactions can occur in areas of localized high concentration.

    • Solution: Evaluate the reactor's agitation system (impeller type, speed). For biphasic reactions, ensure the agitation is sufficient to create an adequate interface. Subsurface addition of reagents can also improve dispersion.[3]

  • Potential Cause 3: Change in Reaction Selectivity. The energy profile of the reaction can be altered by temperature fluctuations, leading to the formation of undesired side products.

    • Solution: Analyze the crude reaction mixture by LCMS to identify potential byproducts. Common side reactions could include elimination to form an alkene or intermolecular reactions. Once identified, reaction conditions can be modified (e.g., lower temperature, different base/acid) to disfavor these pathways.

Q5: I am observing a new, significant impurity after scaling up the reaction. How do I identify and eliminate it?

The appearance of new impurities is common and often related to longer reaction times or higher temperatures at scale.[3]

Table 1: Common Impurities in this compound Synthesis

Impurity TypePotential OriginMitigation Strategy
Unreacted Amino AlcoholIncomplete cyclization reaction.Increase reaction time, temperature, or catalyst loading. Ensure catalyst wasn't deactivated.
Elimination ByproductDehydration of the alcohol intermediate.Run the reaction at a lower temperature. Use a non-coordinating base if applicable.
Dimer or OligomerIntermolecular reaction between amino alcohol intermediates.Use more dilute conditions. Add the intermediate slowly to the cyclization reagent.
Over-alkylation ProductIf alkylating agents are used in the synthesis.Use stoichiometric amounts of the alkylating agent and control the addition rate.

Identification and Mitigation Workflow:

  • Isolate and Characterize: Attempt to isolate the impurity using preparative HPLC or careful column chromatography on a small sample. Characterize its structure using NMR and Mass Spectrometry.

  • Hypothesize Formation Pathway: Based on the structure, determine the likely side reaction that formed it.

  • Modify Process Parameters: Adjust the reaction conditions to suppress the side reaction. For example, if an elimination product is observed, running the reaction at a lower temperature is a logical first step.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Amino Alcohol Intermediate B Desired Spirocycle A->B Intramolecular Cyclization (Desired) C Elimination Product (Alkene) A->C Dehydration (High Temp) D Dimer A->D Intermolecular Reaction (High Concentration)

Caption: Potential main and side reaction pathways during spirocyclization.

Q6: My product is an oil and was purified by chromatography in the lab. How can I handle purification at a 500g scale?

Relying on chromatography is unsustainable at this scale. The focus must shift to developing a robust crystallization process.

  • Salt Screen: As the target molecule contains a basic nitrogen atom, forming a salt is an excellent strategy for purification and handling. Screen various acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, citric acid) in different solvents to find a crystalline salt. This often dramatically improves the handling properties and purity of the material.

  • Solvent and Anti-Solvent Crystallization:

    • Dissolve the crude oil in a minimum amount of a good solvent (e.g., isopropanol, ethyl acetate).

    • Slowly add an anti-solvent (e.g., heptane, MTBE) in which the product is insoluble until turbidity is observed.

    • Optionally, add seed crystals of pure product to encourage crystallization.

    • Allow the mixture to slowly cool to maximize recovery.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective method for purification on a large scale.

Example Scale-Up Protocol: Spirocyclization

This protocol is a representative example and must be adapted and tested at a small scale before implementation in a pilot plant. All operations should be conducted under appropriate safety protocols.[7]

Reaction: Intramolecular acid-catalyzed cyclization of an N-Boc amino alcohol intermediate.

Scale: 1.0 kg of Amino Alcohol Intermediate

  • Reactor Setup: Charge a 20L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and condenser with the amino alcohol intermediate (1.0 kg) and Toluene (10 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Catalyst Addition: Begin stirring at 200 RPM. Slowly add p-toluenesulfonic acid monohydrate (5% w/w, 50 g) in portions over 20 minutes. Note: The addition may be mildly exothermic. Monitor the internal temperature closely and ensure it does not rise by more than 5°C.

  • Reaction: Heat the reactor jacket to 80-85°C and maintain the internal temperature for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, take a sample from the reaction mixture. Quench it with a saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze by HPLC to check for the disappearance of the starting material (<2% remaining is typically acceptable).

  • Workup - Quench: Cool the reactor to 20°C. Slowly and carefully add a 10% aqueous solution of sodium carbonate (5 L) to the reactor. Caution: Off-gassing (CO2) may occur. Stir for 30 minutes.

  • Workup - Phase Separation: Stop stirring and allow the layers to separate for 30 minutes. Drain the lower aqueous layer.

  • Workup - Wash: Add 5 L of water to the reactor, stir for 15 minutes, allow to separate, and drain the aqueous layer.

  • Solvent Swap: Concentrate the toluene layer under vacuum to afford the crude product as an oil.

  • Purification (Crystallization): Dissolve the crude oil in isopropanol (2 L) at 40°C. Slowly add n-heptane (6 L) over 1 hour with gentle stirring. Cool the mixture to 0-5°C over 4 hours and hold for an additional 2 hours.

  • Isolation: Filter the resulting solid through a Nutsche filter. Wash the filter cake with a cold (0°C) 1:4 mixture of isopropanol/heptane (2 L).

  • Drying: Dry the solid in a vacuum oven at 40°C until a constant weight is achieved to yield the pure this compound intermediate.

References

Managing regioisomeric mixtures in "2-Oxa-9-azaspiro[5.5]undecane" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 2-Oxa-9-azaspiro[5.5]undecane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with this privileged heterocyclic scaffold. Here, we will delve into the common challenges associated with managing regioisomeric mixtures, providing you with field-proven insights and actionable troubleshooting strategies to streamline your experimental workflows.

The Challenge of Regioisomerism in Aza-Spiroketalization

The synthesis of this compound and its derivatives often involves an acid-catalyzed cyclization of a suitable amino alcohol precursor. A common and critical challenge in this process is the potential for the formation of a regioisomeric mixture, namely the desired this compound and the isomeric 1-Oxa-9-azaspiro[5.5]undecane. The formation of these isomers is governed by the principles of kinetic and thermodynamic control, where reaction conditions can be tuned to favor one product over the other.[1][2][3]

This guide will equip you with the knowledge to control these outcomes, effectively separate isomeric mixtures, and confidently characterize your target compounds.

Troubleshooting Guide: Managing Regioisomeric Mixtures

This section addresses specific issues you may encounter during the synthesis and purification of this compound derivatives.

Issue 1: My reaction produces a mixture of 2-Oxa- and 1-Oxa-9-azaspiro[5.5]undecane regioisomers. How can I improve the selectivity for the 2-Oxa isomer?

Root Cause Analysis: The formation of regioisomers is often a result of competing cyclization pathways under conditions that allow for equilibrium between the kinetic and thermodynamic products. The 2-Oxa isomer is often the thermodynamically more stable product due to stereoelectronic effects, while the 1-Oxa isomer can be the kinetically favored product.[1][2][3][4]

Troubleshooting Workflow:

start Mixture of Regioisomers Observed condition Are you aiming for the thermodynamic product (likely 2-Oxa)? start->condition kinetic_path Aiming for Kinetic Product (1-Oxa) condition->kinetic_path No thermo_path Aiming for Thermodynamic Product (2-Oxa) condition->thermo_path Yes lower_temp Lower Reaction Temperature (e.g., from RT to 0°C or -20°C) kinetic_path->lower_temp increase_temp Increase Reaction Temperature (e.g., from RT to 80°C) thermo_path->increase_temp prolong_time Prolong Reaction Time (e.g., from 4h to 24h) increase_temp->prolong_time strong_acid Use a Stronger, Non-coordinating Acid (e.g., CSA, H2SO4) prolong_time->strong_acid aprotic_solvent Switch to a Non-polar, Aprotic Solvent (e.g., Toluene, CH2Cl2) strong_acid->aprotic_solvent end Improved Regioselectivity aprotic_solvent->end shorter_time Use Shorter Reaction Times and Quench lower_temp->shorter_time mild_acid Use a Milder Acid Catalyst (e.g., PPTS) shorter_time->mild_acid polar_solvent Consider a More Polar Solvent (e.g., THF) mild_acid->polar_solvent polar_solvent->end

Caption: Troubleshooting workflow for controlling regioselectivity.

Detailed Solutions:

  • To Favor the Thermodynamic Product (this compound):

    • Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction of the kinetic product, allowing the reaction to reach thermodynamic equilibrium and favor the more stable isomer.[3][4][5]

    • Prolong Reaction Time: Allowing the reaction to stir for a longer period can facilitate the conversion of the kinetic product to the more stable thermodynamic product.

    • Choice of Acid Catalyst: Stronger, non-coordinating acids like camphorsulfonic acid (CSA) or sulfuric acid in non-polar solvents can promote equilibration.[1]

    • Solvent Selection: Aprotic, non-polar solvents such as toluene or dichloromethane can favor the formation of the thermodynamic product.[6]

  • To Favor the Kinetic Product (1-Oxa-9-azaspiro[5.5]undecane):

    • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can trap the kinetically favored product by preventing the reverse reaction.[3][4][5]

    • Shorter Reaction Times: Quenching the reaction after a shorter period can prevent the isomerization of the kinetic product to the thermodynamic one.

    • Milder Acid Catalysis: Using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), can favor the kinetic product.[1]

Experimental Protocol: Acid-Catalyzed Spirocyclization

A representative procedure for the synthesis of a 1-oxa-9-azaspiro[5.5]undecane derivative is the acid-catalyzed cyclization of a piperidin-4-one with but-3-en-1-ol.[7] This can be adapted to target the 2-oxa isomer by carefully selecting the starting materials and reaction conditions.

  • To a solution of N-protected 4-hydroxypiperidine derivative (1 equivalent) in an appropriate solvent (e.g., CH₂Cl₂), add the acid catalyst (e.g., CSA, 0.1-0.2 equivalents).

  • Add the corresponding unsaturated alcohol (e.g., but-3-en-1-ol, 1.2 equivalents) dropwise at the desired temperature (e.g., 0 °C for kinetic control, reflux for thermodynamic control).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Issue 2: I have a mixture of regioisomers. How can I effectively separate them?

Root Cause Analysis: Regioisomers of aza-spiroketals often have very similar polarities, making their separation by standard column chromatography challenging.

Solutions:

  • Column Chromatography Optimization:

    • Solvent System Screening: Experiment with a range of solvent systems with varying polarities. A shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can improve separation.

    • Additive Use: For basic compounds like aza-spiroketals, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can reduce tailing and improve resolution on silica gel.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reversed-phase silica gel (C18) for particularly difficult separations.

  • Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) is often the most effective method for separating closely related isomers.

  • Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective purification technique.

Data Summary: Separation Techniques

TechniqueStationary PhaseTypical Eluent SystemKey Considerations
Flash Chromatography Silica GelDCM/MeOH or EtOAc/Hexane with 0.1% Et₃NCost-effective for large scale; may require extensive optimization.
Preparative TLC Silica GelSame as flash chromatographyGood for small scale; resolution can be better than flash.
Preparative HPLC C18Acetonitrile/Water with TFA or Formic AcidHigh resolution and purity; requires specialized equipment.
Crystallization N/AVarious solvents (e.g., EtOAc, Hexane, Ethanol)Can be highly effective if one isomer crystallizes readily.
Issue 3: How can I confirm the identity of my regioisomers?

Root Cause Analysis: Distinguishing between the 2-Oxa and 1-Oxa regioisomers requires careful spectroscopic analysis, as their mass spectra will be identical.

Solutions:

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The chemical shifts of the protons adjacent to the oxygen and nitrogen atoms, as well as the spiro-carbon, will be different for the two isomers. Protons on the carbon between the two heteroatoms in the 2-oxa isomer will likely experience a different electronic environment compared to the protons on the carbons adjacent to the single heteroatom in each ring of the 1-oxa isomer.

    • ¹³C NMR: The chemical shift of the spiro-carbon is particularly diagnostic. The environment of the carbons alpha to the oxygen and nitrogen atoms will also show distinct chemical shifts.

    • 2D NMR (HSQC, HMBC, NOESY): These experiments are invaluable for unambiguously assigning the structure. HMBC correlations can reveal long-range couplings between protons and carbons, helping to piece together the connectivity. NOESY can provide through-space correlations that help to determine the relative stereochemistry.

  • Infrared (IR) Spectroscopy: While less definitive than NMR, the C-O and C-N stretching frequencies may show subtle differences between the two isomers.

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography provides the absolute proof of structure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of this compound synthesis?

A1: Kinetic control refers to conditions where the product ratio is determined by the rates of formation of the different isomers. The product that forms faster (has a lower activation energy) will be the major product. Thermodynamic control is established under conditions that allow the reaction to be reversible. Here, the product ratio is determined by the relative stability of the isomers, with the more stable isomer being the major product at equilibrium.[3][4][5]

G cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic ΔG‡ (Kinetic) TS_Thermo TS (Thermo) Reactants->TS_Thermo ΔG‡ (Thermo) Kinetic Product\n(1-Oxa) Kinetic Product (1-Oxa) TS_Kinetic->Kinetic Product\n(1-Oxa) Thermodynamic Product\n(2-Oxa) Thermodynamic Product (2-Oxa) TS_Thermo->Thermodynamic Product\n(2-Oxa) Kinetic Product\n(1-Oxa)->TS_Kinetic

Caption: Energy profile for kinetic vs. thermodynamic control.

Q2: Are there any general guidelines for predicting which regioisomer will be the thermodynamic product?

A2: While computational modeling can provide accurate predictions, some general principles apply. The thermodynamic stability of spiroketals is influenced by stereoelectronic effects such as the anomeric effect. The arrangement of the lone pairs on the oxygen and nitrogen atoms with respect to the C-O and C-N bonds of the spirocyclic system plays a crucial role. The isomer that allows for optimal orbital overlap and minimizes steric interactions is generally more stable.

Q3: My spirocyclization reaction is not proceeding to completion. What should I do?

A3: If your reaction is stalling, consider the following:

  • Catalyst Activity: Ensure your acid catalyst is not deactivated. If using a solid catalyst, ensure it is fresh.

  • Water Scavenging: The formation of the spiroketal is a dehydration reaction. The presence of water can inhibit the reaction. Consider adding a dehydrating agent like molecular sieves or performing the reaction in a Dean-Stark apparatus.

  • Substrate Reactivity: The nature of your starting materials can significantly impact the reaction rate. More sterically hindered substrates may require more forcing conditions (higher temperature, stronger acid).

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure your precursors are of high purity.[8]

Q4: Can I use protecting groups to control the regioselectivity?

A4: Yes, protecting groups can be a powerful tool. For instance, strategically placing a bulky protecting group on the nitrogen atom can influence the conformational preferences of the open-chain precursor, thereby directing the cyclization to favor one regioisomer over the other.

References

Preventing decomposition of "2-Oxa-9-azaspiro[5.5]undecane" during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 2-Oxa-9-azaspiro[5.5]undecane. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable spirocyclic scaffold. Our goal is to provide you with the in-depth knowledge and practical protocols required to prevent its decomposition during routine experimental workup, ensuring the integrity of your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What is this compound, and why is it susceptible to decomposition during workup?

A: this compound is a bicyclic heterocyclic compound featuring a piperidine ring fused in a spiro fashion to a tetrahydropyran ring. This unique three-dimensional structure is of high interest in medicinal chemistry.[1][2] Its susceptibility to decomposition arises from the spiroketal moiety (specifically, the C-O bonds of the tetrahydropyran ring at the spirocyclic center).

The core issue is that ketals are notoriously unstable under acidic conditions.[3][4][5] The presence of even catalytic amounts of acid can protonate one of the ether oxygens, initiating a ring-opening hydrolysis cascade. In contrast, the molecule exhibits significant stability in neutral to basic media.[4][5]

Q2: What is the primary decomposition pathway for this compound?

A: The primary decomposition pathway is a classic acid-catalyzed hydrolysis of the spiroketal . This reaction converts the stable spirocycle into the corresponding open-chain keto-alcohol. The mechanism proceeds through the formation of a resonance-stabilized carboxonium ion, which is the rate-determining step.[3][6] This process is often irreversible and leads to significant yield loss and purification challenges.

Decomposition_Pathway Start This compound Protonated Protonated Spiroketal (Oxygen protonation) Start->Protonated + H+ (Acid Catalyst) Carbocation Resonance-Stabilized Carboxonium Ion Intermediate Protonated->Carbocation Ring Opening Hydrolyzed Addition of Water (Nucleophilic Attack) Carbocation->Hydrolyzed + H₂O Product Decomposition Product: 4-(2-hydroxyethyl)-4-piperidinone Hydrolyzed->Product - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Q3: My post-workup analysis (LC-MS/NMR) shows a major impurity that wasn't in the crude reaction mixture. What is it likely to be?

A: If you observe a new major species after an aqueous workup, particularly one involving acidic conditions, it is almost certainly the hydrolysis product: 4-(2-hydroxyethyl)-4-piperidinone . This compound has a different polarity and mass (M+18) compared to your starting spirocycle, which should be readily identifiable by LC-MS and will exhibit characteristic ketone and primary alcohol signals in an NMR spectrum. The appearance of this impurity is a definitive sign that your workup conditions are too acidic.

Q4: How can I safely neutralize my reaction or remove acid catalysts without causing decomposition?

A: This is a critical step. Never use strong aqueous acids (e.g., 1M HCl) for quenching or washing. Instead, opt for gentle basic solutions to neutralize any acid present.

  • Recommended Quenching/Neutralizing Agents:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Dilute (e.g., 5-10%) aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution.

    • Phosphate buffer at a pH of 7-8.

These reagents are sufficiently basic to neutralize acids but are not harsh enough to cause other side reactions. The key is to maintain the aqueous phase at a pH ≥ 7 throughout the extraction process.

Q5: The piperidine nitrogen in my molecule is basic. How do I handle purification, especially if I have non-basic impurities to remove?

A: The basicity of the piperidine nitrogen (pKa ≈ 9-10)[7] presents a challenge, as the standard method to remove basic compounds—an acid wash—will destroy your product.[8]

  • For Purification: Standard silica gel chromatography is often sufficient. However, silica gel is inherently acidic and can cause decomposition on the column. To mitigate this, it is highly recommended to use a mobile phase containing a small amount of a basic modifier. A common choice is 0.5-1% triethylamine (NEt₃) in your eluent system (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica, preventing product degradation and reducing peak tailing.

  • For Removing Basic Impurities: If you must remove other basic impurities, consider non-aqueous methods. One approach is to use a solid-phase scavenger resin, such as an isocyanate or sulfonic acid resin, which can covalently bind or form a non-labile salt with the impurity, allowing for removal by simple filtration.

Troubleshooting Guide: Low Yields & Impurities

Encountering problems during workup can be frustrating. This logical flowchart provides a step-by-step diagnostic and solution pathway to identify and resolve issues related to the decomposition of this compound.

Caption: A decision tree for troubleshooting the workup of this compound.

Recommended Workup & Purification Protocol

This protocol is designed to be a robust, self-validating system that minimizes the risk of decomposition. Adherence to these steps is critical for achieving high yields and purity.

Summary of Workup Conditions
ParameterRecommended (Safe)Avoid (High Risk of Decomposition)
Quenching Agent Saturated aq. NaHCO₃Water (if reaction is acidic), Dilute HCl, aq. NH₄Cl
Aqueous Wash Saturated aq. NaHCO₃, BrineAny solution with pH < 7.0
pH Range 7.5 - 9.0< 7.0
Drying Agent Anhydrous Na₂SO₄, MgSO₄-
Chromatography Silica gel with 1% NEt₃ in eluentUntreated silica gel
Step-by-Step Protocol
  • Reaction Quenching (if applicable):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring until gas evolution ceases and the aqueous phase is confirmed to be basic (pH > 8) using pH paper.

  • Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Dilute with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the chosen organic solvent.

    • Combine all organic layers.

  • Washing the Organic Phase:

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (1 x volume of organic phase).

    • Wash the organic layer with brine (1 x volume of organic phase) to remove excess water and break up any minor emulsions.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (rotary evaporation). Use a bath temperature below 40 °C to prevent any potential thermal degradation.

  • Purification by Column Chromatography:

    • Prepare a silica gel slurry in your chosen non-polar eluent (e.g., hexanes) containing 1% triethylamine (NEt₃) .

    • Pack the column with this slurry.

    • Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

    • Elute the column with your gradient system (e.g., 0% to 50% Ethyl Acetate in Hexanes), ensuring that 1% NEt₃ is present in the mobile phase throughout the entire run .

    • Collect fractions and analyze by TLC or LC-MS to identify the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the final, stable product.

References

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-Oxa-9-azaspiro[5.5]undecane and Other Privileged Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of selective and potent kinase inhibitors, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] The strategic incorporation of three-dimensional (3D) molecular frameworks has emerged as a powerful approach to enhance drug-like properties, optimize target engagement, and unlock novel intellectual property. Among these 3D structures, spirocyclic scaffolds have garnered significant attention for their ability to confer conformational rigidity and provide precise exit vectors for substituent placement.[2][3]

This guide provides an in-depth comparison of the 2-oxa-9-azaspiro[5.5]undecane scaffold against other prominent spirocyclic systems in the context of kinase inhibitor design. We will delve into the nuanced structural and physicochemical attributes of each scaffold, supported by available data and a standardized protocol for their evaluation.

The Rise of Spirocycles: Escaping Flatland in Kinase Inhibition

The overrepresentation of flat, aromatic structures in early kinase inhibitor discovery has contributed to challenges in achieving high selectivity and favorable pharmacokinetic profiles. Shifting towards scaffolds with a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved aqueous solubility, better metabolic stability, and increased potency.[4] Spirocycles, by virtue of their shared single-atom junction between two rings, offer a rigid and well-defined 3D geometry that can pre-organize pharmacophoric groups for optimal interaction with the kinase active site.[1][4] This rigidity can reduce the entropic penalty of binding and lead to enhanced affinity and selectivity.

Featured Scaffold: this compound

The this compound core is a compelling, yet underexplored, scaffold for kinase inhibitor design. Its structure, featuring a tetrahydropyran ring fused with a piperidine ring, presents a unique combination of properties.

Key Attributes:

  • Inherent Asymmetry and 3D Geometry: The spirocyclic nature locks the two rings in a perpendicular orientation, providing distinct spatial regions for chemical modification.

  • Embedded Hydrogen Bond Acceptor: The oxygen atom in the tetrahydropyran ring acts as a hydrogen bond acceptor, which can be exploited for specific interactions within the ATP-binding pocket, particularly the hinge region.

  • Modulated Basicity: The nitrogen atom in the piperidine ring provides a key point for derivatization and can serve as a basic handle to improve solubility. Its pKa can be modulated by substituents on the ring.

  • Improved Physicochemical Properties: The introduction of the oxygen atom is expected to lower lipophilicity (LogP) and increase aqueous solubility compared to its carbocyclic analogue, spiro[5.5]undecane.[5]

While direct examples of this compound in potent kinase inhibitors are not yet prevalent in the literature, its constituent parts, the tetrahydropyran and piperidine rings, are common motifs in approved kinase inhibitors. This suggests a high potential for this scaffold to be successfully incorporated into future drug candidates.

Comparative Spirocyclic Scaffolds

To understand the potential advantages of the this compound scaffold, it is essential to compare it with other spirocyclic systems that have found application in medicinal chemistry.

Azaspiro[3.3]heptanes

These scaffolds, particularly 2-azaspiro[3.3]heptane, have been investigated as bioisosteres of piperidine and other saturated heterocycles.[6][7]

  • Structural Features: Comprised of two fused four-membered rings (azetidines or cyclobutanes), they are highly rigid and compact.

  • Impact on Properties: Their strained nature provides unique exit vectors for substituents. They have been shown to improve aqueous solubility and reduce lipophilicity when replacing larger rings like piperazine.[8]

  • Application in Kinase Inhibition: The rigidity of this scaffold can be advantageous in locking a molecule into a specific bioactive conformation, potentially improving selectivity.

Spiro[3.3]heptanes

As a purely carbocyclic and highly rigid scaffold, spiro[3.3]heptane has been explored as a saturated bioisostere for benzene rings.[9][10][11]

  • Structural Features: Its compact, 3D structure allows for the exploration of non-planar chemical space.[9]

  • Impact on Properties: It can improve metabolic stability and solubility compared to the aromatic rings it replaces.[12]

  • Application in Kinase Inhibition: By replacing a phenyl ring, for example, the spiro[3.3]heptane moiety can project substituents into different regions of the kinase active site, potentially leading to novel interactions and improved selectivity.

Spirocyclic Oxetanes

Oxetanes are four-membered rings containing an oxygen atom and have been increasingly used in drug discovery to improve physicochemical properties.[13][14] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, combine the benefits of the oxetane ring with the rigidity of a spirocycle.[15]

  • Structural Features: The oxetane motif is a polar, metabolically stable group that can act as a hydrogen bond acceptor.

  • Impact on Properties: Incorporation of an oxetane can significantly improve aqueous solubility and reduce lipophilicity.[14] It can also serve as a non-classical bioisostere for gem-dimethyl or carbonyl groups.[13]

  • Application in Kinase Inhibition: The polarity of the oxetane can be leveraged to form interactions with the hinge region of kinases.[16] Its small size allows for fine-tuning of steric interactions within the binding pocket.

Head-to-Head Comparison of Spirocyclic Scaffolds

ScaffoldKey Structural FeaturesExpected Impact on Physicochemical PropertiesPotential Advantages in Kinase Inhibition
This compound Tetrahydropyran + Piperidine; H-bond acceptor (O) and basic center (N).Moderate polarity, improved solubility over carbocycles, tunable basicity.Potential for dual H-bond interactions; versatile exit vectors from a larger, less strained system.
Azaspiro[3.3]heptane Fused four-membered rings (e.g., azetidine); highly rigid and compact.Lower lipophilicity and higher solubility compared to larger heterocycles.[8]Precise conformational locking; novel exit vectors from a strained system.
Spiro[3.3]heptane Fused cyclobutane rings; purely carbocyclic and rigid.Increased Fsp3, improved metabolic stability and solubility over aromatic rings.[9][12]Acts as a 3D bioisostere for phenyl rings, enabling exploration of new binding space.
Spirocyclic Oxetane Contains a four-membered oxetane ring; polar and compact.Significant increase in solubility and decrease in lipophilicity.[14]Strong H-bond acceptor for hinge binding; metabolically robust bioisostere for carbonyls.[16]

Experimental Protocol: Evaluating Kinase Inhibition with a FRET-Based Assay

To empirically compare the efficacy of inhibitors built upon these different scaffolds, a robust and quantitative assay is required. The LanthaScreen™ Eu Kinase Binding Assay is a widely used platform that measures the binding of a test compound to the kinase of interest.

Principle: The assay utilizes a terbium-labeled anti-His tag antibody that binds to a His-tagged kinase and a fluorescent "tracer" that binds to the ATP pocket. In the absence of an inhibitor, binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET) between the terbium-labeled antibody and the tracer. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X kinase/antibody solution in the appropriate kinase buffer.

    • Prepare a 4X tracer solution in the kinase buffer.

    • Prepare a serial dilution of the test compounds (inhibitors) in DMSO, followed by a further dilution in the kinase buffer to create a 2X solution.

  • Assay Procedure:

    • Add 5 µL of the 2X test compound solution to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 4X kinase/antibody solution to all wells.

    • Mix the plate gently and incubate for 60 minutes at room temperature.

    • Add 10 µL of the 4X tracer solution to all wells.

    • Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Measure the emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for the terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Plot the emission ratio as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 4X Kinase/ Antibody Solution A2 Add 5µL of 4X Kinase/ Antibody Solution P1->A2 P2 Prepare 4X Tracer Solution A4 Add 10µL of 4X Tracer Solution P3 Prepare 2X Serial Dilution of Inhibitor A1 Add 5µL of 2X Inhibitor to Plate P3->A1 A3 Incubate 60 min A2->A3 A3->A4 A5 Incubate 60 min A4->A5 D1 Read TR-FRET Signal (520nm / 495nm) A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for a TR-FRET based kinase binding assay.

Conclusion and Future Outlook

The strategic use of spirocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a reliable path to improve the properties of drug candidates. While scaffolds like azaspiro[3.3]heptanes and spirocyclic oxetanes have demonstrated clear advantages in specific applications, the this compound scaffold represents a promising, yet less explored, area of chemical space. Its balanced features, including moderate size, inherent polarity, and multiple points for derivatization, make it an attractive framework for the next generation of kinase inhibitors.

The ultimate validation of any scaffold lies in empirical data. By employing standardized and robust assays, such as the TR-FRET protocol detailed above, researchers can effectively compare inhibitors built upon these diverse spirocyclic cores. This systematic approach will be crucial in elucidating the full potential of scaffolds like this compound and in continuing the successful journey of "escaping flatland" in the design of innovative kinase-targeted therapies.

References

A Comparative Analysis of 2-Oxa-9-azaspiro[5.5]undecane and Piperidine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the plethora of heterocyclic systems, the piperidine ring has long been established as a privileged scaffold, present in a vast number of FDA-approved drugs.[1] However, the quest for novel chemical space with improved pharmacological properties has led to an increased interest in more complex, three-dimensional structures. This guide provides an in-depth comparative analysis of the traditional piperidine scaffold and a representative of the increasingly popular class of spirocyclic systems: 2-Oxa-9-azaspiro[5.5]undecane.

This analysis is designed for researchers, scientists, and drug development professionals, offering an objective comparison of their structural features, physicochemical properties, and potential impact on pharmacological profiles, supported by experimental data and established medicinal chemistry principles.

The Contenders: A Structural Overview

The fundamental difference between these two scaffolds lies in their topology. Piperidine is a simple, six-membered saturated heterocycle containing a nitrogen atom. Its conformational flexibility, primarily adopting a chair conformation, is a well-understood feature that can be exploited in drug design.

In contrast, this compound is a spirocyclic system where two rings, a tetrahydropyran and a piperidine, are joined by a single common atom. This spirocyclic nature imparts a greater degree of three-dimensionality and conformational rigidity compared to a simple piperidine ring.

cluster_0 Piperidine cluster_1 This compound Piperidine Spiro

Figure 1: Core chemical structures of Piperidine and this compound.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a scaffold are paramount as they directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a spirocyclic system and an additional heteroatom in this compound leads to notable differences compared to the parent piperidine.

PropertyPiperidineThis compound (Predicted)Causality of Difference
Molecular Weight ( g/mol ) 85.15155.24The addition of a tetrahydropyran ring significantly increases the molecular weight.
logP (Octanol/Water Partition Coefficient) 0.84[2]~1.2The spirocyclic nature and larger carbon framework generally lead to increased lipophilicity.
pKa (of the conjugate acid) 11.12[2]Predicted to be slightly lower than piperidineThe presence of the ether oxygen in the tetrahydropyran ring may have a modest electron-withdrawing effect, slightly reducing the basicity of the piperidine nitrogen.
Topological Polar Surface Area (TPSA) (Ų) 12.021.3The inclusion of the ether oxygen atom increases the polar surface area.
Rotatable Bonds 00Both core scaffolds are rigid, with no rotatable bonds in the parent structures.

Table 1: Comparative Physicochemical Properties

The increased lipophilicity (logP) of the spirocyclic scaffold can be advantageous for crossing cellular membranes, but may also increase the risk of off-target effects and metabolic liabilities if not properly managed. The higher TPSA suggests potentially better solubility and hydrogen bonding capabilities for the spirocycle.

The Impact on Biological Activity and Pharmacological Profile: A Deeper Dive

The choice between a simple piperidine and a spirocyclic analog like this compound has profound implications for a compound's interaction with its biological target and its overall pharmacological profile.

Structure-Activity Relationship (SAR) and Target Engagement

The rigid, three-dimensional nature of the this compound scaffold offers distinct advantages in establishing a well-defined structure-activity relationship. By locking the piperidine ring in a specific conformation, it reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity. The defined exit vectors from the spirocyclic core can also allow for more precise positioning of substituents to interact with specific pockets in the target protein.

Piperidine's inherent flexibility, while sometimes beneficial, can also lead to multiple binding modes, complicating SAR studies. However, this flexibility can also be advantageous if a degree of conformational adaptation is required for optimal target engagement.

Metabolic Stability: A Key Differentiator

A significant driver for the exploration of spirocyclic scaffolds is the potential for improved metabolic stability.[1] Piperidine rings are susceptible to metabolism, particularly oxidation at the carbons alpha to the nitrogen atom. The substitution pattern on the this compound scaffold can be strategically designed to block these metabolic "soft spots." The presence of the spiro center itself can sterically hinder the approach of metabolizing enzymes.

Experimental Protocol: Comparative In Vitro Metabolic Stability Assay

To provide a practical framework for comparing the metabolic stability of novel analogs based on these scaffolds, a detailed protocol for an in vitro metabolic stability assay using human liver microsomes is provided below. This assay is a standard in early drug discovery to assess Phase I metabolic liabilities.[3]

cluster_0 Preparation cluster_1 Incubation cluster_2 Quenching & Analysis cluster_3 Data Analysis A Prepare working solutions of test compounds and positive control (e.g., Verapamil) B Prepare human liver microsome (HLM) suspension in phosphate buffer C Prepare NADPH regenerating system D Pre-warm HLM suspension at 37°C C->D E Initiate reaction by adding test compound and NADPH regenerating system D->E F Incubate at 37°C with shaking E->F G At specific time points (0, 5, 15, 30, 60 min), add ice-cold acetonitrile to quench the reaction F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS to quantify remaining parent compound H->I J Calculate percentage of parent compound remaining vs. time I->J K Determine half-life (t½) and intrinsic clearance (CLint) J->K

Figure 2: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 1 M stock solution of the test compounds (both the this compound analog and the piperidine analog) and a positive control (e.g., verapamil) in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a pooled human liver microsome suspension in the phosphate buffer at a concentration of 1 mg/mL.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsome suspension.

    • Add the test compound working solution (diluted from the stock to a final assay concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a 2-fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Conclusion: Making an Informed Scaffold Choice

The choice between a this compound scaffold and a traditional piperidine analog is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific goals of the drug discovery program.

Piperidine analogs remain a powerful and well-validated choice, offering synthetic tractability and a vast historical knowledge base. Their inherent flexibility can be an advantage in certain contexts.

This compound and other spirocyclic scaffolds represent a compelling strategy for entering novel chemical space, improving metabolic stability, and achieving higher target affinity through conformational constraint. The increased synthetic complexity is often a worthwhile trade-off for the potential gains in the pharmacological profile.

Ultimately, the optimal choice will be dictated by the specific biological target, the desired ADME properties, and the synthetic feasibility. By carefully considering the comparative data and principles outlined in this guide, drug discovery professionals can make a more informed and strategic decision in their scaffold selection process.

References

A Researcher's Guide to In Vitro ADME Profiling of 2-Oxa-9-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry, aimed at improving physicochemical and pharmacokinetic properties.[1][2] Among these, spirocyclic systems are of particular interest due to their ability to confer conformational rigidity and novel exit vectors for substituent placement.[3][4] The 2-Oxa-9-azaspiro[5.5]undecane scaffold represents an intriguing class of compounds with potential applications in various therapeutic areas.[5][6][7] However, to translate promising biological activity into viable drug candidates, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.

This guide provides a comprehensive overview of the essential in vitro ADME assays for characterizing this compound derivatives. We will delve into the practical aspects of these assays, the rationale behind experimental choices, and the interpretation of the generated data, empowering researchers to make informed decisions in their drug discovery programs.

The Importance of Early ADME Assessment

Many promising drug candidates fail in later stages of development due to unfavorable pharmacokinetic properties.[8] Early in vitro ADME profiling helps to identify potential liabilities such as poor absorption, rapid metabolism, or off-target interactions, allowing for timely optimization of the chemical series.[9][10] For spirocyclic scaffolds, which often have improved solubility and metabolic stability compared to their planar counterparts, early ADME assessment can validate these advantages and guide further derivatization.[1][2]

Key In Vitro ADME Assays for Characterizing this compound Derivatives

A standard panel of in vitro ADME assays is typically employed to build a comprehensive profile of a compound series. The following sections detail the most critical assays, their underlying principles, and how to interpret the results for this compound derivatives.

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[8][11] Compounds that are rapidly metabolized may have a short half-life in the body, leading to insufficient therapeutic exposure.[8]

Experimental Systems:

  • Liver Microsomes: These are subcellular fractions containing many of the key drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[11][12] They are a cost-effective tool for initial screening of metabolic stability.

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model.[12][13] They are often considered the "gold standard" for in vitro metabolism studies.[12]

  • S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways.[9]

Experimental Workflow:

The general workflow for a metabolic stability assay involves incubating the test compound with the chosen enzymatic system and monitoring its disappearance over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock Solution D Incubate at 37°C A->D B Liver Microsomes or Hepatocytes B->D C NADPH (cofactor) C->D E Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., with acetonitrile) E->F G Analyze by LC-MS/MS F->G H Calculate In Vitro Half-Life (t½) G->H I Determine Intrinsic Clearance (CLint) H->I cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis cluster_data Data Interpretation A Grow Caco-2 cells on Transwell inserts (21 days) B Verify monolayer integrity (TEER measurement) A->B D Add compound to Apical (A) or Basolateral (B) side B->D C Prepare dosing solutions of test compounds C->D E Incubate at 37°C D->E F Sample from receiver compartment at time points E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Papp (A-B) and Papp (B-A) G->H I Determine Efflux Ratio (ER) H->I

References

The In-Silico Compass: A Comparative Guide to Pharmacophore Modeling of Bioactive 2-Oxa-9-azaspiro[5.5]undecane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the "2-Oxa-9-azaspiro[5.5]undecane" scaffold has emerged as a privileged structure, particularly in the design of potent and selective ligands for challenging targets such as the sigma-1 (σ1) receptor. Navigating the chemical space around this spirocyclic core to optimize bioactivity requires a robust in-silico strategy. This guide provides a comprehensive comparison of pharmacophore modeling with alternative computational methods, grounded in experimental data, to empower researchers in the rational design of novel therapeutics.

The "this compound" Scaffold: A Gateway to Novel Bioactivities

The unique three-dimensional architecture of the this compound framework offers a rigid yet versatile platform for molecular recognition. Its inherent stereochemistry and defined exit vectors for substituent placement make it an attractive starting point for library design. Notably, derivatives of this and closely related oxa-azaspiro[5.5]undecane scaffolds have demonstrated significant affinity for the σ1 receptor, a chaperone protein implicated in a range of neurological disorders and pain.[1][2] The development of selective σ1 receptor ligands is a key area of research, and in-silico modeling plays a pivotal role in accelerating these efforts.[3][4]

Ligand-Based Pharmacophore Modeling: A Step-by-Step Protocol

Pharmacophore modeling serves as a powerful tool to distill the essential steric and electronic features required for a molecule's biological activity.[5][6][7] When a high-resolution structure of the target protein is unavailable, a ligand-based approach, relying on a set of known active compounds, is the method of choice.[8]

Here, we present a detailed workflow for developing a ligand-based pharmacophore model using a representative dataset of 1-oxa-9-azaspiro[5.5]undecane derivatives with known σ1 receptor affinity.[1][2]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

Objective: To develop a 3D pharmacophore model that captures the key chemical features responsible for the σ1 receptor binding affinity of 1-oxa-9-azaspiro[5.5]undecane derivatives.

Dataset: A series of 4-aryl-1-oxa-9-diazaspiro[5.5]undecane derivatives with reported Ki values for the σ1 receptor will be used as a training set. For the purpose of this guide, we will refer to a hypothetical subset of these compounds.

Methodology:

  • Ligand Preparation:

    • The 2D structures of the training set molecules are sketched using a molecular editor.

    • Each structure is converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to generate realistic low-energy conformations.

    • A diverse set of conformers is generated for each ligand to account for its flexibility.

  • Feature Identification:

    • Pharmacophoric features are identified for each ligand. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic rings (AR)

      • Positive Ionizable (PI)

      • Negative Ionizable (NI)

  • Molecular Alignment:

    • The set of flexible ligands is aligned based on their common pharmacophoric features. The goal is to superimpose the molecules in a way that maximizes the overlap of these key features. This is a critical step that often dictates the quality of the resulting model.

  • Pharmacophore Model Generation:

    • Based on the alignment, a common feature pharmacophore hypothesis is generated. This hypothesis represents the 3D arrangement of the essential features for bioactivity.

    • Several hypotheses may be generated, each with a different combination of features.

  • Model Validation:

    • The generated pharmacophore models are ranked based on a scoring function that considers factors like the fit of the active compounds and the complexity of the model.

    • Crucially, the model must be validated. A common method is to use a test set of known active and inactive compounds that were not used in the model generation. The model's ability to selectively identify the actives from the inactives is a measure of its predictive power.

LigandBasedPharmacophoreWorkflow cluster_data_prep Data Preparation cluster_model_building Model Building cluster_validation Validation cluster_application Application LigandSet Training Set of This compound Derivatives with Ki values ConformerGen Conformer Generation LigandSet->ConformerGen Energy Minimization FeatureID Pharmacophore Feature Identification ConformerGen->FeatureID Alignment Molecular Alignment FeatureID->Alignment ModelGen Hypothesis Generation Alignment->ModelGen Screening Virtual Screening ModelGen->Screening TestSet Test Set (Actives & Inactives) TestSet->Screening Validation Model Validation (e.g., ROC curve) Screening->Validation DatabaseScreening Database Screening for Novel Hit Identification Validation->DatabaseScreening

References

Introduction: The Significance of the 2-Oxa-9-azaspiro[5.5]undecane Scaffold and the Imperative of Binding Mode Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating the Binding Mode of 2-Oxa-9-azaspiro[5.5]undecane Ligands

The this compound scaffold is a privileged structure in modern medicinal chemistry, prized for its three-dimensional character which allows for the exploration of chemical space beyond the flat, aromatic compounds that have historically dominated drug discovery. Its rigid, spirocyclic core provides a well-defined orientation for appended functionalities, making it an attractive framework for designing potent and selective ligands for a variety of protein targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][2][3] For instance, derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane have shown promise as dual agonists for the μ-opioid receptor and antagonists for the sigma-1 receptor in the treatment of pain.[4][5]

However, the very structural rigidity that makes this scaffold so promising also necessitates a rigorous and multi-faceted approach to validating the binding mode of its derivatives. An incorrect assumption about how a ligand orients itself within a protein's binding pocket can lead to misguided structure-activity relationship (SAR) studies, wasted synthetic effort, and the ultimate failure of a drug discovery campaign. Therefore, it is not enough to simply know that a ligand binds; we must understand how it binds.

This guide provides a comparative analysis of the key biophysical and computational techniques used to elucidate the binding mode of this compound ligands. We will delve into the principles behind each method, offer detailed experimental protocols, and discuss their respective strengths and limitations, providing researchers with the knowledge to design a robust validation strategy.

An Integrated Approach to Binding Mode Validation

No single technique can provide a complete picture of a ligand-protein interaction. A truly confident understanding of a binding mode emerges from the convergence of data from multiple, orthogonal methods. The following workflow illustrates a logical progression from initial hit validation to high-resolution structural determination.

G cluster_0 Initial Screening & Hit Confirmation cluster_1 Quantitative & Thermodynamic Characterization cluster_2 Binding Mode & Epitope Mapping cluster_3 High-Resolution Structural Validation A Primary Screen (e.g., FBDD) B WaterLOGSY NMR A->B Confirm binding C Surface Plasmon Resonance (SPR) A->C Confirm binding D Isothermal Titration Calorimetry (ITC) B->D E SPR (Kinetics) B->E C->D C->E F Saturation Transfer Difference (STD) NMR D->F G Molecular Docking E->F F->G Guide docking H X-ray Crystallography F->H G->H Validate pose I Molecular Dynamics (MD) G->I Assess stability H->I Refine structure

Figure 1: Integrated workflow for validating ligand binding mode.

Biophysical Techniques for Binding Mode Validation

Biophysical methods directly measure the physical changes that occur upon ligand binding, providing quantitative data on affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[6] By titrating a ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be determined in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7][8]

Applicability to this compound Ligands: ITC is an excellent method for obtaining the true solution-phase binding affinity, which is often considered the gold standard. For spirocyclic compounds, which may have solubility limitations, careful optimization of buffer conditions is crucial. The presence of co-solvents like DMSO must be precisely matched in both the syringe and the cell to avoid large heats of dilution that can obscure the binding signal.[8]

Experimental Protocol: ITC

  • Sample Preparation:

    • Dialyze both the protein and the ligand against the same buffer to ensure a perfect match. A common buffer is 10 mM PBS, pH 7.4.[9][10]

    • Degas all solutions thoroughly to prevent air bubbles in the calorimeter.[8]

    • Determine the concentrations of both protein and ligand accurately. Errors in concentration directly impact the calculated stoichiometry and affinity.[8]

  • Instrument Setup (e.g., MicroCal ITC200):

    • Set the experimental temperature (e.g., 25°C).

    • The protein solution is placed in the sample cell (typically 5-50 µM), and the ligand solution is loaded into the injection syringe (typically 10-fold higher concentration than the protein for 1:1 binding).[8][11]

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution.

    • The heat change after each injection is measured relative to a reference cell.[8]

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one set of sites) to determine KD, n, and ΔH.

Strengths & Limitations:

StrengthsLimitations
Provides a complete thermodynamic profile (KD, ΔH, ΔS, n).[6]Requires relatively large amounts of pure sample.
Label-free and in-solution measurement.[7]Lower throughput compared to other techniques.
Unaffected by the optical properties of the compounds.Can be sensitive to buffer mismatches and pH changes.[8]
Can detect a wide range of affinities.May not be suitable for extremely high or low affinity interactions.
Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[12] The target protein is immobilized on the chip, and a solution containing the ligand is flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index, which is detected in real-time as a change in resonance units (RU).[13]

Applicability to this compound Ligands: SPR is highly sensitive and excellent for determining the kinetics of binding (association rate, kon, and dissociation rate, koff). For novel scaffolds like this compound, understanding the residence time (related to koff) can be as important as the affinity. Care must be taken to ensure that the immobilization of the protein does not occlude the binding site.

Experimental Protocol: SPR

  • Chip Preparation and Protein Immobilization:

    • Select a sensor chip with appropriate surface chemistry (e.g., CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Inject the protein solution to immobilize it on the chip surface.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound ligand in running buffer.

    • Inject the ligand solutions over the chip surface at a constant flow rate. This is the association phase.

    • Switch back to flowing only running buffer over the chip. This is the dissociation phase.[14]

    • After each cycle, regenerate the chip surface with a solution that removes the bound ligand without denaturing the protein.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • The equilibrium dissociation constant (KD) is calculated as koff/kon.[14][15]

Strengths & Limitations:

StrengthsLimitations
Provides real-time kinetic data (kon, koff).[14]Requires immobilization of the protein, which may affect its activity.
High sensitivity, requiring small amounts of sample.Can be prone to mass transport limitations and non-specific binding.
Label-free.[13]The molecular weight of the analyte should ideally be >100 Da for a good signal.
Higher throughput than ITC.Indirect measurement of binding.
NMR Spectroscopy: STD and WaterLOGSY

NMR-based methods are powerful for confirming binding and identifying the specific parts of a ligand that are in close contact with the protein.

a) Saturation Transfer Difference (STD) NMR

Principle: STD NMR identifies the binding epitope of a ligand.[16][17] In this experiment, a selective radiofrequency pulse is used to saturate a region of the 1H NMR spectrum where only the protein resonates. This saturation is transferred to the bound ligand via spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, resulting in a decrease in the intensity of its signals. By subtracting a spectrum with protein saturation from a reference spectrum without saturation, a "difference spectrum" is obtained that shows only the signals of the binding ligand.[18] The protons of the ligand that are closest to the protein surface receive the most saturation and show the strongest signals in the STD spectrum.[16][19]

Applicability to this compound Ligands: For a 3D scaffold like this compound, STD NMR is invaluable. It can reveal which face of the spirocycle and which substituents are buried in the binding pocket, providing crucial information for orienting the ligand and guiding further synthetic modifications.

Experimental Protocol: STD NMR

  • Sample Preparation:

    • Prepare a sample containing the protein (typically 10-50 µM) and a large excess of the ligand (e.g., 100:1 ligand:protein ratio).

    • The sample should be in a deuterated buffer (e.g., PBS in D2O).

  • NMR Data Acquisition:

    • Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at -1 ppm) and an "off-resonance" spectrum where the saturation pulse is applied to a region with no signals (e.g., at 40 ppm).

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum.[18]

  • Data Analysis:

    • Integrate the signals in the reference (off-resonance) and STD spectra.

    • Calculate the STD amplification factor for each proton of the ligand.

    • The relative STD intensities reveal the binding epitope: protons with higher STD effects are in closer proximity to the protein.

b) Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY)

Principle: WaterLOGSY is a sensitive method for detecting weak binding, making it an excellent screening tool.[9] It relies on the transfer of magnetization from bulk water to the ligand via the protein. In the presence of a protein, there is an efficient magnetization transfer from water to the protein and then to the bound ligand. When the ligand dissociates, it carries this magnetization, resulting in a positive NOE signal. For non-binding compounds, a much less efficient direct transfer from water to the ligand results in a negative NOE signal. Thus, binders and non-binders can be easily distinguished by the sign of their signals in the WaterLOGSY spectrum.[9][20]

Experimental Protocol: WaterLOGSY

  • Sample Preparation:

    • Similar to STD NMR, but typically with lower protein concentrations (e.g., 1-10 µM) and ligand concentrations in the range of 50-200 µM.[21]

    • The sample is prepared in H2O with a small amount of D2O (5-10%) for locking.[10]

  • NMR Data Acquisition:

    • A selective pulse is applied to excite the water resonance.

    • During a mixing time, magnetization is transferred.

    • The resulting spectrum shows positive signals for binders and negative signals for non-binders.

  • Data Analysis:

    • Observe the sign of the ligand's peaks. A positive sign confirms binding.

Strengths & Limitations of NMR Methods:

StrengthsLimitations
STD: Provides detailed binding epitope information.[17][22]Requires a large excess of ligand.
WaterLOGSY: Very sensitive for detecting weak binders.[9]STD: Can be complex to interpret for ligands with multiple binding modes.
Both are in-solution and label-free techniques.WaterLOGSY: Does not provide detailed epitope information.
Can be used for fragment screening.[23]NMR instrument access and expertise are required.
X-ray Crystallography

Principle: X-ray crystallography is the most direct method for visualizing a protein-ligand interaction at atomic resolution.[24] It involves growing a high-quality crystal of the protein-ligand complex and diffracting X-rays through it. The diffraction pattern is used to calculate an electron density map, into which the atomic structure of the protein and the bound ligand can be built and refined.[24]

Applicability to this compound Ligands: A crystal structure provides unambiguous proof of the binding mode, showing the precise orientation of the spirocyclic core and the specific hydrogen bonds, hydrophobic interactions, and other contacts with the protein. This information is the ultimate guide for structure-based drug design.

Experimental Protocol: X-ray Crystallography

  • Crystallization:

    • Obtain a highly pure and concentrated solution of the protein.

    • Screen a wide range of crystallization conditions (precipitants, buffers, additives).

    • The ligand can be introduced either by co-crystallization (present during crystal growth) or by soaking a pre-grown protein crystal in a solution containing the ligand.[25][26]

  • Data Collection:

    • Mount a single, high-quality crystal and cool it in a cryostream (typically to 100 K).

    • Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell and space group.

    • Solve the phase problem (often using a known structure of the protein as a model - molecular replacement).

    • Build the atomic model into the resulting electron density map, paying close attention to the density corresponding to the ligand.

    • Refine the model to improve its agreement with the experimental data.

Strengths & Limitations:

StrengthsLimitations
Provides a high-resolution 3D structure of the complex.[24]The major bottleneck is obtaining high-quality, diffracting crystals.
Gives unambiguous information about the binding mode.The crystal structure is a static snapshot and may not represent the full dynamics in solution.
The "gold standard" for structure-based drug design.Can be time-consuming and resource-intensive.
Can reveal conformational changes in the protein upon binding.Ligand soaking can sometimes damage the crystal.

Computational Methods for Predicting Binding Mode

Computational methods are predictive tools that complement experimental data. They are essential for generating hypotheses and understanding the energetic basis of the interaction.

Molecular Docking

Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[27] It uses a search algorithm to explore various possible conformations and orientations of the ligand within the binding site and a scoring function to estimate the binding affinity for each pose.[28][29]

Applicability to this compound Ligands: Docking is a rapid way to generate initial hypotheses about the binding mode of a new series of spirocyclic ligands. The results can be used to prioritize compounds for synthesis and to interpret SAR data. However, docking results must always be validated experimentally, for example, by comparing the predicted binding epitope with STD NMR data.

Workflow for Molecular Docking:

G A Prepare Protein Structure (e.g., from PDB, remove water, add hydrogens) C Define Binding Site (Based on known binders or prediction) A->C B Prepare Ligand Structure (Generate 3D coordinates, assign charges) D Run Docking Algorithm (e.g., AutoDock, GOLD, Glide) B->D C->D E Analyze & Score Poses (Use scoring function, visual inspection) D->E F Select Best Pose(s) for Further Study E->F

Figure 2: A typical molecular docking workflow.
Molecular Dynamics (MD) Simulations

Principle: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. Starting from a docked pose or a crystal structure, MD simulates the movements of atoms and molecules by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose and the calculation of binding free energies.[30][31]

Applicability to this compound Ligands: MD simulations can be used to refine a docked pose of a this compound ligand, to observe how the protein and ligand adapt to each other, and to identify key stable interactions (e.g., persistent hydrogen bonds).

Strengths & Limitations of Computational Methods:

StrengthsLimitations
Docking: Fast and high-throughput for virtual screening.[27]Docking: Scoring functions are often inaccurate in predicting absolute binding affinities.
MD: Provides information on the dynamics and stability of the complex.[31]Docking: Can be unreliable for proteins with significant conformational flexibility.
Cost-effective for generating hypotheses.MD: Computationally very expensive and time-consuming.
Can help rationalize experimental SAR data.Results are highly dependent on the quality of the starting structure and the force field used.

Comparative Summary and Data Interpretation

The true power of these techniques lies in their combined application. Below is a summary table comparing the key features of each method, followed by a hypothetical case study illustrating how data from these techniques can be integrated.

Table 1: Comparison of Techniques for Binding Mode Validation

FeatureITCSPRSTD NMRX-ray CrystallographyMolecular Docking
Information KD, ΔH, ΔS, nKD, kon, koffBinding Epitope3D Atomic StructurePredicted Binding Pose
Sample Req. High (mg)Low (µg)ModerateHigh (mg)N/A
Throughput LowMedium-HighMediumLowVery High
Key Advantage Full thermodynamicsReal-time kineticsDirect ligand viewUnambiguous posePredictive power
Key Limitation Sample consumptionImmobilization requiredRequires ligand excessCrystal requiredRequires validation

Case Study: Ligand SPIRO-X Binding to Kinase Y

Let's imagine a hypothetical this compound ligand, SPIRO-X, designed to target Kinase Y.

  • Initial Screen: WaterLOGSY experiment shows a positive signal, confirming that SPIRO-X binds to Kinase Y.

  • Quantitative Analysis: ITC and SPR are performed to quantify the interaction.

Table 2: Hypothetical Biophysical Data for SPIRO-X Binding to Kinase Y

TechniqueParameterValueInterpretation
ITC KD150 nMSPIRO-X is a potent binder.
n (Stoichiometry)1.05A 1:1 binding model is appropriate.
ΔH (Enthalpy)-8.5 kcal/molBinding is enthalpically driven.
SPR kon (on-rate)2 x 105 M-1s-1Moderately fast association.
koff (off-rate)3 x 10-2 s-1Slow dissociation, long residence time.
KD (koff/kon)150 nMExcellent agreement with ITC data.
  • Binding Mode Hypothesis:

    • STD NMR: The results show the strongest saturation transfer to the protons on an appended phenyl ring and one face of the spirocyclic core, suggesting these groups are buried in the binding pocket.

    • Molecular Docking: Guided by the STD NMR data, docking is performed. The top-scoring pose places the phenyl ring in a known hydrophobic pocket of Kinase Y and shows a hydrogen bond between the nitrogen of the azaspiro core and a key backbone carbonyl in the hinge region of the kinase. This pose is consistent with the STD epitope map.

  • Final Validation:

    • X-ray Crystallography: A co-crystal structure of Kinase Y with SPIRO-X is solved to 1.8 Å resolution. The structure confirms the binding mode predicted by docking and STD NMR, providing a high-resolution view of the key interactions and serving as a definitive validation.

Conclusion

Validating the binding mode of this compound ligands requires a carefully planned, multi-pronged strategy. While computational methods like molecular docking are invaluable for generating initial hypotheses, they must be substantiated by experimental data. Biophysical techniques such as ITC and SPR provide robust quantitative data on affinity and kinetics, while NMR methods like STD offer crucial insights into the ligand's binding epitope in solution. Ultimately, X-ray crystallography provides the definitive, high-resolution picture of the interaction. By integrating these diverse techniques, researchers can build a self-validating system that leads to a confident understanding of the binding mode, paving the way for successful, structure-guided optimization of this promising class of therapeutic agents.

References

A Head-to-Head Comparison for Drug Discovery: Morpholine vs. the Emerging 2-Oxa-9-azaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical properties, metabolic stability, and ultimately, the clinical success of a drug candidate. For decades, the morpholine ring has served as a trusted, versatile, and ubiquitous scaffold. Its favorable properties have cemented its place in numerous approved drugs. However, the drive to escape "flatland" and explore novel chemical space with improved drug-like properties has spurred interest in more complex, three-dimensional structures.

This guide provides a detailed comparison between the classical morpholine scaffold and the more novel 2-Oxa-9-azaspiro[5.5]undecane scaffold. We will delve into their structural differences, impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and synthetic accessibility, providing researchers with a data-driven framework for scaffold selection.

Structural and Physicochemical Properties: A Tale of Two Geometries

The fundamental difference between the two scaffolds lies in their topology. Morpholine is a simple six-membered heterocycle, while this compound is a spirocyclic system where two rings are joined by a single common atom. This distinction has significant downstream consequences for a molecule's properties.

PropertyMorpholineThis compoundRationale for Difference
Molecular Weight 87.12 g/mol 155.23 g/mol The spirocycle is a larger, more complex scaffold.
Topology MonocyclicSpirocyclicThe spirocyclic nature introduces significant 3D character.
Calculated logP (cLogP) -0.85~1.0 - 1.5 (estimated)Increased carbon count and loss of a polar N-H bond in the parent scaffold leads to higher lipophilicity.
pKa (Conjugate Acid) ~8.5~9.0 (estimated)The pKa of the secondary amine is expected to be similar, but potentially influenced by the rigid bicyclic system.
Hydrogen Bond Donors 11Both contain a secondary amine capable of donating a hydrogen bond.
Hydrogen Bond Acceptors 2 (N and O)2 (N and O)Both contain nitrogen and oxygen atoms that can accept hydrogen bonds.
Fraction of sp3 Carbons (Fsp3) 1.01.0Both scaffolds are fully saturated, conferring 3D geometry. The spirocycle's rigidity, however, offers a more defined exit vector.

The most striking difference is the increased three-dimensionality of the spirocyclic scaffold. The quest for molecules with higher Fsp3 character is a major trend in modern drug discovery, driven by the observation that increased saturation can lead to improved solubility, metabolic stability, and target selectivity. While morpholine is not "flat," its conformational flexibility is limited compared to the rigid, well-defined spatial arrangement of the spirocycle.

Scaffolds cluster_morpholine Morpholine cluster_spiro This compound morpholine Morpholine Structure morpholine_props Monocyclic Lower Lipophilicity (logP ~ -0.9) Flexible Chair Conformation spiro Spirocycle Structure spiro_props Spirocyclic Higher Lipophilicity (logP > 1) Rigid 3D Structure

Caption: Comparison of Morpholine and this compound structures.

Metabolic Stability: The Impact of Steric Shielding

A primary driver for moving away from simple scaffolds like morpholine is to improve metabolic stability.[1][2] Morpholine itself can be a site of metabolic oxidation, typically at the carbons adjacent to the nitrogen or oxygen atoms, leading to ring-opening or hydroxylation.[3]

The this compound scaffold offers a potential advantage in this regard. The quaternary spirocyclic carbon atom introduces significant steric hindrance around the heteroatoms. This "steric shielding" can physically block the approach of metabolic enzymes like Cytochrome P450s (CYPs), thereby reducing the rate of metabolism and increasing the compound's half-life.[4] Studies comparing spirocyclic compounds to their non-spirocyclic counterparts have often shown improved metabolic stability.[1]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes found in the liver.[5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled Human Liver Microsomes (HLMs), commercially available.

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction).

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Thaw HLMs at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[5] Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: Add the HLM solution to a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation: To initiate the reaction, add the test compound to the wells at a final concentration of 1-2 µM.[6] Immediately after, add the NADPH regenerating system. For the negative control (T=0 sample), add the quenching solution before adding the NADPH system.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining test compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

HLM_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis prep_hlm Dilute HLMs (0.5 mg/mL) pre_incubate Pre-incubate HLMs at 37°C prep_hlm->pre_incubate prep_nadph Prepare NADPH Regen. System initiate Initiate Reaction: Add Compound + NADPH prep_cpd Prepare Test Compound (1 µM) pre_incubate->initiate incubate Incubate at 37°C (Time points: 0-60 min) initiate->incubate quench Quench with ACN + Internal Std incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Permeability and Solubility: The Lipophilicity Trade-Off

A compound's ability to cross biological membranes (permeability) is essential for oral absorption and distribution to target tissues. This is often balanced against aqueous solubility.

  • Morpholine: Its low lipophilicity and ability to form hydrogen bonds contribute to good aqueous solubility.[7][8] This makes it a "safe" choice for maintaining drug-like properties.

  • This compound: The increased carbon content makes this scaffold significantly more lipophilic. This can be a double-edged sword. Higher lipophilicity often correlates with increased membrane permeability, but it can also lead to decreased aqueous solubility, potentially causing formulation and absorption issues. However, the introduction of spirocycles has been shown in some cases to improve solubility compared to their non-spirocyclic counterparts, likely due to the disruption of crystal lattice packing.[1]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[9]

Objective: To measure the effective permeability (Pe) of a test compound across a lipid-infused artificial membrane.

Materials:

  • PAMPA plate sandwich (a 96-well donor plate and acceptor plate).

  • Artificial membrane solution (e.g., 1-2% lecithin in dodecane).[10]

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • UV/Vis plate reader or LC-MS/MS system.

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate.[10] Allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (or a buffer containing a surfactant for the "double-sink" method).[9]

  • Prepare Donor Plate: Dilute the test compounds to a final concentration (e.g., 200-500 µM) in PBS.[11] Add this solution to the coated donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-18 hours.[11]

  • Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation: Calculate the effective permeability (Pe) using the concentrations from the donor, acceptor, and a reference standard well.

PAMPA_Workflow start Start prep_acceptor Fill Acceptor Plate with Buffer start->prep_acceptor prep_donor Coat Donor Plate with Lipid Membrane start->prep_donor end End assemble Assemble Sandwich: Donor on Acceptor prep_acceptor->assemble add_compound Add Compound Solution to Donor Plate prep_donor->add_compound add_compound->assemble incubate Incubate (4-18 hours) assemble->incubate analyze Measure Concentrations in Donor & Acceptor incubate->analyze calculate Calculate Permeability (Pe) analyze->calculate calculate->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Synthesis and Accessibility: Established vs. Custom

The ease and cost of synthesis are critical pragmatic considerations in drug discovery.

  • Morpholine: A vast number of morpholine derivatives are commercially available. The parent scaffold is inexpensive, and methods for its incorporation into molecules are well-established and robust.

  • This compound: This is a more complex, non-classical scaffold. Its synthesis is not trivial and typically requires a multi-step sequence.[12] For example, a potential route could involve a Prins reaction or similar cyclization strategies.[12] This makes the scaffold and its derivatives significantly more expensive and less accessible, particularly for early-stage high-throughput screening campaigns. However, this complexity also provides a strong basis for novel intellectual property.

Conclusion: Choosing the Right Tool for the Job

The choice between morpholine and a spirocyclic scaffold like this compound is a strategic one, balancing risk and reward.

FeatureMorpholineThis compoundRecommendation
3D Character ModerateHighSpirocycle for exploring new binding pockets and escaping flatland.
Metabolic Stability Often a liabilityPotentially improved due to steric shieldingSpirocycle for lead optimization when metabolism is an issue.
Solubility Generally favorableVariable; potential for improvement or decreaseProject-specific; requires experimental validation.
Permeability ModeratePotentially higher due to increased lipophilicitySpirocycle may offer advantages, but must be balanced with solubility.
Synthetic Cost LowHighMorpholine for initial screening and rapid SAR exploration.
Intellectual Property Crowded spaceNovel and patentableSpirocycle for creating new, defensible chemical matter.

Final Verdict: Morpholine remains an outstanding scaffold for its reliability, favorable physicochemical properties, and ease of synthesis. It is an excellent starting point for many drug discovery programs. The this compound scaffold represents a more advanced, lead-optimization strategy. It should be considered when properties like metabolic stability need to be improved, when a more defined three-dimensional structure is required to enhance potency or selectivity, or when the goal is to generate novel intellectual property. The increased synthetic investment is justified by the potential for significant improvements in the overall drug candidate profile.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Oxa-9-azaspiro[5.5]undecane Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocycles in Modern Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention for their unique three-dimensional structures.[1][2] This rigid, defined geometry can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles compared to their more flexible, planar counterparts.[1][2][3] Specifically, the incorporation of sp³-rich spirocyclic systems often correlates with improved aqueous solubility, modulated lipophilicity, and critically, enhanced metabolic stability.[3][4][5]

The "2-Oxa-9-azaspiro[5.5]undecane" scaffold is an intriguing motif that combines the rigidity of a spirocycle with the functionalities of an ether (oxa-) and a secondary amine (aza-). These features present both opportunities and challenges from a drug metabolism perspective. The secondary amine is a potential site for N-dealkylation, while the aliphatic rings are susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Conversely, the inherent stability of the spirocyclic core may shield parts of the molecule from enzymatic attack.[1][6]

This guide provides a comprehensive framework for researchers to objectively assess the metabolic stability of drug candidates containing the this compound scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

Part 1: Foundational In Vitro Assessment of Metabolic Stability

The initial goal is to determine a compound's intrinsic clearance (Clint), a measure of the inherent ability of the liver to metabolize a drug. This is most efficiently achieved using subcellular fractions (liver microsomes) and cellular systems (hepatocytes).

Liver Microsomal Stability Assay: A First-Pass Screening Tool

Expertise & Experience: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[7] These enzymes are responsible for the oxidative metabolism of over 90% of clinically used drugs.[8] This assay is a cost-effective, high-throughput method to quickly rank-order compounds based on their susceptibility to CYP-mediated metabolism.[7][9] We start here to identify metabolically labile compounds early, saving resources for more complex assays.

Trustworthiness (Self-Validating Protocol): A robust protocol must include controls to ensure the enzymatic system is active and that compound disappearance is enzyme-mediated.

Experimental Protocol: Human Liver Microsome (HLM) Stability

  • Preparation:

    • Thaw pooled HLM (e.g., from 20 mg/mL stock) on ice. Dilute to a working concentration of 3 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[9]

    • Prepare the test compound and positive controls (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at a 2 µM working concentration in the same buffer.[9] The final substrate concentration in the incubation should be 1 µM, which is generally below the Michaelis-Menten constant (Km) for most CYPs, ensuring first-order kinetics.[9]

    • Prepare a 10 mM NADPH (cofactor) solution in buffer. Keep on ice.

  • Incubation:

    • Pre-warm HLM, test compound, and control solutions at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH solution to the compound/HLM mixture. The final protein concentration should be around 0.5 mg/mL.[9]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Termination & Analysis:

    • Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • Vortex and centrifuge to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[9][10]

  • Control Incubations (Critical for Validation):

    • Negative Control (-NADPH): Run a parallel incubation without adding NADPH. Significant compound loss here indicates chemical instability, not metabolism.

    • Positive Control: Incubate a known rapidly metabolized compound (e.g., Midazolam) to confirm the metabolic competency of the microsomes.[9]

Data Analysis: The percentage of the parent compound remaining is plotted against time. The natural logarithm of this percentage versus time gives a linear slope (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Hepatocyte Stability Assay: The "Gold Standard" In Vitro Model

Expertise & Experience: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors, as well as cellular transporters.[7] Cryopreserved hepatocytes contain both Phase I (e.g., CYPs, FMOs) and Phase II (e.g., UGTs, SULTs) enzymes, providing a more holistic and physiologically relevant picture of hepatic metabolism.[7][11][12] This assay is crucial for compounds that appear stable in microsomes, as they may be cleared by non-CYP pathways.

Trustworthiness (Self-Validating Protocol): The protocol is similar to the microsomal assay but uses a cell suspension and requires validation of cell viability.

Experimental Protocol: Cryopreserved Human Hepatocyte Stability

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium (e.g., Williams' Medium E).[11][12]

    • Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.

    • Dilute the hepatocyte suspension to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[12]

  • Incubation:

    • Add the cell suspension to a multi-well plate containing the test compound (final concentration 1 µM) and controls.[12]

    • Incubate at 37°C with gentle shaking (e.g., 90-120 rpm) to keep cells in suspension.[12]

    • Sample at designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[11][12]

  • Termination & Analysis:

    • Terminate the reaction with ice-cold acetonitrile, vortex, centrifuge, and analyze the supernatant via LC-MS/MS as described previously.

  • Control Incubations:

    • Negative Control: Use heat-inactivated hepatocytes or incubate the compound in medium without cells to check for non-enzymatic degradation.

    • Positive Control: Use a compound known to be metabolized by both Phase I and Phase II enzymes (e.g., 7-hydroxycoumarin).

Data Analysis: Calculations for t½ and Clint are performed similarly to the microsomal assay, but Clint is expressed in µL/min/10⁶ cells.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_incubate Incubation @ 37°C cluster_analysis Analysis Compound Test Compound (1 µM final) Inc_HLM Microsomal Incubation Compound->Inc_HLM Inc_Hep Hepatocyte Incubation Compound->Inc_Hep HLM Human Liver Microsomes HLM->Inc_HLM Hep Cryopreserved Hepatocytes Hep->Inc_Hep NADPH NADPH Cofactor NADPH->Inc_HLM Phase I Quench Quench Reaction (Acetonitrile) Inc_HLM->Quench Timepoints (0-60 min) Inc_Hep->Quench Timepoints (0-240 min) LCMS LC-MS/MS Quantification Quench->LCMS Data Data Analysis (t½, Clint) LCMS->Data Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT/SULT) Parent Parent Drug (this compound) M1 Metabolite 1 (Hydroxylation on ring) Parent->M1 +O M2 Metabolite 2 (N-dealkylation) Parent->M2 R-group cleavage M3 Metabolite 3 (Glucuronide Conjugate) M1->M3 +Glucuronic Acid

References

The Spirocyclic Advantage? Evaluating the Off-Target Profiles of Novel Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2-Oxa-9-azaspiro[5.5]undecane Derivatives and Their Acyclic Counterparts in Preclinical Safety Assessment

In the relentless pursuit of safer, more effective therapeutics, drug development professionals are increasingly turning their attention to the three-dimensional architecture of small molecules. Spirocyclic scaffolds, such as the this compound core and its analogues, have emerged as a promising strategy to enhance potency and selectivity while minimizing unintended biological interactions.[1] This guide provides an in-depth, comparative analysis of the off-target effects of a representative spirocyclic compound class, the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, against established, non-spirocyclic analgesics with multimodal mechanisms of action.

The central premise of employing spirocyclic structures is to introduce conformational rigidity, which can lock a molecule into a bioactive conformation that is optimal for its intended target, thereby reducing its affinity for off-targets.[2] This guide will delve into the experimental data to objectively assess this hypothesis, providing researchers, scientists, and drug development professionals with a technical framework for evaluating the off-target liabilities of their own lead candidates.

The Spirocyclic Candidate and Its Acyclic Comparators: A Tale of Two Scaffolds

For the purpose of this guide, we will focus on a promising class of spirocyclic compounds: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives . These compounds have demonstrated a dual mechanism of action as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, a combination that holds potential for potent analgesia with a reduced side-effect profile.[3]

As a comparator, we will examine Tapentadol , a clinically approved, non-spirocyclic analgesic that also possesses a dual mechanism of action: MOR agonism and norepinephrine reuptake inhibition (NRI).[4] This comparison will allow us to explore how the structural differences between a rigid spirocyclic core and a more flexible acyclic scaffold influence their respective off-target profiles.

Comparative On- and Off-Target Activity

The following table summarizes the available preclinical data for a representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative (Compound 15au) and Tapentadol. This data provides a quantitative basis for comparing their potency and selectivity.

Target/Assay4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane (Cmpd 15au)TapentadolRationale for Comparison
On-Target Activity Evaluation of primary therapeutic mechanism
μ-Opioid Receptor (MOR) Agonism (EC₅₀, cAMP assay)16 nM[3]~200-500 nM[5]Potency at the primary analgesic target
σ1 Receptor (σ1R) Antagonism (Ki)21 nM[3]N/A (NRI activity instead)Activity at the secondary target for multimodal analgesia
Off-Target Activity Assessment of potential for adverse effects
hERG Channel Inhibition (IC₅₀)>10 µM[6]>30 µM[5]Indicator of potential cardiotoxicity
α1A Adrenergic Receptor Inhibition (% inh. @ 1 µM)<50%[6]Data not readily available in this formatPotential for cardiovascular side effects
Serotonin Transporter (SERT) InhibitionData not availableWeak inhibitionPotential for serotonin-related side effects
Norepinephrine Transporter (NET) InhibitionData not availableModerate inhibition (primary secondary mechanism)[4]On-target for Tapentadol, but a key off-target for others

Experimental Workflows for Off-Target Profiling

A robust evaluation of off-target effects requires a multi-pronged approach, employing a battery of in vitro assays to interrogate interactions with a wide range of biological targets. The following sections provide detailed, step-by-step methodologies for key experiments central to building a comprehensive off-target profile.

General Workflow for Off-Target Screening

The process of identifying and validating off-target effects can be systematically approached as illustrated in the workflow diagram below. This begins with broad, high-throughput screening and funnels down to more specific, functional assays for hit validation and characterization.

OffTargetWorkflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Functional Validation BroadScreening Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) DoseResponse Dose-Response Assays (Determine IC₅₀/EC₅₀) BroadScreening->DoseResponse Primary Hits InSilico In Silico Prediction (Structure-based, Ligand-based) InSilico->DoseResponse Predicted Hits OrthogonalAssay Orthogonal Assays (Biophysical, e.g., SPR) DoseResponse->OrthogonalAssay Confirmed Potency CellBased Cell-Based Functional Assays (e.g., cAMP, Ca²⁺ flux) OrthogonalAssay->CellBased Validated Binding Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) CellBased->Cytotoxicity Functional Activity

Caption: A generalized workflow for the systematic evaluation of off-target effects.

Detailed Experimental Protocols

Kinase Inhibitor Profiling

Rationale: Protein kinases are a large family of enzymes that are common off-targets for many small molecule drugs, and unintended kinase inhibition can lead to a variety of toxicities.[7] A broad kinase panel screen is a critical first step in assessing the selectivity of a novel compound.

Protocol: Radiometric Kinase Activity Assay (HotSpot™ Assay)

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and cofactors in a kinase reaction buffer.

  • Compound Addition: Add the test compound (e.g., the this compound derivative) at various concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction & Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

GPCR Off-Target Screening

Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[8] Unintended interactions with GPCRs can lead to a wide range of physiological effects.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest (e.g., HEK293 cells).[9]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the GPCR (e.g., [³H]-DAMGO for MOR), and the test compound at various concentrations.[9]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[10]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[10]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[9]

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

hERG Channel Blockade Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[11] Therefore, assessing a compound's activity at the hERG channel is a critical component of preclinical safety assessment.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration on a single cell.[11]

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[12]

  • Compound Application: Perfuse the cell with a control solution, followed by solutions containing increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG currents at each concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the control current. Fit the concentration-response data to determine the IC₅₀ value.[13]

In Vitro Cytotoxicity Assay

Rationale: General cytotoxicity is a fundamental indicator of a compound's potential to cause cellular damage. The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[14]

Protocol: MTT Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow the cells to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Signaling Pathways and Off-Target Interactions

The following diagram illustrates a simplified signaling pathway for the μ-opioid receptor and highlights potential off-target interactions that can be evaluated.

SignalingPathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling MOR μ-Opioid Receptor (On-Target) G_protein Gi/o Protein MOR->G_protein OtherGPCR Other GPCRs (Off-Target) SideEffects Side Effects (Adverse Effects) OtherGPCR->SideEffects hERG hERG Channel (Off-Target) hERG->SideEffects AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Therapeutic Effect) cAMP->Analgesia Kinase Kinases (Off-Target) Kinase->SideEffects Spirocyclic Spirocyclic Ligand Spirocyclic->MOR Agonist Spirocyclic->OtherGPCR Binds Spirocyclic->hERG Blocks Spirocyclic->Kinase Inhibits

Caption: Simplified signaling cascade of the μ-opioid receptor and potential off-target interactions.

Conclusion

By employing the systematic workflows and detailed protocols outlined in this guide, researchers can build a robust preclinical safety profile for their novel chemical entities. This data-driven approach is essential for de-risking drug candidates, making informed decisions on lead optimization, and ultimately, developing safer and more effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-Oxa-9-azaspiro[5.5]undecane is foundational to scientific advancement. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of resulting waste streams. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound and its associated materials, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are designed to be a self-validating system, integrating causality with procedural steps to foster a culture of safety and compliance.

Part 1: Hazard Profile and Immediate Safety Precautions

Before any handling or disposal operations, a thorough understanding of the substance's hazard profile is critical. This compound hydrochloride, a common salt form of the parent compound, is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling and disposal strategy.[1] The primary hazards are associated with its potential for irritation and acute toxicity if improperly handled.

Table 1: GHS Hazard Profile for this compound Hydrochloride [1][2]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

The causality behind these classifications lies in the molecule's chemical structure, which can interact with biological tissues, causing irritation upon contact and toxicity upon ingestion. Therefore, the first principle of safe disposal is the prevention of exposure.

Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound or its waste. The selection of this equipment is a direct countermeasure to the identified risks of skin/eye contact, inhalation, and ingestion.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Prevents eye irritation or serious damage from splashes.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin irritation upon direct contact.[3][4]
Protective Clothing Standard laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[3]Mitigates the risk of respiratory tract irritation from dust or aerosols.

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for hazardous chemical waste.[5] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[6][7] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Waste Identification and Segregation

The "Why": Proper segregation is the cornerstone of safe chemical waste management. It prevents potentially violent reactions between incompatible waste types and ensures that the waste stream can be handled correctly by the disposal facility.[10]

Procedure:

  • Classify the Waste: All materials containing this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired pure chemical.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats).

    • Contaminated PPE (e.g., gloves).

  • Segregate: Keep this waste stream separate from all other waste types, particularly from strong acids, bases, and oxidizers, to prevent unforeseen chemical reactions.[7]

Step 2: Waste Containerization

The "Why": The integrity of the waste container is critical for preventing leaks and ensuring safe transport. The container material must be chemically compatible with the waste to avoid degradation.[11]

Procedure:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a tightly sealing screw cap.[10][11]

  • Fill Level: Do not fill the container beyond 90% of its capacity.[10] This headspace allows for vapor expansion and reduces the risk of spills.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[10][11] This minimizes the release of vapors and prevents spills.

Step 3: Waste Labeling

The "Why": Accurate labeling is a regulatory requirement and essential for communicating the container's contents and associated hazards to everyone who may handle it, from lab personnel to the final disposal technicians.[10][11]

Procedure:

  • Attach a Hazardous Waste Tag: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.

  • Complete All Fields: Clearly write the following information:

    • The words "Hazardous Waste."

    • Full chemical name: "this compound."

    • List all components and their approximate percentages, including solvents.

    • Identify the associated hazards (e.g., "Irritant," "Acutely Toxic").

    • The accumulation start date (the date the first waste was added).

    • The name of the principal investigator and the laboratory location.

Step 4: Disposal of Empty Containers

The "Why": Residual amounts of a chemical in an "empty" container can still pose a hazard. Regulatory guidelines require specific procedures to ensure these containers are safe for disposal.[11]

Procedure:

  • Triple Rinse: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent) that can solubilize the compound.[7]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected and added to your this compound hazardous waste container.[7]

  • Deface Label: After triple-rinsing, completely deface or remove the original manufacturer's label to prevent confusion.[7]

  • Final Disposal: The triple-rinsed, defaced container can now be disposed of in the regular laboratory glassware or plastic recycling bin, as appropriate.

Step 5: Final Disposal and Removal

The "Why": Hazardous waste must be disposed of through a licensed and approved treatment, storage, and disposal facility (TSDF) that has the technology and permits to manage the waste in an environmentally sound manner.[3]

Procedure:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full, properly labeled hazardous waste container.

  • Professional Handling: Do not attempt to transport hazardous waste yourself. Trained EHS professionals will handle the transportation to a central accumulation area before it is sent to a licensed disposal facility.[7] The most common disposal method for this type of organic compound is high-temperature incineration.

Part 3: Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, providing a clear visual guide for laboratory personnel.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS & Facility Procedures gen Waste Generation (Pure compound, solutions, contaminated materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe rinse Step 4: Handle Empty Containers (Triple rinse, collect rinsate, deface label) gen->rinse For empty product containers seg Step 1: Segregate Waste (Isolate from other chemical waste) ppe->seg cont Step 2: Containerize Waste (Use compatible, sealed container) seg->cont label_waste Step 3: Label Container (Affix and complete hazardous waste tag) cont->label_waste pickup Step 5: Arrange for Pickup (Contact EHS for removal) label_waste->pickup rinse->cont Rinsate is hazardous waste transport Waste Transferred to Approved Disposal Facility pickup->transport destroy Final Disposition (e.g., High-Temperature Incineration) transport->destroy

Caption: Decision workflow for the safe disposal of this compound waste.

References

A Senior Application Scientist's Guide to the Safe Handling of 2-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In our commitment to supporting your critical research, we extend beyond supplying high-quality chemical compounds to ensuring you can handle them with the utmost confidence and safety. This guide provides essential, immediate, and in-depth procedural information for the safe handling of 2-Oxa-9-azaspiro[5.5]undecane and its common salt forms, such as the hydrochloride. As your partners in discovery, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise hazard profile for the hydrochloride salt of this compound.[1] These classifications are our primary guide for establishing appropriate personal protective equipment (PPE) and handling protocols.

According to available data, this compound hydrochloride is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

These classifications dictate a stringent set of precautions to prevent accidental exposure through ingestion, skin contact, eye contact, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

A proactive and comprehensive approach to PPE is the first line of defense against the identified hazards. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required PPE Rationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[2] A face shield worn over goggles is recommended when there is a significant risk of splashing.[2]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged handling or when immersion is possible, heavier-duty gloves should be considered. Always consult the glove manufacturer's compatibility chart.Prevents skin irritation upon contact.[1] Double gloving is a good practice to minimize the risk of exposure from a single glove failure.[4]
Body Protection A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex® with cotton clothing underneath.[2] Long pants and closed-toe shoes are mandatory.[3]Protects the skin from accidental spills and splashes.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if there is a risk of generating dust or aerosols, a respirator may be required.[2]Prevents respiratory tract irritation.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operational and disposal procedures is critical for maintaining a safe laboratory environment.

Safe Handling and Operational Workflow

The following workflow is designed to minimize the risk of exposure during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_hood Work in a Fume Hood prep_ppe->handling_hood handling_weigh Weighing handling_hood->handling_weigh handling_transfer Transfer/Dissolution handling_weigh->handling_transfer cleanup_decon Decontaminate Surfaces handling_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Figure 1: Safe Handling Workflow for this compound.

Step-by-Step Protocol:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[6]

  • Don Appropriate PPE: As outlined in the table above, put on all required personal protective equipment.[3]

  • Work in a Certified Chemical Fume Hood: All manipulations of this compound should be performed inside a properly functioning chemical fume hood to minimize the risk of inhalation.[5]

  • Weighing the Compound: If weighing the solid, do so in the fume hood. Use a disposable weigh boat to prevent contamination of the balance.

  • Transfer and Dissolution: When transferring the solid or working with solutions, use caution to avoid splashing. If dissolving the compound, add the solvent slowly to the solid.

  • Decontaminate Surfaces: After handling, decontaminate all work surfaces with an appropriate solvent and cleaning agent.

  • Segregate Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, should be disposed of in a clearly labeled hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Wash Hands: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step.

cluster_waste Waste Disposal Workflow waste_solid Solid Waste (Contaminated PPE, weigh boats) waste_container_solid Labeled Hazardous Solid Waste Container waste_solid->waste_container_solid waste_liquid Liquid Waste (Unused solutions) waste_container_liquid Labeled Hazardous Liquid Waste Container waste_liquid->waste_container_liquid waste_pickup Arrange for Hazardous Waste Pickup waste_container_solid->waste_pickup waste_container_liquid->waste_pickup

Figure 2: Waste Disposal Workflow for this compound.

Disposal Protocol:

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and plasticware, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.